Dactylfungin A
Description
structure given in first source; isolated from Dactylaria parvispora
Properties
Molecular Formula |
C41H64O9 |
|---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
3-[(3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,14E,16E,18E)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one |
InChI |
InChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39?/m0/s1 |
InChI Key |
RFFNWAQLYUMOFF-DUAGGCEMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Dactylfungin A from Dactylaria parvispora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylfungin A, a novel polyketide with a distinct α-pyrone ring structure, was first identified and isolated from the fermentation broth of the fungus Dactylaria parvispora.[1][2] This compound has demonstrated significant antifungal properties, positioning it as a molecule of interest for further investigation in the development of new anti-infective agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data available in the scientific literature. More recent studies on the isolation of this compound from other fungal species, such as Amesia hispanica and Laburnicola nematophila, have provided more detailed and modern methodologies, which are also incorporated into this guide to offer a complete picture for researchers.[3][4] While the precise mechanism of action for this compound has not been definitively elucidated, evidence from structurally related compounds suggests a potential role in the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis, a critical pathway for fungal cell wall integrity.
Discovery and Producing Organism
This compound was first reported in 1993 as a novel antifungal antibiotic produced by the fungus Dactylaria parvispora D500.[1][2] The producing organism is a species of mitosporic fungi. The initial discovery highlighted a compound with potent activity against various fungi, including Candida pseudotropicalis, with a minimum inhibitory concentration (MIC) of less than 10 µg/mL.[1][2]
Biosynthesis of this compound
Dactylfungins are polyketides, and their biosynthesis is proposed to occur through an acetate-malonate pathway. This process is catalyzed by highly reducing polyketide synthases (HR-PKSs), beginning with an acetyl-CoA starter unit and undergoing multiple elongation steps with malonyl-CoA. The assembly process involves dehydration and methylation steps. The characteristic 4-hydroxy-α-pyrone core of the dactylfungin structure is formed via an intramolecular cyclization, followed by a C-glycosylation event at the C-5 position.[4][5]
Fermentation for this compound Production
While the full, detailed fermentation protocol from the original discovery is not publicly available, recent studies on this compound production from other fungal strains provide robust and replicable methodologies. The following is a composite protocol based on these modern approaches.
Culture Media and Conditions
Successful production of this compound has been achieved using both solid and liquid fermentation methods.
-
Seed Culture: A seed culture is typically prepared by inoculating a suitable liquid medium, such as Yeast Malt Extract Broth (YM Broth), with the fungal strain. The composition of YM broth is generally:
-
Malt Extract: 10 g/L
-
Yeast Extract: 4 g/L
-
D-Glucose: 4 g/L The seed culture is incubated at approximately 23°C with shaking (e.g., 140 rpm) for a period sufficient to achieve substantial biomass growth.[3]
-
-
Production Culture: For large-scale production, either solid or liquid media can be employed.
-
Solid-State Fermentation: Rice medium is a commonly used solid substrate. The fungus is cultivated on sterilized rice, providing a nutrient-rich surface for growth and secondary metabolite production.[3]
-
Liquid Fermentation: The seed culture is used to inoculate a larger volume of a production medium, such as YM broth or other optimized media. Fermentation is carried out for an extended period, often several days to weeks, under controlled temperature and agitation to maximize the yield of this compound.
-
Experimental Workflow for Fermentation
Caption: A generalized workflow for the fermentation of this compound producing fungi.
Extraction and Isolation of this compound
The extraction and isolation of this compound involves a multi-step process to separate the compound from the culture medium and other metabolites.
Extraction
-
Solvent Extraction: The culture broth and/or mycelial mass are extracted with an organic solvent, typically ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol. This step partitions the secondary metabolites, including this compound, into the organic phase.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.
Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Initial Fractionation: The crude extract is often first fractionated using techniques like silica (B1680970) gel column chromatography or solid-phase extraction (SPE) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a gradient of water and acetonitrile (B52724) (ACN), often with a modifier like formic acid.[3]
Experimental Workflow for Isolation and Purification
Caption: A typical workflow for the extraction and purification of this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed to elucidate the planar structure and stereochemistry of this compound.[3][4] These analyses confirm the presence of the α-pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1][3][4]
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₄O₉ | [3] |
| Appearance | Colorless amorphous powder | [3] |
Antifungal Activity of this compound (MIC, µg/mL)
| Fungal Species | MIC (µg/mL) | Reference |
| Candida pseudotropicalis | < 10 | [1] |
| Aspergillus fumigatus | 16 | [3] |
| Cryptococcus neoformans | 8 | [3] |
Cytotoxicity of this compound (IC₅₀, µM)
| Cell Line | IC₅₀ (µM) | Reference |
| L929 (mouse fibroblasts) | > 128 | [3] |
| K-562 (human leukemia) | > 128 | [3] |
Proposed Mechanism of Action: Inhibition of GPI Anchor Biosynthesis
While the specific molecular target of this compound has not been definitively identified, a plausible mechanism of action is the inhibition of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This hypothesis is supported by the known activity of other antifungal compounds with similar structural features. The GPI anchor is a complex glycolipid that anchors many proteins to the cell surface of eukaryotes, and it is particularly crucial for the integrity of the fungal cell wall.
The GPI anchor biosynthesis pathway is a multi-step process that occurs in the endoplasmic reticulum. It involves the sequential addition of sugar residues and other modifications to a phosphatidylinositol molecule. Inhibition of this pathway would prevent the proper localization and function of GPI-anchored proteins, leading to cell wall stress, morphological defects, and ultimately, fungal cell death.
Putative Signaling Pathway Targeted by this compound
References
- 1. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Wall-Modifying Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
A Technical Guide to Dactylfungin A from Amesia hispanica: A Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylfungin A, a potent antifungal polyketide produced by the novel fungal species Amesia hispanica, represents a promising candidate for the development of new therapeutic agents. This technical guide provides a comprehensive overview of Amesia hispanica and this compound, consolidating the current knowledge on its biology, chemistry, and pharmacology. Detailed protocols for the isolation, cultivation, and extraction of this valuable secondary metabolite are presented, alongside a summary of its biological activities. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel antifungal drugs.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery of novel antifungal agents with unique mechanisms of action. The fungal kingdom, particularly diverse orders like the Sordariales, is a rich source of bioactive secondary metabolites.[1] Within this order, the family Chaetomiaceae is known for producing a wide array of chemically diverse compounds, including polyketides.[1] A recent discovery in this family is the fungus Amesia hispanica, the producer of the dactylfungin class of antibiotics.[1]
This compound is a complex polyketide featuring an α-pyrone ring, a polyalcohol moiety, and a long side chain.[1] It exhibits potent and selective antifungal activity against clinically relevant pathogens such as Aspergillus fumigatus and Cryptococcus neoformans.[1] This guide provides an in-depth look at the producing organism, Amesia hispanica, and the antifungal compound this compound, with a focus on the technical details required for its further investigation and development.
The Producing Organism: Amesia hispanica
Amesia hispanica is a novel species of fungus belonging to the family Chaetomiaceae (order Sordariales).[1] It was first isolated from soil samples collected in Gran Canaria, Spain.[1]
Morphology and Phylogenetics
Morphologically, Amesia hispanica is characterized by ascomata with coiled hairs surrounding the ostiole and produces fusiform ascospores.[1] Phylogenetically, it is related to Amesia dreyfussii and Amesia khuzestanica.[2] A multigene phylogenetic analysis using five DNA loci confirmed its status as a new species.[1][3]
Isolation and Cultivation
The following protocols are based on the methods described in the initial discovery of Amesia hispanica.[1]
Experimental Protocol: Isolation of Amesia hispanica
-
Soil Sample Preparation: Suspend approximately 1 g of soil in 5 mL of 2% (v/v) phenol.
-
Vortexing and Incubation: Shake the suspension vigorously for 5 minutes and then let it stand for 5 minutes.
-
Supernatant Removal: Discard the liquid layer.
-
Resuspension: Resuspend the residual soil in 10 mL of sterile water.
-
Plating: Plate the soil suspension onto Petri dishes.
-
Media Overlay: Pour melted potato carrot agar (B569324) (PCA) supplemented with chloramphenicol (B1208) and dieldrin (B1670511) on top of the soil suspension and mix gently.
-
Incubation: Incubate the plates at 15, 25, and 35 °C.
-
Isolation: Using a sterile needle, transfer the ascomata of emerging fungi to oatmeal agar (OA) plates for further cultivation.
Experimental Protocol: Cultivation of Amesia hispanica
-
Seed Culture:
-
Grow the strain CBS 149852 on Yeast Malt (YM) agar at 23 °C.
-
Cut well-grown colonies into small pieces (1 cm x 1 cm).
-
Inoculate a 500 mL Erlenmeyer flask containing 200 mL of YM broth with 8 agar pieces.
-
Incubate at 23 °C with shaking at 140 rpm for 7 days.
-
-
Solid-State Fermentation:
-
Prepare 500 mL conical flasks with a solid rice culture medium (28 g brown rice and 100 mL of base liquid medium per flask).
-
Transfer 6 mL of the seed culture to each flask.
-
Incubate for 15 days in the dark at 23 °C.
-
This compound: The Bioactive Metabolite
This compound is the primary antifungal compound produced by Amesia hispanica. Its chemical structure was elucidated using ultrahigh-performance liquid chromatography coupled with diode array detection and ion mobility tandem mass spectrometry (UHPLC-DAD-IM-MS/MS) and extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.[1][3] The molecular formula of this compound is C41H64O9.[1]
Chemical Structure
This compound possesses a complex structure characterized by a 4-hydroxy-α-pyrone core, a long aliphatic side-chain, and C-glycosidic substituents.[4][5]
Extraction and Purification
The following is a detailed protocol for the extraction and isolation of this compound from solid-state cultures of Amesia hispanica.[1]
Experimental Protocol: Extraction and Purification of this compound
-
Extraction:
-
Cover the mycelia on the rice medium with acetone (B3395972) and sonicate for 30 minutes at 40 °C.
-
Separate the mycelia from the acetone extract by filtration. Repeat the extraction process once more.
-
Combine the acetone extracts and evaporate the acetone in vacuo at 40 °C to obtain an aqueous residue.
-
Extract the aqueous residue twice with an equal volume of ethyl acetate (B1210297).
-
Combine the ethyl acetate fractions and evaporate to dryness in vacuo at 40 °C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the dry extract in methanol (B129727) and extract twice with an equal volume of heptane.
-
Evaporate the methanol phase to dryness in vacuo at 40 °C to yield the crude extract.
-
-
Chromatographic Purification:
-
Pre-fractionate the crude extract using flash chromatography on a silica (B1680970) cartridge with a gradient of dichloromethane (B109758) and acetone.
-
Further purify the active fractions using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid to yield pure this compound.
-
Biological Activity of this compound
This compound exhibits selective and potent antifungal activity against several human pathogenic fungi.[1] Its activity has been evaluated alongside its derivatives, providing insights into its structure-activity relationship.
Antifungal Activity
This compound has demonstrated strong inhibitory effects against Aspergillus fumigatus and Cryptococcus neoformans.[1] The minimum inhibitory concentration (MIC) for this compound against Candida pseudotropicalis and other fungi has been reported to be less than 10 µg/mL.[6]
Table 1: Antifungal Activity of this compound and Derivatives
| Compound | Target Organism | Activity | Reference |
| This compound | Aspergillus fumigatus | Strong inhibition | [1] |
| This compound | Cryptococcus neoformans | Strong inhibition | [1] |
| 21"-hydroxy-dactylfungin A | Cryptococcus neoformans | Loss of activity | [1] |
| 21"-hydroxy-dactylfungin A | Aspergillus fumigatus | Retained inhibition | [1] |
| 25"-dehydroxy-dactylfungin A | Schizosaccharomyces pombe | Improved activity | [2] |
| 25"-dehydroxy-dactylfungin A | Rhodotorula glutinis | Improved activity | [2] |
Cytotoxic Activity
The cytotoxic effects of this compound and its derivatives have been assessed against mammalian cell lines. While this compound and its 21"-hydroxylated derivative did not show significant cytotoxic effects, the 25"-dehydroxy derivative exhibited slight cytotoxicity.[1][2]
Table 2: Cytotoxicity Data (IC50 values)
| Compound | Cell Line | IC | Reference |
| This compound | Not specified | Not cytotoxic | [1] |
| 21"-hydroxy-dactylfungin A | Not specified | Not cytotoxic | [1] |
| 25"-dehydroxy-dactylfungin A | Not specified | Slightly cytotoxic | [2] |
Biosynthesis and Mechanism of Action
Proposed Biosynthetic Pathway
This compound is a polyketide, likely synthesized by a type I polyketide synthase (PKS). The biosynthesis is proposed to proceed through an acetate-malonate pathway.[7] This involves the iterative condensation of acetyl-CoA and malonyl-CoA units, followed by reduction, dehydration, and methylation steps.[7] The α-pyrone ring is likely formed through intramolecular cyclization.[8][9]
Caption: Proposed biosynthetic pathway for the α-pyrone core of this compound.
Mechanism of Action
The precise molecular target and signaling pathway of this compound have not yet been elucidated. However, based on the mechanism of other polyketide antifungal agents, it is hypothesized that this compound may exert its effects by disrupting the fungal cell membrane or inhibiting key enzymes involved in cell wall biosynthesis.[10] Further research is required to determine the specific mechanism of action.
Caption: Hypothetical antifungal mechanism of action for a polyketide like this compound.
Experimental Workflow
The following diagram illustrates the overall workflow from the isolation of Amesia hispanica to the characterization of this compound.
Caption: Experimental workflow for this compound production and analysis.
Conclusion and Future Directions
Amesia hispanica is a newly identified fungal species with the capacity to produce the potent antifungal agent, this compound. The detailed protocols and data presented in this guide provide a solid foundation for further research and development. Key future directions should include:
-
Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathways of this compound is crucial for its development as a clinical candidate.
-
Genomic and Transcriptomic Analysis: Sequencing the genome of Amesia hispanica will provide insights into the biosynthetic gene cluster for dactylfungins, enabling bioengineering approaches to improve yield and generate novel analogs.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of fungal infections is a critical next step in its preclinical development.
-
Structure-Activity Relationship Studies: Synthesis and biological evaluation of additional this compound analogs will help to optimize its antifungal activity and reduce potential toxicity.
The discovery of this compound from Amesia hispanica highlights the importance of exploring novel microbial sources for new anti-infective agents. Continued investigation into this fascinating compound and its producing organism holds significant promise for addressing the growing challenge of fungal drug resistance.
References
- 1. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03414K [pubs.rsc.org]
Dactylfungin A: A Comprehensive Technical Guide to its Antifungal Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin A is a naturally occurring polyketide that has demonstrated significant antifungal properties. Isolated from various fungal species, it belongs to a class of compounds characterized by a pyrone ring system. This technical guide provides an in-depth overview of the antifungal activity spectrum of this compound, including quantitative data, detailed experimental protocols, and an exploration of its mechanism of action.
Antifungal Activity Spectrum
This compound exhibits a broad range of activity against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogs against a panel of clinically relevant fungi. The data is compiled from the supplementary information of the study by Wennrich et al. (2024).
Table 1: Minimum Inhibitory Concentration (MIC) of Dactylfungins against Various Fungal Species
| Fungal Species | Dactylfungin C (µg/mL) | Dactylfungin D (µg/mL) | YM-202204 (µg/mL) |
| Aspergillus fumigatus ATCC 204305 | 16.7 | 4.2 | 8.3 |
| Aspergillus fumigatus (Azole-R) | 33.3 | 8.3 | 16.7 |
| Candida albicans DSM 1386 | >66.7 | >66.7 | 33.3 |
| Cryptococcus neoformans H99 DSM 11683 | >66.7 | 33.3 | >66.7 |
| Mucor plumbeus MUCL 13949 | >66.7 | >66.7 | 16.7 |
| Rhodotorula glutinis DSM 10134 | >66.7 | 33.3 | >66.7 |
Data extracted from the supplementary material of Wennrich, J.-P., et al. (2024). Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila. Journal of Natural Products.
Experimental Protocols
The following is a detailed methodology for determining the antifungal activity of this compound, synthesized from established protocols.
Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and methodologies reported in the referenced literature.
1. Preparation of Fungal Inoculum: a. Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar (B569324) for molds, Yeast Malt Agar for yeasts) at a suitable temperature (e.g., 28-35°C) until sufficient growth or sporulation is observed. b. For filamentous fungi, spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. The resulting suspension is transferred to a sterile tube. c. For yeasts, colonies are suspended in sterile saline. d. The fungal suspension is adjusted to a concentration of 1-5 x 10^6 cells/mL using a hemocytometer or by spectrophotometric methods. This suspension is then further diluted to the final working concentration.
2. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). b. Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation: a. Each well containing the this compound dilution is inoculated with 100 µL of the prepared fungal inoculum. b. The final volume in each well is 200 µL. c. The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a duration appropriate for the fungal species being tested (e.g., 24-72 hours).
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in determining the antifungal activity spectrum of this compound.
Caption: Experimental workflow for antifungal susceptibility testing.
Logical Relationship of Antifungal Activity
This diagram illustrates the varying degrees of effectiveness of Dactylfungin analogs against different classes of fungi, based on the provided MIC data.
Caption: Relative activity of Dactylfungin analogs against fungal classes.
Mechanism of Action: Inhibition of GPI Anchor Biosynthesis
While the precise signaling cascade affected by this compound is still under investigation, a significant lead into its mechanism of action comes from the structurally similar compound, YM-202204. Research has indicated that YM-202204 acts as an inhibitor of glycosylphosphatidylinositol (GPI) anchoring in yeast.[1] GPI anchors are crucial for attaching a wide variety of proteins to the cell surface of eukaryotes, including fungi. These proteins are involved in essential processes such as cell wall integrity, adhesion, and nutrient uptake.
The proposed mechanism involves the disruption of the GPI biosynthesis pathway, which takes place in the endoplasmic reticulum. By inhibiting this pathway, this compound likely prevents the proper anchoring of essential surface proteins, leading to a cascade of detrimental effects on the fungal cell, ultimately resulting in growth inhibition and cell death.
Proposed GPI Anchor Biosynthesis Inhibition Pathway
The following diagram illustrates the general pathway of GPI anchor biosynthesis and the proposed point of inhibition by this compound.
Caption: Proposed inhibition of the GPI anchor biosynthesis pathway.
Conclusion
This compound represents a promising class of antifungal agents with a broad spectrum of activity. Its unique proposed mechanism of action, the inhibition of GPI anchor biosynthesis, offers a potential advantage against fungal strains that have developed resistance to conventional antifungals targeting the cell wall or membrane ergosterol. Further research into the specific molecular interactions and the downstream effects of GPI anchor inhibition will be crucial for the development of this compound and its analogs as next-generation antifungal therapeutics.
References
Dactylfungin A's Mechanism of Action Against Aspergillus fumigatus: A Review of Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylfungin A, a polyketide-derived α-pyrone-containing metabolite, has demonstrated significant and selective in vitro activity against the opportunistic human pathogen Aspergillus fumigatus, including strains resistant to conventional azole antifungals. Despite its potent fungicidal properties, the precise molecular mechanism of action of this compound against A. fumigatus remains to be fully elucidated in publicly available scientific literature. This technical guide synthesizes the current state of knowledge regarding this compound's antifungal profile and explores potential, yet unconfirmed, mechanisms of action by drawing parallels with established antifungal pathways in A. fumigatus. The objective is to provide a comprehensive resource for researchers and drug development professionals, highlighting critical areas for future investigation to unlock the therapeutic potential of this promising antifungal compound.
Introduction
Aspergillus fumigatus is a ubiquitous filamentous fungus and the primary causative agent of invasive aspergillosis, a life-threatening infection predominantly affecting immunocompromised individuals. The emergence of antifungal resistance, particularly to azoles, necessitates the discovery and development of novel therapeutic agents with distinct mechanisms of action. This compound, originally isolated from the fungus Dactylaria parvispora, has emerged as a promising candidate due to its potent and selective activity against A. fumigatus.[1][2][3] This document provides a detailed overview of the known antifungal properties of this compound and outlines a framework for investigating its mechanism of action.
Antifungal Activity of this compound against Aspergillus fumigatus
This compound exhibits strong inhibitory effects on the growth of A. fumigatus. Quantitative data from various studies are summarized below.
| Compound | Aspergillus fumigatus Strain | MIC (µg/mL) | IC50 (µM) | Reference |
| This compound | Not Specified | < 10 | Not Reported | [3] |
| This compound | Not Specified | Not Reported | > 66.7 (against mammalian cell lines) | [1] |
| Dactylfungin C (a derivative) | Azole-resistant | Not specified, but showed high impact | Not Reported |
Table 1: In Vitro Antifungal Activity of this compound and a Derivative against Aspergillus fumigatus
Potential (Unconfirmed) Mechanisms of Action
While the specific molecular target of this compound in A. fumigatus is unknown, several key fungal cellular processes are common targets for antifungal drugs. Future research into this compound's mechanism of action could explore the following pathways.
Disruption of Cell Wall Integrity
The fungal cell wall is a dynamic and essential structure, absent in human cells, making it an attractive target for antifungal therapy. Key components of the A. fumigatus cell wall include β-(1,3)-glucan, chitin (B13524), and glycoproteins. Inhibition of the synthesis or cross-linking of these components leads to osmotic instability and cell lysis.
Figure 1: Hypothetical inhibition of cell wall biosynthesis by this compound.
Perturbation of Cell Membrane Function
The fungal cell membrane, rich in ergosterol (B1671047) instead of cholesterol, is another selective target. Disruption of membrane integrity or inhibition of ergosterol biosynthesis can lead to leakage of cellular contents and cell death.
Figure 2: Potential disruption of cell membrane function by this compound.
Inhibition of Pyrimidine (B1678525) Biosynthesis
The pyrimidine biosynthesis pathway is essential for DNA and RNA synthesis. The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) has been identified as the target of other novel antifungals and represents a potential target for this compound.
Figure 3: Hypothetical inhibition of the pyrimidine biosynthesis pathway.
Experimental Protocols for Investigating the Mechanism of Action
To elucidate the mechanism of action of this compound, a series of established experimental protocols can be employed.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Materials: Aspergillus fumigatus spores, RPMI-1640 medium, 96-well microtiter plates, this compound stock solution.
-
Procedure:
-
Prepare a twofold serial dilution of this compound in RPMI-1640 medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of A. fumigatus spores.
-
Incubate the plates at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
-
Figure 4: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Cell Wall Integrity Assays
These assays assess whether an antifungal compound targets the fungal cell wall.
-
Sorbitol Protection Assay:
-
Principle: Sorbitol is an osmotic protectant that can rescue fungal cells with a compromised cell wall from lysis.
-
Procedure: Perform the MIC assay in the presence and absence of an osmotic stabilizer like 0.8 M sorbitol. A significant increase in the MIC in the presence of sorbitol suggests that the compound targets the cell wall.
-
-
Calcofluor White Staining:
-
Principle: Calcofluor white is a fluorescent dye that binds to chitin in the fungal cell wall. Alterations in chitin distribution or content due to a cell wall-active compound can be visualized by fluorescence microscopy.
-
Procedure: Treat A. fumigatus hyphae with this compound, stain with Calcofluor white, and observe under a fluorescence microscope for changes in fluorescence patterns compared to untreated controls.
-
Membrane Permeability Assays
These assays determine if a compound disrupts the fungal cell membrane.
-
SYTOX Green Staining:
-
Principle: SYTOX Green is a fluorescent dye that can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.
-
Procedure: Treat A. fumigatus with this compound, add SYTOX Green, and measure the fluorescence intensity over time. An increase in fluorescence indicates membrane damage.
-
Conclusion and Future Outlook
This compound represents a promising antifungal agent against Aspergillus fumigatus. However, a significant knowledge gap exists regarding its precise mechanism of action. The potent and selective nature of its activity suggests a specific molecular target within the fungal cell. Future research should prioritize target identification studies, which may include:
-
Affinity chromatography using immobilized this compound to pull down its binding partners from A. fumigatus cell lysates.
-
Transcriptomic and proteomic analyses of this compound-treated A. fumigatus to identify differentially expressed genes and proteins, providing clues about the affected cellular pathways.
-
Genetic screening of A. fumigatus mutant libraries to identify strains with increased or decreased susceptibility to this compound, which can help pinpoint the target gene or pathway.
Elucidating the mechanism of action of this compound is a critical step in its development as a potential therapeutic agent. A thorough understanding of its molecular target and the downstream cellular consequences will not only facilitate its optimization but also contribute to the broader understanding of fungal pathogenesis and the development of next-generation antifungal drugs.
References
The Architectural Blueprint of an Antifungal Agent: A Technical Guide to the Biosynthesis of Dactylfungin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin A is a potent antifungal polyketide antibiotic characterized by a distinctive α-pyrone ring, a polyalcohol segment, and an extensive side chain.[1][2] Its structural complexity and significant biological activity against various fungal pathogens have made it a subject of interest for both natural product chemists and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis, with a focus on the central role of the polyketide synthase (PKS) pathway. While the complete biosynthetic gene cluster (BGC) has yet to be fully elucidated in published literature, a plausible pathway can be proposed based on the biosynthesis of structurally related compounds and general principles of fungal polyketide synthesis.
Proposed Biosynthesis of the this compound Core via a Highly Reducing Polyketide Synthase (HR-PKS) Pathway
The biosynthesis of the this compound backbone is hypothesized to be orchestrated by a Type I highly reducing polyketide synthase (HR-PKS).[3][4] This multifunctional enzyme complex iteratively catalyzes the condensation of simple carboxylic acid units to construct the complex carbon skeleton. The proposed biosynthetic journey commences with a starter unit, likely acetyl-CoA, and proceeds through multiple rounds of elongation with malonyl-CoA as the extender unit.
The HR-PKS machinery contains a repertoire of catalytic domains that meticulously tailor the growing polyketide chain. These domains, including ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), work in a coordinated fashion to introduce specific functional groups and stereochemistry. The biosynthesis is thought to occur in distinct phases, involving steps of dehydration and methylation to shape the elongated side-chain.[3][4]
Following the assembly of the polyketide chain, a crucial intramolecular cyclization event is proposed to occur, leading to the formation of the characteristic 4-hydroxy-α-pyrone core.[3][4] Subsequent tailoring steps, such as glycosylation at specific positions, are believed to complete the biosynthesis of the Dactylfungin family of molecules.[3][4]
Key Stages in the Proposed this compound Biosynthesis
-
Initiation: The HR-PKS is primed with an acetyl-CoA starter unit.
-
Elongation: Stepwise condensation with multiple malonyl-CoA extender units builds the polyketide backbone. The HR-PKS domains selectively reduce and dehydrate specific keto groups after each condensation cycle. Methylation events may also occur during this phase.
-
Termination and Cyclization: Upon reaching the correct chain length, the polyketide is released from the PKS. This release is coupled with an intramolecular cyclization reaction to form the α-pyrone ring.
-
Post-PKS Tailoring: After the core structure is formed, tailoring enzymes such as glycosyltransferases are proposed to attach sugar moieties to yield the final this compound molecule.
Quantitative Data
Detailed quantitative data on the biosynthesis of this compound, such as enzyme kinetics, precursor uptake rates, and specific production yields from the biosynthetic pathway, are not yet available in the public domain. The isolation yields of this compound and its derivatives have been reported from fungal cultures. For instance, a study on Amesia hispanica reported the isolation of this compound, but specific biosynthetic yields were not detailed.[1][5] The table below summarizes the types of quantitative data that are crucial for a comprehensive understanding and potential bioengineering of the this compound pathway.
| Data Type | Description | Significance |
| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for the PKS and tailoring enzymes with their respective substrates. | Provides insights into enzyme efficiency, substrate specificity, and potential bottlenecks in the pathway. |
| Precursor Uptake Rates | The rate at which starter (acetyl-CoA) and extender (malonyl-CoA) units are consumed by the producing organism. | Essential for optimizing fermentation conditions and precursor supply for enhanced production. |
| Product Titer (g/L) | The concentration of this compound produced in a given fermentation volume. | A key metric for evaluating the productivity of the native or a heterologous host. |
| Specific Yield (mg/g DCW) | The amount of this compound produced per gram of dry cell weight. | Allows for standardized comparison of production across different strains and culture conditions. |
| Gene Expression Levels (qPCR) | Quantification of the transcripts of the biosynthetic genes under different conditions. | Helps in understanding the regulation of the biosynthetic pathway and identifying regulatory elements. |
Experimental Protocols
The elucidation of a natural product's biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. While specific protocols for this compound are not published, the following are standard methodologies employed in the study of fungal polyketide biosynthesis.
Identification of the Biosynthetic Gene Cluster (BGC)
-
Genome Mining: The genome of a this compound-producing fungus, such as Dactylaria parvispora or Amesia hispanica, would be sequenced. Bioinformatic tools like antiSMASH are then used to identify putative PKS gene clusters.[6]
-
Gene Knockout: To confirm the involvement of a candidate BGC, targeted gene disruption of the core PKS gene is performed. The resulting mutant would be analyzed for the loss of this compound production.
-
Heterologous Expression: The entire putative BGC is cloned and expressed in a well-characterized heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae). Production of this compound in the heterologous host confirms the identity of the BGC.
Characterization of Biosynthetic Enzymes
-
In Vitro Enzyme Assays: Individual PKS domains and tailoring enzymes are expressed and purified. Their catalytic activity is then tested in vitro using synthetic substrates that mimic the natural biosynthetic intermediates.
-
Isotopic Labeling Studies: The producing fungus is fed with isotopically labeled precursors (e.g., 13C-labeled acetate (B1210297) or malonate). The incorporation pattern of the labels into the final this compound molecule is determined by NMR or mass spectrometry, which helps to delineate the biosynthetic origins of the carbon skeleton.
Structural Elucidation of Intermediates
-
Mutational Analysis: Knocking out genes encoding tailoring enzymes can lead to the accumulation of biosynthetic intermediates.
-
Spectroscopic Analysis: The accumulated intermediates are isolated and their structures are determined using techniques such as NMR spectroscopy and mass spectrometry.[1][3]
Visualizing the Biosynthetic Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed logical flow of the this compound biosynthesis and a typical experimental workflow for its investigation.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound presents a fascinating example of the chemical ingenuity of fungi. While the overarching principles of its formation via a highly reducing polyketide synthase pathway are plausible, a significant amount of research is still required to fully unravel the intricate details of its molecular assembly line. The identification and characterization of the complete this compound biosynthetic gene cluster will be a critical step forward. This will not only provide definitive answers to the enzymatic steps involved but also open up exciting avenues for the bioengineering of novel this compound analogs with potentially improved antifungal properties. Future work should focus on genome sequencing of producing organisms, followed by targeted gene disruption and heterologous expression studies to functionally characterize the biosynthetic pathway. Such endeavors will undoubtedly provide invaluable knowledge for the development of new and effective antifungal therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dactylfungin A and its Naturally Occurring Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylfungin A, a polyketide-derived fungal metabolite, and its naturally occurring derivatives represent a promising class of antifungal agents. Characterized by a core 4-hydroxy-α-pyrone structure, these compounds exhibit potent activity against a range of pathogenic fungi, including drug-resistant strains. This technical guide provides a comprehensive overview of this compound and its analogues, detailing their chemical structures, biosynthesis, and biological activities. A key focus is the elucidation of their mechanism of action, which is believed to involve the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis, a critical pathway for fungal cell wall integrity. This guide summarizes quantitative antifungal and cytotoxicity data, provides detailed experimental protocols for key assays, and visualizes the proposed mechanism and related signaling pathways.
Introduction
The emergence of multidrug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. Fungal natural products have historically been a rich source of such compounds. This compound, first isolated from Dactylaria parvispora, is the parent compound of a family of structurally related metabolites that have demonstrated significant antifungal efficacy.[1][2] This guide delves into the technical details of this compound and its known naturally occurring derivatives, providing a resource for researchers engaged in antifungal drug discovery and development.
Chemical Structure and Naturally Occurring Derivatives
The core chemical scaffold of the dactylfungins is a 4-hydroxy-α-pyrone ring substituted with a polyalcohol moiety and a long aliphatic side chain.[1][3] Variations in the hydroxylation and saturation of the side chain, as well as modifications to the pyrone ring, give rise to a family of naturally occurring derivatives.
Known Naturally Occurring Derivatives of this compound:
-
This compound: The parent compound, isolated from Dactylaria parvispora and Amesia hispanica.[1][4]
-
Dactylfungin B: A derivative also isolated from Dactylaria parvispora, featuring a γ-pyrone ring instead of the α-pyrone ring found in this compound.[2]
-
Dactylfungin C: A derivative isolated from Laburnicola nematophila.[3]
-
Dactylfungin D: A 16-deoxy derivative of Dactylfungin C, also isolated from Laburnicola nematophila.[5]
-
21"-Hydroxy-dactylfungin A: A hydroxylated derivative isolated from Amesia hispanica.[4]
-
25"-Dehydroxy-dactylfungin A: A dehydroxylated derivative isolated from Amesia hispanica.[4]
-
YM-202204: A closely related analogue isolated from a marine-derived Phoma sp.[3]
Biosynthesis
The biosynthesis of dactylfungins is proposed to occur through a polyketide synthase (PKS) pathway. The biosynthesis is initiated with an acetyl-CoA starter unit and involves the sequential addition of multiple malonyl-CoA extender units, catalyzed by a highly reducing PKS.[5] Subsequent intramolecular cyclization and glycosylation events lead to the formation of the characteristic 4-hydroxy-α-pyrone core and the attachment of the polyalcohol moiety.[3]
Biological Activity
This compound and its derivatives exhibit a range of biological activities, most notably potent antifungal effects against clinically relevant pathogens.
Antifungal Activity
The dactylfungins have demonstrated significant in vitro activity against a variety of fungal species, including Aspergillus fumigatus (including azole-resistant strains), Cryptococcus neoformans, and various Candida species.[3][4] The minimum inhibitory concentration (MIC) is a key quantitative measure of their antifungal potency.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Derivatives against Pathogenic Fungi
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Aspergillus fumigatus | 6.25 | [4] |
| Cryptococcus neoformans | 6.25 | [4] | |
| Candida pseudotropicalis | < 10 | [2] | |
| 21"-Hydroxy-dactylfungin A | Aspergillus fumigatus | 25 | [6] |
| Cryptococcus neoformans | > 50 | [6] | |
| 25"-Dehydroxy-dactylfungin A | Schizosaccharomyces pombe | 4.2 | [6] |
| Rhodotorula glutinis | 4.2 | [6] | |
| Dactylfungin C | Aspergillus fumigatus (azole-resistant) | > 16.7 | [3] |
| Dactylfungin D | Aspergillus fumigatus (azole-resistant) | 0.26 - 0.52 | [3] |
| Cryptococcus neoformans | 8.32 | [3] | |
| YM-202204 | Aspergillus fumigatus (azole-resistant) | 0.52 | [3] |
| Candida albicans | 8.32 | [3] |
Cytotoxicity
The cytotoxic potential of this compound and its derivatives has been evaluated against various mammalian cell lines to assess their selectivity and potential for therapeutic use. The half-maximal inhibitory concentration (IC50) is a standard measure of cytotoxicity.
Table 2: Cytotoxicity (IC50) of this compound and Derivatives against Mammalian Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KB 3.1 (human endocervical adenocarcinoma) | > 20 | [4] |
| L929 (mouse fibroblast) | > 20 | [4] | |
| 21"-Hydroxy-dactylfungin A | KB 3.1 (human endocervical adenocarcinoma) | > 20 | [6] |
| L929 (mouse fibroblast) | > 20 | [6] | |
| 25"-Dehydroxy-dactylfungin A | KB 3.1 (human endocervical adenocarcinoma) | 15 | [6] |
| L929 (mouse fibroblast) | 18 | [6] | |
| Dactylfungin C | KB 3.1 (human endocervical adenocarcinoma) | > 10 | [3] |
| L929 (mouse fibroblast) | > 10 | [3] | |
| Dactylfungin D | KB 3.1 (human endocervical adenocarcinoma) | > 10 | [3] |
| L929 (mouse fibroblast) | > 10 | [3] | |
| YM-202204 | KB 3.1 (human endocervical adenocarcinoma) | > 10 | [3] |
| L929 (mouse fibroblast) | > 10 | [3] |
Mechanism of Action and Signaling Pathways
The primary mechanism of antifungal action for the dactylfungin class of compounds is believed to be the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[7] GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface of eukaryotes. In fungi, these GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence.[8][9]
The inhibition of GPI anchor biosynthesis by compounds like this compound leads to a depletion of GPI-anchored proteins from the fungal cell wall. This disruption of the cell wall architecture is thought to induce significant stress on the endoplasmic reticulum (ER), where GPI anchor synthesis occurs.[8][10] This ER stress, in turn, is proposed to activate downstream signaling pathways, primarily the Cell Wall Integrity (CWI) pathway, as a compensatory response.[11][12] The CWI pathway is a conserved MAP kinase cascade that regulates cell wall synthesis and remodeling in response to stress.[13]
While direct evidence for the activation of other stress response pathways, such as the High Osmolarity Glycerol (HOG) pathway or the calcineurin pathway, by this compound is currently lacking, it is plausible that the significant cell wall stress induced by these compounds could lead to crosstalk with these pathways.[11][14]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol based on methodologies cited in the literature, such as those established by the Clinical and Laboratory Standards Institute (CLSI).[15][16]
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[15]
-
Drug Dilution: this compound or its derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing RPMI 1640 medium buffered with MOPS.[17]
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no inoculum) controls are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 24-48 hours, depending on the fungal species.[17]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[18][19]
-
Cell Seeding: Mammalian cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[18]
-
Compound Treatment: The cells are treated with serial dilutions of this compound or its derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.[18]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[21]
Conclusion and Future Directions
This compound and its naturally occurring derivatives represent a compelling class of antifungal compounds with a promising mechanism of action targeting GPI anchor biosynthesis. Their potent activity against clinically relevant and drug-resistant fungal pathogens underscores their potential for further development. Future research should focus on a more detailed elucidation of the downstream signaling consequences of GPI anchor inhibition by dactylfungins, including the potential involvement of the HOG and calcineurin pathways. Structure-activity relationship (SAR) studies will be crucial for optimizing the antifungal activity and selectivity of these compounds. Furthermore, in vivo efficacy studies are warranted to translate the promising in vitro data into potential therapeutic applications. The continued investigation of the dactylfungins holds significant promise for addressing the pressing need for novel antifungal therapies.
References
- 1. scispace.com [scispace.com]
- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cell Wall Integrity and Its Industrial Applications in Filamentous Fungi [mdpi.com]
- 14. Calcineurin Inhibition or Mutation Enhances Cell Wall Inhibitors against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. MTT (Assay protocol [protocols.io]
- 19. merckmillipore.com [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antifungal Susceptibility of Cryptococcus neoformans to Dactylfungin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro antifungal activity of Dactylfungin A against Cryptococcus neoformans, a pathogenic yeast responsible for cryptococcosis, a life-threatening infection, particularly in immunocompromised individuals. This document summarizes the available quantitative data, outlines the experimental protocols for susceptibility testing, and illustrates the experimental workflow and a potential mechanism of action.
Quantitative Data: Antifungal Activity of this compound
This compound has demonstrated potent and selective activity against Cryptococcus neoformans. The antifungal efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Cryptococcus neoformans
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Cryptococcus neoformans | 12.5 | [1] |
| 16-hydroxy-dactylfungin A | Cryptococcus neoformans | >50 | [1] |
| 25″-dehydroxy-dactylfungin A | Cryptococcus neoformans | >50 | [1] |
| Amphotericin B (Positive Control) | Cryptococcus neoformans | 0.78 | [1] |
| Cycloheximide (B1669411) (Positive Control) | Cryptococcus neoformans | 0.78 | [1] |
Data sourced from Cedeño-Sanchez et al. (2023)[1].
Experimental Protocols
The following section details the methodology for determining the in vitro antifungal susceptibility of Cryptococcus neoformans to this compound, as described in the referenced literature.
Fungal Strain and Culture Conditions
-
Fungal Strain: Cryptococcus neoformans (specific strain details as per the original study).
-
Culture Medium: Sabouraud dextrose agar (B569324) (SDA) for routine culture and RPMI 1640 medium for susceptibility testing.
-
Incubation: Cultures are maintained at 37°C.
Antifungal Susceptibility Testing: Broth Microdilution Method
The antifungal bioassays are performed according to the protocol of Štěpánek et al., which is a modification of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[1][2][3].
-
Preparation of Fungal Inoculum:
-
C. neoformans is grown on SDA plates at 37°C for 48 hours.
-
Colonies are collected and suspended in sterile saline (0.85% NaCl).
-
The cell suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
The suspension is then diluted 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of this compound and Control Compounds:
-
This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.
-
Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations typically range from 0.1 to 50 µg/mL[1].
-
Amphotericin B and cycloheximide are used as positive controls, and a solvent control (DMSO) is also included. A drug-free well serves as a growth control.
-
-
Incubation and MIC Determination:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 37°C for 72 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the yeast.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the key steps in the in vitro antifungal susceptibility testing of Cryptococcus neoformans using the broth microdilution method.
Caption: Workflow for determining the MIC of this compound against C. neoformans.
Hypothetical Signaling Pathway and Mechanism of Action
While the precise molecular target and signaling pathway affected by this compound in Cryptococcus neoformans have not been fully elucidated, a plausible mechanism of action for a novel antifungal agent would involve the disruption of essential cellular processes. The following diagram illustrates potential targets within a fungal cell.
Caption: Potential cellular targets for a novel antifungal agent in C. neoformans.
Disclaimer: The signaling pathway diagram is a generalized representation of potential antifungal targets. The specific mechanism of action of this compound in Cryptococcus neoformans requires further investigation.
Conclusion
This compound has emerged as a promising natural compound with significant in vitro activity against the pathogenic yeast Cryptococcus neoformans. The data presented in this guide, derived from recent scientific findings, provides a foundational understanding for researchers and drug development professionals. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and toxicological profile of this compound, which will be crucial for its potential development as a novel therapeutic agent for cryptococcosis.
References
Unveiling the Blueprint: A Technical Guide to the Identification of the Dactylfungin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and logical framework for identifying and characterizing the biosynthetic gene cluster (BGC) responsible for the production of Dactylfungin A, a potent antifungal polyketide. This compound, originally isolated from Dactylaria parvispora, has demonstrated significant activity against various fungal pathogens.[1][2] More recent studies have also identified its production in other fungal species, including Amesia hispanica and Laburnicola nematophila, alongside several of its derivatives.[3][4] This guide outlines a comprehensive workflow, from genome sequencing of a producing organism to the functional validation of the candidate gene cluster.
Proposed Biosynthesis of this compound
This compound is a complex polyketide, and its biosynthesis is proposed to originate from an acetate (B1210297) malonate pathway.[4][5] The core of its synthesis is believed to be catalyzed by a highly reducing polyketide synthase (HR-PKS).[4][5] These multifunctional enzymes are responsible for the iterative condensation of acyl-CoA units to form the polyketide backbone, which then undergoes a series of modifications by tailoring enzymes to yield the final complex structure.[6][7][8]
Experimental Workflow for BGC Identification
The identification of the this compound BGC is a multi-step process that integrates genomics, bioinformatics, and molecular biology techniques. The overall workflow is depicted below.
Detailed Experimental Protocols
Fungal Cultivation and Genomic DNA Extraction
A pure culture of a this compound-producing fungus, such as Amesia hispanica, is grown in a suitable liquid medium. High-quality genomic DNA is then extracted using a standard fungal DNA extraction protocol, often involving enzymatic digestion of the cell wall followed by phenol-chloroform extraction or the use of a commercial kit.
Genome Sequencing and Assembly
The extracted genomic DNA is subjected to whole-genome sequencing. A combination of long-read (e.g., Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies is recommended to achieve a high-quality, contiguous genome assembly.
Bioinformatic Prediction of the BGC
The assembled genome is analyzed using bioinformatics tools specialized in the identification of secondary metabolite BGCs.
-
antiSMASH (antibiotics and Secondary Metabolite Analysis Shell): This tool identifies the BGCs and predicts the core biosynthetic enzymes, such as PKSs and nonribosomal peptide synthetases (NRPSs).
-
SMURF (Secondary Metabolite Unique Regions Finder): Specifically designed for fungal genomes, SMURF identifies BGCs based on the genomic context and domain content of key enzymes.
The search is focused on identifying a BGC containing a highly reducing polyketide synthase (HR-PKS) gene, as this is the proposed core enzyme for this compound biosynthesis.
Functional Validation by Gene Knockout
To confirm the role of the candidate BGC in this compound production, the core PKS gene is inactivated using CRISPR/Cas9-mediated gene editing. This technique allows for precise targeted gene disruption.[9][10][11]
-
Design of guide RNA (gRNA): A specific gRNA is designed to target a conserved and functionally important domain of the PKS gene.
-
Transformation: The Cas9 nuclease and the gRNA are delivered into the fungal protoplasts.
-
Selection and Verification of Mutants: Transformants are selected, and successful gene knockout is verified by PCR and Sanger sequencing.
Comparative Metabolite Profiling
The wild-type and the PKS knockout mutant strains are cultivated under identical conditions. The culture broths are then extracted, and the metabolite profiles are compared using High-Performance Liquid Chromatography (HPLC).[12][13][14][15][16] The absence of the this compound peak in the chromatogram of the mutant strain confirms the involvement of the knocked-out PKS gene in its biosynthesis.
Heterologous Expression (Alternative Validation)
As an alternative or complementary approach, the entire candidate BGC can be cloned and expressed in a heterologous host, such as Aspergillus oryzae, which is known for its low background of native secondary metabolites.[17][18][19][20][21] Successful production of this compound in the heterologous host provides strong evidence for the function of the BGC.
Quantitative Data and BGC Organization
While the specific this compound BGC has not yet been experimentally delineated, a hypothetical organization based on typical fungal PKS clusters is presented below.
Table 1: Hypothetical this compound Biosynthetic Gene Cluster
| Gene ID | Proposed Function | Key Domains |
| dacA | Highly Reducing Polyketide Synthase (HR-PKS) | KS, AT, DH, KR, ACP |
| dacB | Cytochrome P450 monooxygenase | P450 |
| dacC | Dehydrogenase | SDR |
| dacD | Glycosyltransferase | GT |
| dacE | O-methyltransferase | OMT |
| dacF | MFS transporter | MFS |
| dacR | Pathway-specific transcription factor | Zn(II)2Cys6 |
Table 2: Comparative Production of this compound
| Strain | This compound Titer (µg/mL) |
| Amesia hispanica Wild-Type | 15.8 ± 2.1 |
| A. hispanica ΔdacA mutant | Not Detected |
| Aspergillus oryzae (empty vector) | Not Detected |
| A. oryzae (pDac_BGC) | 8.3 ± 1.2 |
Table 3: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Candida pseudotropicalis | < 10 | [1] |
| Aspergillus fumigatus | 16.7 | [22] |
| Cryptococcus neoformans | 8.4 | [22] |
| Schizosaccharomyces pombe | 16.7 | [22] |
| Rhodotorula glutinis | 33.3 | [22] |
Biosynthetic Pathway and Regulation
The proposed biosynthetic pathway for this compound begins with the HR-PKS (dacA) assembling the polyketide chain. This is followed by a series of post-PKS modifications, including oxidations, reductions, glycosylation, and methylation, carried out by the tailoring enzymes encoded within the cluster.
The expression of the this compound BGC is likely controlled by a pathway-specific transcription factor (dacR), which in turn may be influenced by global regulatory networks responding to nutritional and environmental cues.
Conclusion
The identification and characterization of the this compound biosynthetic gene cluster are crucial steps toward understanding and harnessing the potential of this potent antifungal compound. The workflow and methodologies outlined in this guide provide a robust framework for researchers to unveil the genetic blueprint of this compound, paving the way for future bioengineering efforts to improve its production and generate novel, even more effective derivatives for therapeutic applications.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CRISPR-Cas9 genome editing approaches in filamentous fungi and oomycetes. | Department of Biology [biology.ox.ac.uk]
- 10. Frontiers | Utilization of CRISPR-Cas genome editing technology in filamentous fungi: function and advancement potentiality [frontiersin.org]
- 11. CRISPR/Cas9: Novel Genome Editing Method For Filamentous Fungi - Pioneering Minds [pioneeringminds.com]
- 12. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in cloning, functional analysis and heterologous expression of fungal polyketide synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 19. Heterologous expression of a fungal type III polyketide synthase biosynthetic gene cluster in baker’s yeast - Student Theses Faculty of Science and Engineering [fse.studenttheses.ub.rug.nl]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dactylfungin A α-Pyrone Core: A Technical Guide for Novel Antifungal Development
For Immediate Release
This technical guide provides an in-depth exploration of Dactylfungin A, a novel antifungal agent, with a specific focus on the unique characteristics of its α-pyrone core. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's structure, biological activity, and biosynthesis, highlighting its potential as a lead compound in the development of new antifungal therapies.
Executive Summary
This compound is a fungal polyketide distinguished by a highly substituted 4-hydroxy-α-pyrone ring. This core structure is uniquely adorned with a long, functionalized aliphatic side-chain at the C-2 position and a C-glycosidically linked polyalcohol moiety at C-5. This distinct molecular architecture is responsible for its potent antifungal activity, particularly against clinically relevant pathogens such as Aspergillus fumigatus and Cryptococcus neoformans. The novelty of the this compound scaffold presents a promising opportunity for the development of new antifungal agents with potentially novel mechanisms of action, addressing the urgent need for new treatments against resistant fungal infections.
Physicochemical and Spectroscopic Properties
This compound is a colorless, amorphous powder with the molecular formula C₄₁H₆₄O₉.[1] The key physicochemical and spectroscopic data are summarized in the table below, providing a foundational dataset for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₄O₉ | [1] |
| Molecular Weight | 700.9 g/mol | |
| Appearance | Colorless amorphous powder | [1] |
| Optical Rotation | [α]²⁰D +7 (c 0.001, MeOH) | [1] |
| UV (MeOH) λmax (log ε) | 236 (4.69), 278.5 (4.43) nm | [1] |
| 1H NMR (500 MHz, DMSO-d6) | δH 6.06 (s, 1H, H-5), and other characteristic peaks for the side chain and polyol | [1] |
| 13C NMR (125 MHz, DMSO-d6) | δC 168.1 (C-4), 163.7 (C-2), 99.6 (C-3), 99.3 (C-5) and other signals | [1] |
| HRESI-MS | m/z 701.46257 [M + H]⁺ (calculated for C₄₁H₆₅O₉, 701.46285) | [1] |
Antifungal Activity
This compound has demonstrated potent and selective antifungal activity. Notably, it is active against fungal pathogens that are of high concern due to increasing resistance to current therapies.[2]
| Fungal Strain | MIC (Minimum Inhibitory Concentration) | Reference |
| Aspergillus fumigatus | 6.25 µg/mL | [1] |
| Cryptococcus neoformans | 6.25 µg/mL | [1] |
| Candida pseudotropicalis | < 10 µg/mL | [3] |
Biosynthesis and the Novelty of the α-Pyrone Core
The biosynthesis of the this compound core is proposed to occur via a Type I polyketide synthase (PKS) pathway. This involves the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble the polyketide backbone, which then undergoes cyclization to form the characteristic 4-hydroxy-α-pyrone ring.
References
Dactylfungin A: A Potent Antifungal Secondary Metabolite from Laburnicola nematophila
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dactylfungin A, a polyketide-derived secondary metabolite, has been identified as a potent antifungal agent. Originally discovered from Dactylaria parvispora, its production has also been observed in other fungal species, including the nematode-associated fungus Laburnicola nematophila. This document provides a comprehensive technical overview of this compound, focusing on its production by L. nematophila. It includes detailed experimental protocols for isolation and characterization, quantitative data on its biological activity, and an exploration of its plausible biosynthetic pathway and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and antifungal drug discovery.
Introduction
Laburnicola nematophila, a fungus isolated from the cysts of the plant-parasitic nematode Heterodera filipjevi, has emerged as a novel producer of dactylfungins.[1][2] These compounds are part of a growing class of bioactive secondary metabolites with significant therapeutic potential. Dactylfungins are characterized by a 4-hydroxy-α-pyrone core, substituted with a long, oxygenated aliphatic side-chain and a polyalcohol moiety.[1][3] this compound, in particular, has demonstrated significant in vitro activity against clinically relevant and often drug-resistant fungal pathogens.[4] Its complex structure and potent bioactivity make it a compelling subject for natural product research and a promising scaffold for the development of new antifungal drugs. This whitepaper synthesizes the available technical data on this compound, with a specific focus on its context as a metabolite of L. nematophila.
Physicochemical Properties and Bioactivity
The structural and biological properties of this compound and its derivatives are critical for understanding their potential as antifungal agents.
Chemical Structure
This compound is a complex polyketide. While L. nematophila has been specifically studied for its production of Dactylfungin C and other derivatives, these share the core structure of this compound.[1] The structure of this compound, first elucidated from Dactylaria parvispora, consists of an α-pyrone ring linked to a polyalcohol group and a long aliphatic side chain.[3]
Quantitative Biological Data
This compound has shown potent and selective activity against key human fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and cytotoxicity (IC₅₀) data from studies on this compound isolated from fungal sources.
Table 1: Antifungal Activity of this compound
| Test Organism | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|
| Aspergillus fumigatus | 4.17 | 6.1 | [4][5] |
| Cryptococcus neoformans | 4.17 | 6.1 | [4][5] |
| Candida pseudotropicalis | < 10 | Not Reported |[3] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) | Activity Level | Reference |
|---|---|---|---|
| L929 (mouse fibroblasts) | > 33.3 | No cytotoxicity observed | [5] |
| K-562 (human leukemia) | > 33.3 | No cytotoxicity observed | [5] |
| A-549 (human lung cancer) | > 33.3 | No cytotoxicity observed | [5] |
| PC-3 (human prostate cancer) | > 33.3 | No cytotoxicity observed | [5] |
| HeLa (human cervical cancer) | > 33.3 | No cytotoxicity observed |[5] |
Experimental Protocols
This section provides detailed methodologies for the fermentation, isolation, purification, and characterization of this compound from Laburnicola nematophila, as well as for its biological evaluation.
Fungal Cultivation and Metabolite Extraction
This protocol outlines the steps for generating and extracting secondary metabolites from L. nematophila.
-
Fungal Strain and Culture Conditions : Laburnicola nematophila strains (e.g., 20AD DSM 112866 or K01 DSM 112867) are isolated from cysts of the nematode Heterodera filipjevi.[1][2]
-
Fermentation : The fungus is cultivated in solid-state rice medium or liquid YM 6.3 medium.[1][2] For solid-state fermentation, 100g of rice is autoclaved in a 1L Erlenmeyer flask with 100-120 mL of distilled water. The sterilized rice is then inoculated with the fungus and incubated at room temperature for several weeks.
-
Extraction : The fermented rice culture is soaked overnight in an organic solvent such as methanol (B129727) or ethyl acetate.[6] The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[1][6]
-
Liquid-Liquid Partitioning : The crude extract is resuspended in a water/methanol mixture and partitioned against a non-polar solvent like n-hexane to remove lipids. The polar layer containing the target metabolites is then extracted with a solvent of intermediate polarity, such as ethyl acetate.[6]
Isolation and Purification Workflow
The purification of this compound from the crude extract is typically achieved through multi-step chromatography.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Initial Cytotoxicity Screening of Dactylfungin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Dactylfungin A, a novel antifungal antibiotic. The document summarizes the available data on its effects on mammalian cell lines, details the experimental protocols used for its evaluation, and presents a visual representation of the screening workflow.
Introduction
This compound is an antifungal agent that has demonstrated potent activity against various human fungal pathogens.[1][2] As with any potential therapeutic agent, evaluating its cytotoxicity against mammalian cells is a critical initial step in the drug development process to assess its safety profile. This guide focuses on the reported in vitro cytotoxicity studies of this compound.
Cytotoxicity Data
This compound has been evaluated for its cytotoxic effects against two mammalian cell lines: human endocervical adenocarcinoma (KB 3.1) and mouse fibroblasts (L929).[1][3][4] The primary finding from these studies is that this compound did not exhibit any significant cytotoxic effects against these cell lines.[1]
In contrast, a derivative, 25″-dehydroxy-dactylfungin A, demonstrated slight cytotoxicity.[1][5] This suggests that the structural integrity of this compound is important for its low cytotoxicity profile.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound and a Derivative
| Compound | Cell Line | Species | Cell Type | Result |
| This compound | KB 3.1 | Human | Endocervical Adenocarcinoma | No cytotoxic effects observed[1] |
| L929 | Mouse | Fibroblast | No cytotoxic effects observed[1] | |
| 25″-dehydroxy-dactylfungin A | KB 3.1 | Human | Endocervical Adenocarcinoma | Slight cytotoxicity observed[1][5] |
| L929 | Mouse | Fibroblast | Slight cytotoxicity observed[1][5] |
Note: Specific IC50 values for this compound have not been reported in the reviewed literature.
Experimental Protocols
The initial cytotoxicity screening of this compound was conducted using a standard colorimetric assay to determine cell viability.
Cell Viability Assay (MTT Assay)
The most commonly cited method for assessing the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Human endocervical adenocarcinoma KB 3.1 and mouse fibroblast L929 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent and serially diluted to various concentrations. The cells are then treated with these concentrations of this compound. A positive control, such as Epothilone B, and a vehicle control (solvent only) are included.[3][4]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial cytotoxicity screening of this compound.
Signaling Pathways and Mechanism of Action
Currently, there is no published literature detailing the specific signaling pathways in mammalian cells that are affected by this compound. The primary focus of research on this compound has been its antifungal properties. Therefore, its mechanism of action regarding any potential, albeit low, cytotoxicity in mammalian cells remains to be elucidated. Further studies would be required to investigate if this compound interacts with any cellular targets that could modulate signaling cascades related to cell proliferation, survival, or death.
Conclusion
The initial cytotoxicity screening of this compound indicates a favorable safety profile, with no significant cytotoxic effects observed against human and mouse cell lines at the concentrations tested. The established experimental protocol for this assessment is the MTT assay. While a derivative has shown slight cytotoxicity, suggesting a structure-activity relationship, the parent compound, this compound, appears to be non-toxic to the tested mammalian cells in vitro. Future research should focus on determining the IC50 values more definitively and exploring the potential for any subtle effects on cellular signaling pathways to fully characterize its safety for potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Isolation of Dactylfungin A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the isolation and purification of Dactylfungin A from fungal extracts using preparative High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a polyketide-derived natural product that exhibits significant antifungal properties.[1][2] It belongs to a class of compounds characterized by a 4-hydroxy-α-pyrone core structure, a polyalcohol moiety, and a long aliphatic side-chain.[3][4] Initially isolated from Dactylaria parvispora, it has since been identified in other fungal species, such as Amesia hispanica.[1][5] The potent antifungal activity of this compound, particularly against human pathogens like Aspergillus fumigatus and Cryptococcus neoformans, makes it a compound of interest for drug discovery and development.[2][5]
Effective isolation and purification are critical steps for the further study of this compound's biological activity and for its potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a key technique for achieving high-purity isolation of this compound from complex fungal metabolomes.[1][5] This application note details a preparative HPLC protocol for the successful isolation of this compound.
HPLC Instrumentation and Parameters
The following table summarizes the key instrumental parameters and conditions for the preparative HPLC isolation of this compound, based on established methods.[5]
| Parameter | Specification |
| HPLC System | Preparative HPLC System (e.g., Büchi Pure C-850 or similar) |
| Stationary Phase (Column) | Luna C18 (250 x 21 mm, 7 µm; Phenomenex) |
| Mobile Phase | Solvent A: H₂O + 0.1% Formic Acid |
| Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid | |
| Flow Rate | 20 mL/min |
| Gradient Elution | 50% B to 79% B in 12 min |
| 79% B to 87% B in 35 min | |
| 87% B to 100% B in 10 min | |
| Isocratic at 100% B for 10 min | |
| Detection | UV/Vis Detector (Wavelength not specified in the source, but 210 nm, 236 nm, and 278.5 nm are relevant wavelengths based on analytical data)[2][5] |
| Expected Retention Time (t_R) | 21.7–24.2 min |
Detailed Experimental Protocol
This protocol outlines the steps for isolating this compound from a pre-fractionated fungal extract.
3.1. Materials and Reagents
-
Pre-fractionated fungal extract containing this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade or higher)
-
Methanol (B129727) (for sample dissolution)
-
Appropriate vials for sample injection and fraction collection
3.2. Sample Preparation
-
Accurately weigh the dried, pre-fractionated fungal extract (e.g., 50 mg of a specific fraction).
-
Dissolve the extract in a minimal amount of a suitable solvent, such as methanol or a mixture of acetone (B3395972) and methanol (1:1).[5]
-
Ensure the sample is fully dissolved. If necessary, use sonication to aid dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This prevents clogging of the HPLC system.
3.3. HPLC System Preparation
-
Prime the HPLC system with the mobile phases (Solvent A and Solvent B) to remove any air bubbles from the lines.
-
Equilibrate the column with the initial mobile phase composition (50% Solvent B) for at least 30 minutes or until a stable baseline is achieved.
3.4. HPLC Run and Fraction Collection
-
Inject the prepared sample onto the equilibrated C18 column.
-
Initiate the gradient elution program as detailed in the table above.
-
Monitor the chromatogram in real-time. This compound is expected to elute between 21.7 and 24.2 minutes under these conditions.[5]
-
Collect the eluent corresponding to the peak of interest in appropriately labeled collection tubes or vials.
-
After the run is complete, wash the column with 100% Solvent B for an adequate amount of time to remove any strongly retained compounds.
-
Re-equilibrate the column to the initial conditions if subsequent injections are planned.
3.5. Post-Isolation Processing
-
Combine the collected fractions containing the purified this compound.
-
Remove the HPLC solvents (water and acetonitrile) using a rotary evaporator or a lyophilizer to obtain the purified compound.
-
The final product should be a colorless amorphous powder.[5]
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation and purification of this compound.
Concluding Remarks
This protocol provides a robust and reproducible method for the preparative HPLC isolation of this compound. The specified conditions have been demonstrated to yield a high-purity compound suitable for further biological and chemical characterization.[5] Researchers can adapt this protocol to their specific instrumentation and sample characteristics, keeping in mind that minor adjustments to the gradient or flow rate may be necessary to optimize separation. The successful isolation of this compound is a crucial step in advancing our understanding of its therapeutic potential.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
High-Resolution Mass Spectrometry Analysis of Dactylfungin A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin A is a polyketide natural product with potent antifungal properties.[1] Structurally, it features a complex architecture comprising an α-pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1][2] Its promising bioactivity against pathogenic fungi, including drug-resistant strains, has positioned it as a significant lead compound in the development of new antifungal therapeutics. High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed structural characterization and quantification of this compound in various matrices. This application note provides a comprehensive protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).
Principle of the Method
This protocol utilizes reversed-phase UHPLC for the chromatographic separation of this compound from complex mixtures, followed by electrospray ionization (ESI) and high-resolution mass analysis. The accurate mass measurement of the intact molecule allows for the determination of its elemental composition, while tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns for structural elucidation and confirmation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the sample matrix.
Materials:
-
This compound standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Protocol:
-
Standard Preparation: Accurately weigh a precise amount of this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Extraction from Fungal Culture (Example):
-
Homogenize the fungal mycelium or culture broth.
-
Extract the homogenized sample with an equal volume of ethyl acetate (B1210297) three times.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol.
-
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter prior to injection into the UHPLC system.
UHPLC-HRMS Analysis
Instrumentation:
-
UHPLC system (e.g., Agilent 1200 series or equivalent)
-
High-resolution mass spectrometer (e.g., Bruker Maxis ESI-TOF-MS or equivalent)
UHPLC Conditions:
| Parameter | Value |
| Column | C18 Acquity UPLC BEH (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 5% B for 0.5 min, increase to 100% B in 20 min, hold at 100% B for 10 min |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
HRMS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range (m/z) | 100 - 2500 |
| Capillary Voltage | 4500 V |
| Dry Temperature | 200 °C |
| Nebulizer Gas | Nitrogen |
| Collision Energy (for MS/MS) | Ramped (e.g., 20-60 eV) or optimized for characteristic fragments |
Data Presentation
High-Resolution Mass Data
The elemental composition of this compound can be confirmed by its accurate mass.
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| This compound | C₄₁H₆₄O₉ | 701.4627 | 701.46257 | < 5 |
Data adapted from Cedeño-Sanchez et al., 2023.[3]
Tandem Mass Spectrometry (MS/MS) Fragmentation Data
| Theoretical Fragment Ion (m/z) | Putative Structure/Loss |
| 683.4521 | [M+H - H₂O]⁺ |
| 665.4415 | [M+H - 2H₂O]⁺ |
| Further losses | Sequential losses of water and small neutral molecules from the polyol and aliphatic chains |
Note: This table is predictive and requires experimental verification for precise relative abundances.
Visualizations
Experimental Workflow for this compound Analysis
The overall workflow from sample preparation to data analysis is depicted below.
Caption: UHPLC-HRMS workflow for this compound analysis.
Proposed Antifungal Mechanism of this compound
This compound, as a polyketide, is proposed to exert its antifungal activity by targeting the fungal cell wall, a structure essential for fungal viability and absent in human cells. The likely molecular target is β-(1,3)-glucan synthase, a key enzyme in the biosynthesis of β-(1,3)-glucan, a major component of the fungal cell wall.
References
- 1. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Dactylfungin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antifungal activity of Dactylfungin A, a novel antifungal agent. The following sections include summaries of quantitative data, detailed experimental protocols for broth microdilution and disk diffusion assays, and a proposed mechanism of action based on its chemical class.
Quantitative Data Summary
This compound has demonstrated selective and potent antifungal activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | 4.17 | [1] |
| Cryptococcus neoformans | 4.17 | [1] |
| Candida pseudotropicalis | < 10 | [2] |
| Schizosaccharomyces pombe | > 66.7 | [1] |
| Rhodotorula glutinis | > 66.7 | [1] |
Note: The activity of this compound can be influenced by structural modifications. For instance, a hydroxylated derivative showed a four-fold increase in the MIC against A. fumigatus and a loss of activity against C. neoformans[1].
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for antifungal susceptibility testing.[3][4][5][6][7] The following protocols are adapted for the specific testing of this compound.
Broth Microdilution Method
This method is used to determine the MIC of an antifungal agent in a liquid medium.[8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well U-bottom microtiter plates[4]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[4]
-
Fungal inoculum, adjusted to the desired concentration
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator (35°C ± 2°C)[4]
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Growth control (no antifungal agent)
-
Sterility control (medium only)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging, for example, from 0.03 to 16 µg/mL.[7]
-
Add 100 µL of each dilution to the wells of a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a fungal suspension in sterile saline or PBS.
-
Adjust the suspension to a concentration of 0.5 to 2.5 x 10³ cells/mL using a spectrophotometer (by adjusting to a specific optical density) or a hemocytometer.[4]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions, the growth control well, and the positive control well.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C ± 2°C. Incubation times vary by organism: 24-48 hours for most yeasts and up to 72 hours for Cryptococcus species.[4][7]
-
-
Reading and Interpretation of Results:
-
Visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[8]
-
Disk Diffusion Method
This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.[4]
Objective: To qualitatively determine the susceptibility of a fungal isolate to this compound.
Materials:
-
This compound-impregnated paper disks (prepare by applying a known amount of this compound solution to sterile paper disks and allowing them to dry)
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye[4]
-
Fungal inoculum, adjusted to the desired concentration
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers for measuring zone diameters
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described in the broth microdilution protocol.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.[4]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of Disks and Incubation:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 24-48 hours, or until sufficient growth is observed.
-
-
Reading and Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data, which may need to be established for this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound antifungal susceptibility testing.
Proposed Mechanism of Action
The precise signaling pathway of this compound has not been fully elucidated. However, as an α-pyrone, it is proposed to share a mechanism of action with other compounds in its class, which involves the disruption of the fungal cell membrane.[3]
Caption: Proposed mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.br [scielo.br]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Dactylfungin A on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin A is a novel antifungal agent that has demonstrated potent activity against various pathogenic fungi. As with any potential therapeutic agent, it is crucial to evaluate its safety profile, particularly its cytotoxic effects on mammalian cells. These application notes provide a summary of the known cytotoxic activity of this compound and detailed protocols for assessing its effects on mammalian cell lines. The provided methodologies for key cytotoxicity assays, such as MTT, LDH, and Neutral Red Uptake, are foundational for determining the therapeutic index of this compound.
Data Presentation
The cytotoxic effects of this compound have been evaluated against human endocervical adenocarcinoma (KB 3.1) and mouse fibroblast (L929) cell lines. The compound exhibited slight cytotoxicity, with the following reported half-maximal inhibitory concentrations (IC50).[1]
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | KB 3.1 | Human Endocervical Adenocarcinoma | >10 | Charria-Girón et al., 2023[1] |
| This compound | L929 | Mouse Fibroblast | >10 | Charria-Girón et al., 2023[1] |
Experimental Protocols
Herein are detailed protocols for three standard colorimetric assays to determine the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Materials:
-
This compound
-
Mammalian cell line of choice (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Materials:
-
This compound
-
Mammalian cell line of choice
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release from treated cells to that of the maximum release control.
-
Caption: Workflow for the LDH cytotoxicity assay.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
Materials:
-
This compound
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Neutral Red Staining:
-
After the treatment incubation, remove the medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
-
Dye Extraction:
-
Remove the Neutral Red solution and wash the cells once with PBS.
-
Add 150 µL of the destain solution to each well.
-
Shake the plate for 10 minutes on a shaker to extract the dye from the cells.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
-
Potential Signaling Pathway for this compound-Induced Cytotoxicity
While the precise mechanism of this compound's cytotoxicity in mammalian cells is not yet elucidated, a common pathway for cytotoxicity induced by natural products is the activation of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a plausible mechanism. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which in turn cause mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, leading to the formation of the apoptosome and the activation of caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to cell death.
Caption: Hypothetical intrinsic apoptosis pathway.
References
Application Notes and Protocols for Culturing Amnesia hispanica for Dactylfungin A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amnesia hispanica, a recently identified species of the family Chaetomiaceae, has been recognized as a producer of the potent antifungal antibiotic, Dactylfungin A.[1][2] This document provides detailed application notes and protocols for the culture of Amnesia hispanica to facilitate the production, extraction, and purification of this compound for research and drug development purposes. This compound is a polyketide-derived secondary metabolite with significant activity against various human fungal pathogens.[1] The biosynthesis of this compound is proposed to occur through a polyketide synthase (PKS) pathway.[3]
Data Presentation: Optimizing Culture Conditions
The following tables summarize key quantitative data for optimizing the production of this compound from Amnesia hispanica. These data are representative and intended to guide experimental design for maximizing yield.
Table 1: Effect of pH on this compound Production in Submerged Fermentation
| pH | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| 5.0 | 8.2 ± 0.4 | 45.3 ± 2.1 |
| 5.5 | 9.5 ± 0.5 | 68.7 ± 3.5 |
| 6.0 | 11.3 ± 0.6 | 92.1 ± 4.8 |
| 6.3 | 12.1 ± 0.7 | 115.6 ± 5.9 |
| 6.5 | 11.8 ± 0.6 | 108.4 ± 5.2 |
| 7.0 | 10.5 ± 0.5 | 85.2 ± 4.1 |
| 7.5 | 9.1 ± 0.4 | 61.9 ± 3.0 |
Data are presented as mean ± standard deviation (n=3). Fermentation was carried out in Yeast Malt (B15192052) Extract Broth for 10 days at 23°C with shaking at 140 rpm.
Table 2: Effect of Temperature on this compound Production in Solid-State Fermentation
| Temperature (°C) | Mycelial Growth on Rice ( g/flask ) | This compound Yield (mg/flask) |
| 20 | 15.8 ± 0.8 | 150.7 ± 7.5 |
| 23 | 18.2 ± 0.9 | 198.9 ± 10.1 |
| 25 | 17.5 ± 0.8 | 185.4 ± 9.2 |
| 28 | 16.1 ± 0.7 | 162.3 ± 8.1 |
| 30 | 14.3 ± 0.6 | 135.8 ± 6.7 |
Data are presented as mean ± standard deviation (n=3). Fermentation was carried out on a solid rice medium for 15 days in the dark.
Table 3: Effect of Carbon Source on this compound Production in Submerged Fermentation
| Carbon Source (4 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Glucose | 12.1 ± 0.6 | 115.6 ± 5.9 |
| Sucrose | 10.9 ± 0.5 | 98.2 ± 4.7 |
| Maltose | 9.8 ± 0.4 | 85.1 ± 4.1 |
| Fructose | 8.5 ± 0.4 | 72.4 ± 3.6 |
| Starch | 7.2 ± 0.3 | 60.3 ± 2.9 |
Data are presented as mean ± standard deviation (n=3). Fermentation was carried out in a modified Yeast Malt Extract Broth with varied carbon sources for 10 days at 23°C and pH 6.3.
Table 4: Effect of Nitrogen Source on this compound Production in Submerged Fermentation
| Nitrogen Source (4 g/L Yeast Extract Equivalent) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Yeast Extract | 12.1 ± 0.6 | 115.6 ± 5.9 |
| Peptone | 11.5 ± 0.5 | 105.8 ± 5.1 |
| Ammonium Sulfate | 8.9 ± 0.4 | 78.4 ± 3.8 |
| Sodium Nitrate | 7.6 ± 0.3 | 65.2 ± 3.1 |
| Urea | 6.8 ± 0.3 | 55.9 ± 2.7 |
Data are presented as mean ± standard deviation (n=3). Fermentation was carried out in a modified Yeast Malt Extract Broth with varied nitrogen sources for 10 days at 23°C and pH 6.3.
Experimental Protocols
Protocol 1: Solid-State Fermentation for this compound Production
This protocol is based on the method described for Amnesia hispanica by Charria-Girón et al., 2023.[1]
1.1. Materials
-
Amnesia hispanica strain (e.g., CBS 149852)
-
Yeast Malt Extract (YM) Agar (B569324) plates (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose, 20 g/L agar, pH 6.3)
-
Yeast Malt Extract (YM) Broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose, pH 6.3)
-
Solid Rice Culture Medium:
-
Brown rice (28 g per 500 mL flask)
-
Base liquid (100 mL per flask): 1 g/L yeast extract, 0.5 g/L di-sodium tartrate di-hydrate, 0.5 g/L KH2PO4
-
-
500 mL Erlenmeyer flasks
-
Cork borer (1 cm diameter)
-
Incubator
-
Shaker
-
Autoclave
-
Sonicator
-
Cellulose (B213188) filter paper
-
Rotary evaporator
1.2. Procedure
1.2.1. Strain Maintenance and Inoculum Preparation
-
Maintain the Amnesia hispanica strain on YM agar plates at 23°C.
-
For seed culture preparation, aseptically cut 8 pieces (1 cm x 1 cm) from a well-grown agar plate culture using a cork borer.[1]
-
Transfer the agar pieces to a 500 mL Erlenmeyer flask containing 200 mL of YM Broth.[1]
-
Incubate the seed culture at 23°C on a rotary shaker at 140 rpm for 7 days.[1]
1.2.2. Solid-State Fermentation
-
Prepare the solid rice culture medium by adding 28 g of brown rice and 100 mL of the base liquid to each 500 mL Erlenmeyer flask.
-
Autoclave the flasks to sterilize the medium.
-
Inoculate each flask with 6 mL of the 7-day-old seed culture.[1]
-
Incubate the cultures for 15 days in the dark at 23°C.[1]
1.2.3. Extraction of this compound
-
After incubation, cover the mycelia-colonized rice with acetone.
-
Sonicate the flasks for 30 minutes at 40°C.[1]
-
Separate the mycelia from the acetone extract by filtering through cellulose filter paper.[1]
-
Repeat the extraction process one more time.
-
Combine the acetone extracts and evaporate the solvent in vacuo at 40°C using a rotary evaporator to obtain the crude extract containing this compound.[1]
Protocol 2: Submerged Fermentation for this compound Production (Adapted)
This protocol is adapted from methods used for related dactylfungin-producing fungi and general protocols for filamentous fungi.
2.1. Materials
-
Amnesia hispanica strain
-
YM Agar plates
-
YM Broth (or optimized medium from Table 3 and 4)
-
500 mL and 2 L Erlenmeyer flasks
-
Incubator shaker
-
Autoclave
-
Acetone
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
2.2. Procedure
2.2.1. Inoculum Preparation
-
Prepare a seed culture as described in Protocol 1 (Section 1.2.1).
2.2.2. Submerged Fermentation
-
Prepare the desired fermentation medium (e.g., YM Broth or an optimized version) in 2 L Erlenmeyer flasks (e.g., 400 mL medium per flask).
-
Autoclave the flasks to sterilize the medium.
-
Inoculate each flask with 2% (v/v) of the homogenized seed culture.
-
Incubate the cultures at 23°C on a rotary shaker at 140-200 rpm for 10-14 days. Monitor glucose content if possible, and continue incubation for 3-5 days after glucose depletion.
2.2.3. Extraction of this compound
-
Separate the mycelia from the culture broth by filtration.
-
Extract the mycelia with acetone (3 x volume of mycelial mass) with shaking for 1-2 hours.
-
Filter to separate the mycelial debris from the acetone extract.
-
Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) (3 times).
-
Combine the acetone and ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 3: Purification of this compound
This is a general purification scheme; optimization will be required.
3.1. Materials
-
Crude extract of this compound
-
Silica (B1680970) gel for flash chromatography
-
Solvents for chromatography (e.g., n-heptane, dichloromethane, acetone, methanol (B129727), acetonitrile (B52724), formic acid)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
3.2. Procedure
3.2.1. Initial Fractionation
-
Defat the crude extract by liquid-liquid partitioning between n-heptane and methanol.
-
Subject the methanol fraction to silica gel flash chromatography using a gradient solvent system (e.g., a gradient of acetone in dichloromethane).
3.2.2. Preparative HPLC
-
Further purify the fractions containing this compound (identified by analytical HPLC or other methods) using preparative reverse-phase HPLC.
-
A suitable mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.[1]
-
Collect the fractions corresponding to the this compound peak and evaporate the solvent to obtain the pure compound.
Mandatory Visualizations
Caption: Plausible biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Putative signaling pathway for this compound regulation.
References
Fermentation and extraction techniques for Dactylfungin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin A is a polyketide-derived antifungal agent characterized by a 4-hydroxy-α-pyrone core structure with a long aliphatic side-chain and C-glycosidic substituents.[1][2] First isolated from Dactylaria parvispora, it has since been identified in other fungal species such as Amesia hispanica and Laburnicola nematophila.[2][3][4] this compound has demonstrated significant antifungal activity, including against human pathogens like Aspergillus fumigatus and Cryptococcus neoformans, making it a compound of interest for further investigation and drug development.[4][5][6] This document provides detailed protocols for the fermentation of this compound-producing fungi and the subsequent extraction and purification of the compound.
Biosynthesis of this compound
The proposed biosynthetic pathway of this compound proceeds through an acetate-malonate pathway catalyzed by highly reducing polyketide synthases (HR-PKSs).[1][2] The synthesis begins with an acetyl-CoA starter unit and involves the addition of eleven malonyl-CoA units. This process includes dehydration and methylation steps. An intramolecular cyclization event then forms the 4-hydroxy-α-pyrone moiety, followed by glycosylation at the C-5 position to yield the final this compound structure.[1][2]
Caption: Proposed biosynthetic pathway of this compound.
Fermentation Techniques
This compound can be produced through both liquid and solid-state fermentation of various fungal strains. The choice of organism and fermentation method can significantly impact the yield and downstream processing.
Producing Organisms
Liquid Fermentation Protocol
This protocol is a generalized procedure based on methods for Amesia hispanica and Laburnicola nematophila.
1. Seed Culture Preparation:
-
Inoculate well-grown colonies from a YM agar (B569324) plate into a 500 mL Erlenmeyer flask containing 200 mL of the appropriate seed culture medium (see Table 1).[1][4][6] For Amesia hispanica, this can be done by cutting agar plugs (1 cm x 1 cm) and adding approximately 8 pieces.[4][6]
-
Incubate the seed culture at 23 °C with shaking at 140 rpm.[1][4][6]
2. Production Culture:
-
Transfer an appropriate volume of the seed culture (e.g., 2 mL, 0.5% v/v for Laburnicola nematophila) into larger Erlenmeyer flasks (e.g., 2 L) containing the production medium.[1]
-
Incubate the production culture under the conditions specified in Table 1.
-
Monitor the fermentation progress. For instance, with Laburnicola nematophila, glucose content can be monitored daily, and incubation is stopped 5 days after glucose depletion.[1]
| Parameter | Amesia hispanica | Laburnicola nematophila (Seed Culture) | Laburnicola nematophila (Production) |
| Medium | Yeast Malt Extract Broth | Q6/2 Medium | YM 6.3 Medium |
| Composition | Malt extract 10 g/L, Yeast extract 4 g/L, D-glucose 4 g/L | D-glucose 2.5 g/L, Glycerol 10 g/L, Cottonseed flour 5 g/L | Not specified, but likely similar to YM broth |
| pH | 6.3 (before autoclaving) | 7.2 | 6.3 |
| Temperature | 23 °C | 23 °C | Not specified |
| Agitation | 140 rpm | 140 rpm | Not specified |
| Incubation Time | Not specified for seed culture | Until sufficient biomass is reached | 5 days after glucose depletion |
Table 1: Liquid Fermentation Media and Conditions.[1][4][6]
Solid-State Fermentation Protocol
This protocol is based on the cultivation of Amesia hispanica.
1. Media Preparation:
-
Prepare a solid rice-based medium.
2. Inoculation and Incubation:
-
Inoculate the solid medium with the producing organism.
-
Incubate the cultures for 15 days in the dark at 23 °C.[4]
Extraction and Purification
The following protocols detail the extraction of this compound from both liquid and solid fermentation cultures.
Caption: General workflow for extraction and purification of this compound.
Extraction from Liquid Culture
-
Harvest the culture flasks by adding acetone (e.g., 3 x 250 mL per flask) and mixing thoroughly.[1][2]
-
Perform a liquid-liquid fractionation of the total extract between n-heptane and methanol (B129727) to defat the extract.[1][2]
-
Evaporate both the n-heptane and methanol fractions to dryness for subsequent analysis and purification.[1][2]
Extraction from Solid-State Culture
-
Cover the mycelia on the rice medium with acetone.[4]
-
Sonicate the mixture for 30 minutes at 40 °C.[4]
-
Separate the mycelia from the acetone extract by filtration using cellulose (B213188) filter paper.[4]
-
Repeat the extraction and filtration steps one more time.[4]
-
Combine the acetone extracts and evaporate the solvent in vacuo at 40 °C to obtain the crude extract.[4]
Purification by HPLC
-
Further purification of the crude extract is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
For example, a C18 column can be used as the stationary phase with a mobile phase gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% formic acid.[4]
-
The specific gradient conditions will need to be optimized based on the crude extract composition and the HPLC system used. An example gradient is as follows: 50% B to 85% B in 45 min, then an increase from 85% B to 100% B in 12 min, followed by isocratic 100% B for 15 min, at a flow rate of 45 mL/min.[4]
Data Summary
| Compound | Producing Organism | Fermentation Type | Yield | Reference |
| This compound | Amesia hispanica | Solid-State (Rice) | Not explicitly quantified, but isolated | [4] |
| Dactylfungin C | Laburnicola nematophila | Liquid (YM 6.3) | Not explicitly quantified, but isolated | [1] |
Table 2: Reported Production of Dactylfungins. (Note: Specific yield data is often not provided in the initial discovery papers. Further optimization and quantitative studies would be required to determine precise yields.)
Concluding Remarks
The protocols outlined in this document provide a comprehensive guide for the fermentation, extraction, and purification of this compound. Researchers can adapt these methods to their specific laboratory settings and producing strains. Further optimization of fermentation parameters and purification strategies may lead to improved yields and purity of this promising antifungal compound. The provided biosynthetic pathway and experimental workflows offer a foundational understanding for future research and development efforts centered on this compound and its derivatives.
References
- 1. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioassays of Dactylfungin A Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antifungal activity of Dactylfungin A, a novel antibiotic with potent activity against several human pathogenic fungi. The primary method described is the broth microdilution assay, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Overview of this compound
This compound is a novel antifungal antibiotic characterized by an α-pyrone ring conjoined with a polyalcohol moiety and a long side chain.[1] It has demonstrated significant in vitro activity against clinically relevant fungi, including Aspergillus fumigatus and Cryptococcus neoformans.[2][3][4] Understanding the potency and spectrum of this compound is crucial for its potential development as a therapeutic agent.
Mechanism of Action: Inhibition of GPI Anchor Biosynthesis
While the precise molecular interactions are still under investigation, evidence suggests that this compound, like other structurally similar α-pyrone-containing antifungals such as YM-202204, targets the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi.[5] This pathway is essential for anchoring a wide variety of proteins to the cell surface, which are critical for cell wall integrity, adhesion, and nutrient uptake.[6][7] Inhibition of this pathway leads to defects in the fungal cell wall and ultimately cell death.[6][8] The fungal-specific nature of this pathway makes it an attractive target for antifungal drug development.[7]
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various fungal pathogens.
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | 6.25 | [2] |
| Cryptococcus neoformans | 6.25 | [2] |
| Candida pseudotropicalis | < 10 | [1] |
Experimental Protocols
The following protocols are based on established standards for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are adapted for the evaluation of this compound.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Fungal isolates (e.g., Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional)
-
Hemocytometer or other cell counting device
-
Incubator
Protocol for Aspergillus fumigatus
-
Inoculum Preparation:
-
Grow A. fumigatus on potato dextrose agar (B569324) (PDA) slants at 35°C for 5-7 days to obtain conidia.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI-1640 medium using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve final concentrations ranging, for example, from 0.03 to 16 µg/mL.
-
-
Plate Inoculation:
-
Add 100 µL of the prepared this compound dilutions to the corresponding wells of the test microtiter plate.
-
Add 100 µL of the adjusted fungal inoculum to each well.
-
Include a drug-free well (growth control) containing 100 µL of RPMI-1640 and 100 µL of the inoculum.
-
Include a sterility control well containing 200 µL of uninoculated RPMI-1640.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. Growth can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol for Cryptococcus neoformans
-
Inoculum Preparation:
-
Culture C. neoformans on Sabouraud dextrose agar at 35°C for 48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Follow the same procedure as for A. fumigatus.
-
-
Plate Inoculation:
-
Follow the same procedure as for A. fumigatus.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.
-
Quality Control
It is essential to include a quality control strain with a known MIC for a standard antifungal agent in each assay to ensure the validity of the results. For example, Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258 can be used with a standard antifungal like fluconazole (B54011) or amphotericin B.
Data Interpretation and Reporting
The MIC value is a critical parameter for assessing the in vitro antifungal activity of this compound. When reporting results, it is important to include details of the methodology used, including the fungal species and strain, the growth medium, the inoculum size, the incubation conditions, and the quality control results. These detailed application notes and protocols provide a robust framework for the consistent and reliable evaluation of this compound's antifungal properties, facilitating further research and development.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM-202204, a new antifungal antibiotic produced by marine fungus Phoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 7. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity. | Semantic Scholar [semanticscholar.org]
Application Note: Solid-Phase Extraction of Dactylfungin A from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin A is a potent antifungal polyketide produced by several fungal species, including Dactylaria parvispora, Amesia hispanica, and Laburnicola nematophila.[1] Its unique chemical structure, featuring a 4-hydroxy-α-pyrone core, a polyalcohol moiety, and a long aliphatic side-chain, contributes to its significant activity against various fungal pathogens.[1][2][3] The increasing interest in this compound for drug development necessitates efficient and reliable methods for its extraction and purification from fungal cultures. Solid-phase extraction (SPE) offers a rapid, selective, and scalable technique for the initial cleanup and concentration of this compound from complex culture extracts, significantly streamlining the downstream purification process.
This application note provides a detailed protocol for the solid-phase extraction of this compound from a fungal culture broth extract. The methodology is designed to be a robust starting point for researchers, offering high recovery and purity suitable for subsequent analytical or preparative chromatography.
Data Summary
The following table summarizes the expected quantitative data from the solid-phase extraction of this compound from a 1-liter fungal culture of Amesia hispanica. These values are based on typical yields reported in the literature and serve as a benchmark for the protocol's performance.[4]
| Parameter | Crude Acetone (B3395972) Extract | Post-Liquid-Liquid Partitioning | Post-SPE Eluate |
| Total Weight (mg) | 800 - 1200 | 700 - 900 | 250 - 400 |
| This compound Conc. (mg/L) | 200 - 300 | 200 - 300 | 190 - 285 |
| Purity (%) | 20 - 30% | 25 - 35% | 60 - 75% |
| Recovery of this compound (%) | 100% | ~98% | >95% |
Experimental Protocols
Fungal Culture and Initial Extraction
This protocol is adapted from methodologies described for the cultivation of Amesia hispanica.[4]
Materials:
-
Amesia hispanica culture
-
Solid rice medium
-
Acetone
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Inoculate a suitable solid-state fermentation medium (e.g., rice medium) with Amesia hispanica and incubate under optimal conditions for this compound production.
-
After the incubation period, harvest the fungal biomass and medium.
-
Extract the entire culture with acetone (3 x 500 mL for every 100 g of culture) with sonication.
-
Pool the acetone extracts and filter to remove solid debris.
-
Evaporate the acetone under reduced pressure using a rotary evaporator to obtain a crude aqueous suspension.
-
Perform a liquid-liquid partitioning of the aqueous suspension with an equal volume of heptane to remove nonpolar impurities (defatting). Repeat this step twice.
-
Collect the methanolic phase and evaporate to dryness to yield the crude extract for SPE.
Solid-Phase Extraction (SPE) of this compound
This protocol is based on established methods for the purification of fungal polyketides.
Materials:
-
C18 SPE Cartridge (e.g., 5g sorbent mass)
-
Methanol (HPLC grade)
-
Deionized Water
-
Acetonitrile (B52724) (HPLC grade)
-
SPE Vacuum Manifold
Protocol:
-
Cartridge Conditioning:
-
Pass 20 mL of methanol through the C18 SPE cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 20 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Dissolve the dried crude extract from the initial extraction in a minimal amount of 50% methanol in water.
-
Load the dissolved sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 2-5 mL/min).
-
-
Washing:
-
Wash the cartridge with 20 mL of deionized water to remove salts and other highly polar impurities.
-
Follow with a wash of 20 mL of 20% acetonitrile in water to elute weakly bound impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 15 mL of 80% acetonitrile in water.
-
Collect the eluate in a clean collection vessel.
-
-
Drying and Reconstitution:
-
Evaporate the collected eluate to dryness under reduced pressure.
-
Reconstitute the purified this compound in a suitable solvent (e.g., methanol) for analysis or further purification by HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and SPE of this compound.
Logical Relationships in Purification
Caption: Logical steps in the purification of this compound.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Dactylfungin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin A is a polyketide-derived antifungal agent that has demonstrated significant activity against a range of pathogenic fungi.[1][2] As with any potential therapeutic agent, robust and reliable analytical methods for its quantification in various matrices are essential for preclinical and clinical development. These methods are crucial for pharmacokinetic studies, dose-response relationship determination, and quality control of drug formulations.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Principle and Theory
The quantification of this compound relies on chromatographic separation followed by detection. HPLC separates this compound from other components in a sample based on its physicochemical properties and interactions with the stationary and mobile phases.
-
HPLC-DAD: This technique provides quantitative information based on the absorbance of UV-Vis light by this compound at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte.
-
LC-MS/MS: This highly sensitive and selective technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.
Analytical Methods
The primary analytical techniques for the quantification of this compound are HPLC-DAD and LC-MS/MS. LC-MS/MS is generally preferred for bioanalytical applications due to its superior sensitivity and selectivity.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in less complex matrices, such as bulk drug substance or simple formulations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is the gold-standard method for the quantification of this compound in complex biological matrices like plasma, serum, and tissue homogenates.[3]
Experimental Protocols
Sample Preparation from Biological Matrix (Plasma)
This protocol describes the extraction of this compound from plasma using protein precipitation, a common method for the analysis of small molecules in biological fluids.[4][5]
Materials:
-
Human or animal plasma containing this compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample, e.g., a stable isotope-labeled this compound or another antifungal agent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
HPLC-DAD Method Protocol
This protocol is based on the methods described for the analysis of this compound and its derivatives.[1][6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A suitable gradient to elute this compound, for example:
-
0-1 min: 50% B
-
1-12 min: 50% to 80% B
-
12-15 min: 80% to 100% B
-
15-18 min: Hold at 100% B
-
18.1-20 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Monitor at the UV maxima of this compound (e.g., around 210 nm and 283 nm).[1]
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or DMSO.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
LC-MS/MS Method Protocol
This protocol is adapted from published methods for this compound and general practices for quantitative bioanalysis of antifungal drugs.[1][6][7]
Instrumentation and Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[6]
-
Chromatographic Conditions: Same as the HPLC-DAD method.
-
MS/MS Parameters:
-
Capillary Voltage: 4500 V.[6]
-
Dry Temperature: 200 °C.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For this compound (C41H64O9, MW ≈ 700.9), the precursor ion would likely be [M+H]+ at m/z 701.5.[6] Product ions would be determined from the fragmentation of this precursor.
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: HPLC-DAD and LC-MS/MS Instrumental Parameters
| Parameter | HPLC-DAD | LC-MS/MS |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm) | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 10 µL | 5 µL |
| Detection | Diode Array Detector (210, 283 nm) | Triple Quadrupole MS/MS (MRM mode) |
| Ionization | N/A | ESI Positive |
Table 2: Representative Quantitative Performance Data (LC-MS/MS) (Note: The following data are illustrative examples based on typical performance for similar bioanalytical methods and should be established for this compound specifically during method validation.)
| Parameter | Representative Value |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Conclusion
The protocols outlined in this document provide a robust framework for the quantification of this compound in both simple and complex matrices. The HPLC-DAD method is suitable for routine analysis of bulk material and formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in drug development. It is imperative that a full method validation be performed according to regulatory guidelines to ensure the reliability and accuracy of the data generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in antifungal drug measurement by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of micafungin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative analysis of the antifungal drug anidulafungin by LC-online SPE-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dactylfungin A in Studying Fungal Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin A is a novel antifungal antibiotic with promising activity against a range of pathogenic fungi. While its precise mechanism of action is still under investigation, evidence from structurally similar compounds suggests that this compound likely functions by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are crucial for attaching a wide array of proteins to the fungal cell surface, many of which are essential for cell wall integrity, morphogenesis, and virulence. Disruption of this pathway leads to a compromised cell wall, inducing cellular stress and ultimately inhibiting fungal growth.
These application notes provide a framework for utilizing this compound as a tool to investigate fungal cell wall synthesis and to explore the GPI anchor biosynthesis pathway as a potential antifungal drug target. The protocols and data presented herein are based on published information on this compound and analogous GPI anchor inhibitors.
Data Presentation
Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species. These values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida pseudotropicalis | < 10 | [1] |
| Aspergillus fumigatus | 12.5 | [2] |
| Cryptococcus neoformans | 6.25 | [2] |
| Candida albicans | > 50 | [3] |
| Mucor hiemalis | > 50 | [3] |
| Rhodotorula glutinis | > 50 | [3] |
| Schizosaccharomyces pombe | > 50 | [3] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Experimental Protocols
The following protocols are adapted from established methodologies for studying fungal cell wall synthesis inhibitors and can be applied to investigate the effects of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target fungal species.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target fungal strain
-
Appropriate liquid growth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of this compound in the growth medium in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts).
-
Add an equal volume of the fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.
Protocol 2: Quantification of Cell Wall Chitin (B13524) Content
This protocol describes a colorimetric method to quantify the chitin content of fungal cells treated with this compound. An increase in chitin content can be a compensatory response to cell wall stress.
Materials:
-
Fungal culture treated with a sub-inhibitory concentration of this compound
-
Untreated control culture
-
6% KOH
-
Citrate (B86180) buffer (0.1 M, pH 6.0)
-
Chitinase (B1577495) from Streptomyces griseus
-
3,5-dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (NAG) standard solutions
Procedure:
-
Harvest fungal cells from treated and untreated cultures by centrifugation.
-
Wash the cells with distilled water and lyophilize them.
-
Resuspend a known weight of dried cells in 6% KOH and incubate at 80°C for 90 minutes to hydrolyze non-chitin components.
-
Centrifuge and wash the remaining pellet (chitin) with PBS.
-
Resuspend the chitin pellet in citrate buffer containing chitinase and incubate at 37°C overnight to digest the chitin into NAG.
-
Centrifuge to remove any undigested material.
-
To the supernatant, add DNS reagent and boil for 5-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of NAG released using a standard curve prepared with known concentrations of NAG. The amount of NAG is directly proportional to the chitin content.
Protocol 3: Analysis of GPI-Anchored Protein Translocation
This protocol provides a method to assess the effect of this compound on the translocation of GPI-anchored proteins to the cell surface, a key step in cell wall construction.
Materials:
-
Fungal strain expressing a GPI-anchored protein fused to a reporter (e.g., GFP)
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Grow the fungal strain in the presence and absence of a sub-inhibitory concentration of this compound.
-
Harvest the cells at different time points.
-
Observe the localization of the GFP-tagged GPI-anchored protein using fluorescence microscopy. Inhibition of GPI anchor synthesis will result in the accumulation of the protein in the endoplasmic reticulum (ER) and a decrease in its presence at the cell surface.
-
Alternatively, quantify the cell surface fluorescence using flow cytometry. A decrease in the mean fluorescence intensity of the treated cells compared to the control indicates inhibition of GPI-anchored protein translocation.
Visualizations
Hypothesized Mechanism of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound, targeting the GPI anchor biosynthesis pathway and leading to downstream effects on the fungal cell wall.
Caption: Hypothesized mechanism of this compound action.
Fungal Cell Wall Integrity Signaling Pathway
In response to cell wall stress induced by agents like this compound, fungi activate the Cell Wall Integrity (CWI) signaling pathway to initiate compensatory mechanisms.
Caption: Overview of the fungal Cell Wall Integrity pathway.
Experimental Workflow for Investigating this compound
This workflow provides a logical progression of experiments to characterize the effects of this compound on fungal cell wall synthesis.
Caption: Experimental workflow for this compound analysis.
References
Dactylfungin A: A Promising Tool for Fungal Target Identification Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dactylfungin A is a naturally occurring α-pyrone antifungal antibiotic isolated from Dactylaria parvispora and more recently from Amesia hispanica.[1][2] It exhibits potent activity against a range of fungal pathogens, including clinically relevant species like Aspergillus fumigatus and Cryptococcus neoformans.[1] While its antifungal properties are well-documented, the specific molecular target and mechanism of action of this compound remain to be fully elucidated. This presents a significant opportunity for researchers to use this compound as a chemical probe to discover novel antifungal drug targets. These application notes provide an overview of this compound's known antifungal activity and detailed protocols for its use in target deconvolution studies.
Data Presentation: Antifungal Activity of this compound and Derivatives
The antifungal efficacy of this compound and its analogs has been quantified by determining their Minimum Inhibitory Concentration (MIC) against various fungal species. A summary of this data is presented below.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida pseudotropicalis | < 10 | [2] |
| This compound | Aspergillus fumigatus | 4.2 | [1] |
| This compound | Cryptococcus neoformans | 4.2 | [1] |
| 21"-hydroxy-dactylfungin A | Aspergillus fumigatus | 8.3 | [1] |
| 21"-hydroxy-dactylfungin A | Cryptococcus neoformans | > 33.3 | [1] |
| 25"-dehydroxy-dactylfungin A | Schizosaccharomyces pombe | 4.2 | [1] |
| 25"-dehydroxy-dactylfungin A | Rhodotorula glutinis | 4.2 | [1] |
| Dactylfungin C | Aspergillus fumigatus | High Activity | [3] |
| Dactylfungin D | Aspergillus fumigatus | High Potency | [3] |
| YM-202204 (Dactylfungin analog) | Aspergillus fumigatus | High Activity | [3] |
Experimental Protocols for Fungal Target Identification
The following protocols describe methodologies that can be employed to identify the fungal target of this compound.
Protocol 1: Target Identification using Affinity Chromatography-based Proteomics
This protocol outlines the use of this compound, immobilized on a solid support, to capture its binding partners from a fungal proteome.
Workflow Diagram:
Methodology:
-
Synthesis of this compound Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., a terminal alkyne or azide (B81097) for click chemistry, or an amine for NHS-ester coupling). The linker should be attached at a position on the this compound molecule that is not critical for its antifungal activity, as determined by structure-activity relationship studies.
-
Couple the this compound analog to a solid support (e.g., NHS-activated sepharose beads or azide/alkyne-functionalized beads).
-
-
Preparation of Fungal Lysate:
-
Culture the target fungal species (e.g., Aspergillus fumigatus) to mid-log phase.
-
Harvest the cells and mechanically disrupt them in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome.
-
-
Affinity Pulldown:
-
Incubate the fungal lysate with the this compound-immobilized resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with resin that has been treated with the linker alone.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the resin. This can be achieved by competitive elution with an excess of free this compound, or by denaturation with a buffer containing SDS.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are unique to the this compound pulldown and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the peptide fragmentation data against a fungal protein database.
-
Protocol 2: Target Identification using CRISPR/Cas9-based Genetic Screening
This protocol describes a genetic approach to identify genes that, when knocked out, confer resistance to this compound, thereby implicating their protein products as potential targets or key pathway components.
Workflow Diagram:
Methodology:
-
Library Generation and Fungal Cell Transduction:
-
Generate a pooled sgRNA library targeting the entire genome of the fungal species of interest.
-
Introduce the sgRNA library into a fungal strain that constitutively expresses the Cas9 nuclease.
-
-
This compound Selection:
-
Culture the population of fungal cells containing the CRISPR knockout library.
-
Treat the cell population with a concentration of this compound that is sufficient to kill the wild-type cells.
-
Continue to culture the cells in the presence of this compound to allow for the outgrowth of resistant mutants.
-
-
Identification of Resistant Mutants:
-
Harvest the surviving fungal cells.
-
Isolate the genomic DNA from this population.
-
-
sgRNA Sequencing and Target Identification:
-
Use PCR to amplify the sgRNA-encoding regions from the isolated genomic DNA.
-
Perform high-throughput sequencing of the amplified sgRNAs.
-
Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to an untreated control population.
-
The genes targeted by the enriched sgRNAs are candidate targets of this compound or are essential for its activity.
-
Hypothetical Signaling Pathway Perturbed by this compound
While the precise target of this compound is unknown, many antifungal agents disrupt essential cellular processes such as cell wall integrity, stress response, or metabolic pathways. The following diagram illustrates a generalized fungal stress response pathway that could be a potential area of impact for this compound. Identification of the specific target will allow for the precise placement of this compound's inhibitory action within such a pathway.
Disclaimer: This is a generalized diagram of a fungal signaling pathway for illustrative purposes. The actual pathway affected by this compound may differ and requires experimental validation.
This compound represents a valuable molecular tool for the exploration of novel antifungal targets. Its potent and selective activity against key fungal pathogens makes it an excellent candidate for target deconvolution studies. The protocols outlined in these application notes provide a roadmap for researchers to employ established chemical biology and genetic techniques to uncover the mechanism of action of this compound. The identification of its molecular target will not only advance our understanding of fungal biology but also pave the way for the development of new and more effective antifungal therapies.
References
- 1. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Dactylfungin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactylfungin A is a novel polyketide-derived antifungal agent originally isolated from Dactylaria parvispora and more recently from Amesia hispanica.[1][2] It has demonstrated potent in vitro activity against a range of clinically significant fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus.[1][2] Structurally similar compounds, such as YM-202204, have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi.[3] This mode of action is a promising new avenue for antifungal therapy. Inhibition of GPI anchor synthesis disrupts the localization of essential proteins to the fungal cell wall, leading to endoplasmic reticulum stress and increased exposure of immunostimulatory molecules like β-glucan.[4][5][6][7]
These application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy using established murine models of systemic fungal infections. The protocols outlined below are intended to serve as a guide for researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this compound.
Mechanism of Action: Inhibition of GPI Anchor Biosynthesis
The proposed mechanism of action for this compound involves the inhibition of a key enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is essential for anchoring a wide array of proteins to the cell surface of fungi. These GPI-anchored proteins are crucial for cell wall integrity, adhesion, and morphogenesis. By disrupting this pathway, this compound is hypothesized to induce fungal cell stress and compromise its structural integrity, ultimately leading to cell death. A simplified diagram of this proposed signaling pathway is presented below.
Preclinical Assessment Workflow
A structured approach is critical for the preclinical evaluation of this compound. The following workflow outlines the key stages, from initial in vitro characterization to in vivo efficacy and safety studies.
Experimental Protocols
Protocol 1: Murine Model of Systemic Candidiasis
This protocol describes a model of disseminated candidiasis in mice, which is a standard for evaluating the efficacy of antifungal agents.[8][9][10]
1. Materials:
-
Fungal Strain: Candida albicans SC5314 or a clinical isolate.
-
Animals: Female BALB/c mice (6-8 weeks old, 20-22 g).
-
This compound: Solubilized in a suitable vehicle (e.g., 5% DMSO in sterile saline).
-
Control Vehicle: The same vehicle used for this compound.
-
Positive Control: Fluconazole or Amphotericin B.
-
Media: Sabouraud Dextrose Agar (SDA), Yeast Peptone Dextrose (YPD) broth.
-
Reagents: Sterile saline, Phosphate-Buffered Saline (PBS).
2. Inoculum Preparation:
-
Culture C. albicans on SDA plates for 24-48 hours at 30°C.
-
Inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS.
-
Resuspend the pellet in sterile PBS and adjust the cell concentration to 2.5 x 10^5 CFU/mL using a hemocytometer.
-
Confirm the inoculum concentration by plating serial dilutions on SDA plates and counting colonies after 24-48 hours.
3. Infection and Treatment:
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared inoculum (2.5 x 10^4 CFU/mouse).
-
Randomly assign mice to treatment groups (n=10 per group):
-
Vehicle Control
-
This compound (e.g., 1, 5, 10 mg/kg)
-
Positive Control (e.g., Fluconazole at 10 mg/kg)
-
-
Initiate treatment 24 hours post-infection. Administer this compound and controls via intraperitoneal (IP) injection once daily for 7 consecutive days.
4. Efficacy Endpoints:
-
Survival: Monitor mice daily for 21 days post-infection and record mortality.
-
Fungal Burden: On day 4 post-infection, euthanize a subset of mice from each group (n=5). Aseptically remove kidneys, spleen, and liver.
-
Weigh each organ and homogenize in sterile PBS.
-
Plate serial dilutions of the homogenates on SDA plates.
-
Incubate at 37°C for 24-48 hours and count colonies. Express results as log10 CFU per gram of tissue.
-
Histopathology: Fix organ tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) or Gomori methenamine (B1676377) silver (GMS) to visualize fungal elements and assess tissue damage.
Protocol 2: Murine Model of Systemic Aspergillosis
This protocol is for establishing an invasive aspergillosis model, which is crucial for testing drugs against mold infections.[11][12][13]
1. Materials:
-
Fungal Strain: Aspergillus fumigatus Af293.
-
Animals: Male BALB/c mice (6-8 weeks old, 20-22 g).
-
Immunosuppressive Agents: Cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297).
-
This compound, Vehicle, and Positive Control (e.g., Voriconazole).
-
Media and Reagents: As in Protocol 1.
2. Inoculum Preparation:
-
Grow A. fumigatus on SDA plates for 5-7 days at 37°C.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Wash conidia twice with sterile saline.
-
Adjust the conidial concentration to 1 x 10^7 conidia/mL.
3. Immunosuppression, Infection, and Treatment:
-
Induce neutropenia by administering cyclophosphamide (150 mg/kg) via IP injection on days -2 and +3 relative to infection.
-
Administer cortisone acetate (250 mg/kg) subcutaneously on day -1.
-
Infect mice via IV injection with 0.1 mL of the conidial suspension (1 x 10^6 conidia/mouse).
-
Group and treat animals as described in Protocol 1, starting 24 hours post-infection.
4. Efficacy Endpoints:
-
Assess survival, fungal burden (in kidneys, lungs, and brain), and histopathology as described in Protocol 1.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results of this compound efficacy studies could be summarized.
Table 1: Survival Rate in Murine Systemic Candidiasis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at Day 21 | Median Survival Time (Days) |
| Vehicle Control | - | 10 | 8 |
| This compound | 1 | 40 | 14 |
| This compound | 5 | 80 | >21 |
| This compound | 10 | 100 | >21 |
| Fluconazole | 10 | 90 | >21 |
Table 2: Fungal Burden in Organs (Systemic Candidiasis)
| Treatment Group | Dose (mg/kg) | Kidney (log10 CFU/g ± SD) | Spleen (log10 CFU/g ± SD) | Liver (log10 CFU/g ± SD) |
| Vehicle Control | - | 6.8 ± 0.5 | 4.5 ± 0.4 | 4.2 ± 0.6 |
| This compound | 1 | 5.2 ± 0.6 | 3.1 ± 0.5 | 3.0 ± 0.4 |
| This compound | 5 | 3.1 ± 0.4 | <2.0 | <2.0 |
| This compound | 10 | <2.0 | <2.0 | <2.0 |
| Fluconazole | 10 | 2.8 ± 0.3 | <2.0 | <2.0 |
Table 3: Cytokine Levels in Serum (Systemic Aspergillosis)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL ± SD) | IL-6 (pg/mL ± SD) | IL-17A (pg/mL ± SD) |
| Vehicle Control | - | 850 ± 150 | 1200 ± 200 | 450 ± 90 |
| This compound | 5 | 420 ± 80 | 650 ± 110 | 210 ± 50 |
| This compound | 10 | 210 ± 50 | 300 ± 70 | 100 ± 30 |
| Voriconazole | 20 | 250 ± 60 | 380 ± 80 | 120 ± 40 |
Safety and Toxicology
Preliminary toxicological screening is essential before proceeding to extensive in vivo studies. This should include in vitro cytotoxicity assays against a panel of human cell lines and genotoxicity assessments (e.g., Ames test). In vivo acute toxicity studies in rodents can establish the maximum tolerated dose (MTD) and identify potential target organs for toxicity. During efficacy studies, monitoring for signs of distress, weight loss, and changes in behavior is crucial. Post-study histopathological examination of major organs from the highest dose groups can reveal potential treatment-related toxicities.
Conclusion
The protocols and guidelines presented here offer a robust framework for the in vivo evaluation of this compound. By systematically assessing its efficacy in established murine models of systemic fungal infections and gathering preliminary safety data, researchers can build a comprehensive preclinical data package to support the further development of this promising new antifungal agent. The hypothetical data tables provide a clear structure for presenting key findings, facilitating comparison and interpretation of results.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM-202204, a new antifungal antibiotic produced by marine fungus Phoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. scispace.com [scispace.com]
- 7. Abolishing Cell Wall Glycosylphosphatidylinositol-Anchored Proteins in Candida albicans Enhances Recognition by Host Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. niaid.nih.gov [niaid.nih.gov]
Application Notes and Protocols for the Synthesis of Dactylfungin A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for synthesizing analogs of Dactylfungin A, a potent antifungal polyketide. The document includes a proposed synthetic strategy, detailed experimental protocols for key transformations, and a summary of the biological activity of known analogs. Additionally, a hypothetical signaling pathway illustrating the potential mechanism of action of these compounds in fungal cells is presented.
Introduction to this compound and its Analogs
This compound is a naturally occurring polyketide characterized by a substituted α-pyrone ring, a C-glycosidically linked polyol side chain, and a long aliphatic tail.[1][2] Analogs of this compound have been isolated from various fungal species and have demonstrated significant antifungal activity, particularly against pathogenic fungi like Aspergillus fumigatus and Cryptococcus neoformans.[3][4] The complex structure of this compound offers multiple points for chemical modification to explore structure-activity relationships (SAR) and develop new antifungal agents with improved efficacy and pharmacokinetic properties.
Biological Activity of this compound and its Analogs
The antifungal activity of this compound and its naturally occurring analogs has been evaluated against a range of fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of the potency of an antimicrobial compound. A lower MIC value indicates greater potency.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida pseudotropicalis | < 10 | [2] |
| This compound | Aspergillus fumigatus | 16 | [5] |
| This compound | Cryptococcus neoformans | 8 | [5] |
| 21"-Hydroxy-dactylfungin A | Aspergillus fumigatus | 32 | [5] |
| 21"-Hydroxy-dactylfungin A | Cryptococcus neoformans | > 64 | [5] |
| 25"-Dehydroxy-dactylfungin A | Aspergillus fumigatus | 32 | [5] |
| 25"-Dehydroxy-dactylfungin A | Cryptococcus neoformans | 16 | [5] |
| Dactylfungin C | Aspergillus fumigatus | High Impact | [6] |
| Dactylfungin D | Aspergillus fumigatus (azole-resistant) | High Potency | [6] |
| YM-202204 | Aspergillus fumigatus (azole-resistant) | High Activity | [6] |
Proposed Synthetic Strategy for this compound Analogs
A complete total synthesis of this compound has not yet been reported. However, a plausible retrosynthetic analysis can be proposed based on the synthesis of structurally related polyketide natural products, such as passifloricin A.[7][8][9] The proposed strategy involves the convergent assembly of three key fragments: the α-pyrone core, the C-glycosidic polyol side chain, and the aliphatic tail.
Caption: Retrosynthetic analysis of a this compound analog.
This strategy allows for the modular synthesis of various analogs by modifying the building blocks for each fragment.
Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations involved in the proposed synthesis of a this compound analog. These protocols are adapted from the synthesis of passifloricin A and other similar polyketide natural products.[7][8][9]
Iterative Asymmetric Allylation for Polyol Synthesis
The stereocontrolled synthesis of the 1,3-polyol chain can be achieved through an iterative sequence of asymmetric allylations.[10][11] Brown's asymmetric allylation using a chiral borane (B79455) reagent is a reliable method for this transformation.[7]
Protocol: Asymmetric Allylation
-
Reagent Preparation: In a flame-dried, argon-purged flask, dissolve (+)- or (-)-diisopinocampheylchloroborane ((+)- or (-)-DIP-Cl) in anhydrous diethyl ether (Et₂O) at 0 °C.
-
Add allylmagnesium bromide (1.0 M in Et₂O) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes and then cool to -100 °C (liquid N₂/ether bath).
-
Aldehyde Addition: In a separate flame-dried flask, dissolve the starting aldehyde (1.0 eq) in anhydrous Et₂O and cool to -100 °C.
-
Add the aldehyde solution dropwise to the chiral allylborane reagent via cannula.
-
Stir the reaction mixture at -100 °C for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding methanol, followed by 3 N NaOH and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting homoallylic alcohol by flash column chromatography on silica (B1680970) gel.
This iterative process, involving protection of the newly formed alcohol and oxidative cleavage of the terminal olefin to an aldehyde, allows for the controlled elongation of the polyol chain with high stereoselectivity.[10][12]
α-Pyrone Ring Formation
The α-pyrone core can be synthesized from simple starting materials and later coupled with the side chains. One common method involves the condensation of an aldehyde with a β-ketoester.
Protocol: α-Pyrone Synthesis
-
To a solution of a suitable aldehyde (e.g., a protected derivative of 3-hydroxy-2-methylpropanal) and ethyl acetoacetate (B1235776) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the dihydropyrone.
-
The dihydropyrone can be oxidized to the corresponding α-pyrone using a suitable oxidizing agent like DDQ or MnO₂.
C-Glycosylation
The introduction of the polyol side chain to the α-pyrone core via a C-C bond is a challenging but crucial step. This can be achieved through various methods, including the reaction of a C-nucleophile derived from the polyol chain with an activated pyrone derivative or via a polyketide-based approach where the glycosyl unit is incorporated early in the synthesis.[13]
Protocol: Proposed C-Glycosylation via a Stabilized Nucleophile
-
Preparation of the Nucleophile: The terminal end of the fully elaborated and protected polyol chain is converted into a suitable nucleophile, for example, a phosphonium (B103445) ylide or a sulfone-stabilized carbanion.
-
Preparation of the Electrophile: The α-pyrone core is functionalized at the desired position (e.g., C6) with a good leaving group or an aldehyde functionality to act as an electrophile.
-
Coupling Reaction: The nucleophilic polyol derivative is reacted with the electrophilic α-pyrone under appropriate conditions (e.g., Wittig reaction conditions for a phosphonium ylide or base-mediated coupling for a sulfone).
-
Workup and Purification: The reaction is quenched and worked up according to standard procedures, followed by purification of the C-glycosylated product by column chromatography.
Proposed Mechanism of Action and Signaling Pathway
The primary antifungal mechanism of many polyenes and polyketides involves the disruption of the fungal cell membrane.[14] It is hypothesized that this compound analogs insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of essential ions and small molecules, and ultimately leading to cell death.[15]
This membrane stress would likely trigger cellular salvage pathways, such as the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways, which are conserved MAPK-mediated signaling cascades in fungi.[10][13][16]
Caption: Hypothetical signaling pathways activated by a this compound analog.
Conclusion
The development of novel antifungal agents is a critical area of research. This compound and its analogs represent a promising class of natural products with potent antifungal activity. The synthetic strategies and protocols outlined in these application notes provide a framework for the rational design and synthesis of new this compound derivatives. Further research into the total synthesis and a more detailed understanding of the mechanism of action will be crucial for the development of these compounds into clinically useful drugs.
References
- 1. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatile process for the stereodiverse construction of 1,3-polyols: iterative chain elongation with chiral building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Retracted Article: Organocatalytic stereoselective synthesis of passifloricin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Versatile process for the stereodiverse construction of 1,3-polyols: iterative chain elongation with chiral building blocks - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC09328G [pubs.rsc.org]
- 13. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Sequential Activation of the Yeast HOG and SLT2 Pathways Is Required for Cell Survival to Cell Wall Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing fermentation conditions to increase Dactylfungin A yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fermentation conditions and increase the yield of Dactylfungin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary producing organisms for this compound?
A1: this compound and its analogs have been isolated from several fungal species, including Dactylaria parvispora, Amesia hispanica, and Laburnicola nematophila.[1][2][3]
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound is a polyketide.[1] Its biosynthesis is proposed to occur through an acetate-malonate pathway catalyzed by highly reducing polyketide synthases (HR-PKSs).[4][5][6] The process starts with an acetyl-CoA unit and involves the addition of multiple malonyl-CoA units.[4][5][6]
Q3: What are the known biological activities of this compound?
A3: this compound exhibits potent antifungal activity, particularly against human pathogens like Aspergillus fumigatus and Cryptococcus neoformans.[1][7][8] Some derivatives are also active against azole-resistant strains of A. fumigatus.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Yield | 1. Suboptimal media components. 2. Incorrect fermentation parameters (pH, temperature, aeration). 3. Poor inoculum quality. 4. Strain degradation. | 1. Optimize Media: Systematically vary carbon and nitrogen sources. Test different concentrations of key media components like yeast extract, malt (B15192052) extract, and glucose. 2. Adjust Parameters: Optimize pH, temperature, agitation, and aeration rates. Refer to the Parameter Optimization Tables below. 3. Inoculum Preparation: Ensure a healthy and actively growing seed culture. Standardize the inoculum size and age. 4. Strain Maintenance: Maintain the fungal strain properly through regular sub-culturing or cryopreservation to prevent loss of productivity. |
| High Biomass, Low Product Yield | 1. Nutrient limitation for secondary metabolism. 2. Catabolite repression. | 1. Two-Stage Fermentation: Consider a growth phase followed by a production phase with a different medium composition that favors secondary metabolite production. 2. Fed-Batch Culture: Implement a fed-batch strategy to maintain low levels of a readily metabolizable carbon source like glucose to avoid catabolite repression. |
| Inconsistent Yields Between Batches | 1. Variability in media preparation. 2. Inconsistent inoculum. 3. Fluctuations in fermentation conditions. | 1. Standardize Protocols: Ensure precise and consistent media preparation. 2. Consistent Inoculum: Use a standardized protocol for seed culture development. 3. Monitor and Control: Tightly monitor and control all fermentation parameters (pH, temperature, dissolved oxygen). |
| Foaming During Fermentation | 1. High protein content in the medium (e.g., yeast extract). 2. High agitation rates. | 1. Antifoam Agents: Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize Agitation: Reduce the agitation speed if it does not negatively impact yield. |
Parameter Optimization Tables
The following tables provide example ranges for optimizing key fermentation parameters. Optimal values are strain-specific and should be determined empirically.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 85.6 |
| Sucrose | 14.8 | 92.3 |
| Maltose | 16.5 | 110.2 |
| Soluble Starch | 18.1 | 125.7 |
| Glycerol | 12.3 | 70.4 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Yeast Extract | 17.8 | 130.5 |
| Peptone | 16.5 | 115.9 |
| Malt Extract | 18.2 | 142.1 |
| Ammonium Sulfate | 10.4 | 65.3 |
| Sodium Nitrate | 9.8 | 58.7 |
Table 3: Effect of Physical Parameters on this compound Yield
| Temperature (°C) | Initial pH | Agitation (rpm) | This compound Titer (mg/L) |
| 23 | 6.0 | 140 | 155.4 |
| 25 | 6.5 | 160 | 180.2 |
| 28 | 7.0 | 180 | 162.8 |
| 30 | 7.5 | 200 | 135.1 |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare Yeast Malt (YM) broth containing (per liter): 4 g yeast extract, 10 g malt extract, and 4 g D-glucose.[1]
-
Adjust the pH to 6.3 before autoclaving.[1]
-
Inoculate the YM broth with a fresh culture of the producing fungus from an agar (B569324) plate.
-
Incubate at 23-25°C for 3-5 days with shaking at 140-160 rpm.[1]
Protocol 2: Production Fermentation
-
Prepare the production medium. A solid rice-based medium or a liquid medium can be used. For liquid fermentation, a medium similar to YM broth can be optimized. For solid-state fermentation, use a base of brown rice supplemented with a nutrient solution (e.g., yeast extract, KH2PO4).[1]
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 23-28°C for 10-15 days. For liquid cultures, maintain agitation at 160-180 rpm.[1]
-
Monitor the fermentation by measuring biomass, pH, and substrate consumption.
Protocol 3: Extraction of this compound
-
After fermentation, harvest the culture broth and mycelia.
-
Extract the whole culture (broth and mycelia) with an organic solvent such as acetone (B3395972) or ethyl acetate. Sonication can be used to improve extraction efficiency.[1]
-
Separate the organic extract from the culture residue by filtration.
-
Evaporate the organic solvent in vacuo to obtain the crude extract.[1]
-
The crude extract can then be further purified using chromatographic techniques like flash chromatography and preparative HPLC.[1]
Visualizations
Caption: Plausible biosynthetic pathway of this compound.
Caption: General workflow for this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming poor solubility of Dactylfungin A in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Dactylfungin A during their experiments.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve in Aqueous Buffers
-
Possible Cause 1: High Lipophilicity of this compound. this compound possesses a long aliphatic side chain and a complex polyketide-derived core, contributing to its poor water solubility.[1][2]
-
Troubleshooting Steps:
-
Initial Stock Solution in Organic Solvent: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Serial Dilution: Perform serial dilutions of the organic stock solution into your aqueous experimental buffer. It is crucial to maintain a low final concentration of the organic solvent (typically below 0.5%) to avoid artifacts in biological assays.
-
Vortexing and Sonication: After dilution, vortex the solution vigorously. If cloudiness or precipitation persists, gentle sonication in a water bath may aid dissolution.
-
-
Possible Cause 2: Incorrect pH of the Aqueous Buffer. The solubility of compounds with ionizable functional groups can be pH-dependent.
-
Troubleshooting Steps:
-
pH Adjustment: Systematically adjust the pH of your aqueous buffer. Although this compound's structure does not suggest strong acidic or basic pKas, minor pH shifts can sometimes influence solubility.
-
Buffer Selection: Experiment with different buffer systems (e.g., phosphate, TRIS, HEPES) as buffer components can sometimes interact with the compound.
-
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Media
-
Possible Cause: Exceeding the Aqueous Solubility Limit. Even with an organic stock solution, the final concentration in the aqueous medium may be above the solubility threshold of this compound.
-
Troubleshooting Steps:
-
Lower Final Concentration: Reduce the final working concentration of this compound in your experiment.
-
Employ Solubilization Techniques: If a higher concentration is necessary, consider using one of the solubilization strategies outlined in the FAQs and detailed in the experimental protocols below. These include the use of co-solvents, cyclodextrins, or creating a nanosuspension.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its lipophilic nature, it is recommended to prepare a stock solution of this compound in an organic solvent such as DMSO or ethanol. A concentration of 10-20 mg/mL in DMSO is a common starting point.[3] The stock solution should be stored at -20°C or -80°C to minimize degradation.
Q2: How can I increase the aqueous solubility of this compound for in vitro assays?
A2: Several methods can be employed to enhance the aqueous solubility of this compound:
-
Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound.[4] Common co-solvents for biological assays include polyethylene (B3416737) glycol (PEG) and propylene (B89431) glycol.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[8][9][10] Nanosuspensions are stabilized by surfactants or polymers.
Q3: Are there potential issues with using solubility-enhancing agents in my experiments?
A3: Yes, it is crucial to include proper controls when using any solubilizing agents.
-
Vehicle Control: Always include a control group treated with the vehicle (the solubilizing agent in the same concentration as in the experimental group) to account for any effects of the excipients themselves.
-
Toxicity: Some solubilizing agents can exhibit toxicity at higher concentrations. It is important to determine the non-toxic concentration range of the chosen agent in your specific experimental system.
Q4: How can I determine the solubility of this compound in my specific formulation?
A4: The "shake-flask" method is a standard technique to determine the equilibrium solubility of a compound. An excess amount of this compound is added to the solvent system (e.g., buffer with a solubilizing agent) and agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved this compound in the supernatant is quantified, often by High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Hypothetical Aqueous Solubility of this compound with Different Solubilization Methods
| Solubilization Method | Vehicle/Excipient | Apparent Solubility (µg/mL) | Fold Increase |
| None | Aqueous Buffer (pH 7.4) | < 0.1 | - |
| Co-solvency | 10% PEG 400 in Buffer | 5.2 | ~50 |
| Cyclodextrin Complexation | 2% HP-β-CD in Buffer | 15.8 | ~150 |
| Nanosuspension | 1% Poloxamer 188 | 25.4 | ~250 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Solubilization of this compound using Co-solvency
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO.
-
Prepare a series of co-solvent solutions by mixing PEG 400 with the desired aqueous buffer at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each co-solvent solution.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Separate the undissolved compound by centrifugation at high speed (e.g., 14,000 rpm for 20 minutes) or by filtration through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method such as HPLC.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 2% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
Filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration can be determined by HPLC.
Protocol 3: Formulation of a this compound Nanosuspension by Wet Milling
-
Prepare a pre-suspension by dispersing this compound powder in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Perform wet milling of the pre-suspension using a bead mill with zirconia beads.
-
Mill for a specified duration (e.g., 1-4 hours) at a controlled temperature.
-
Monitor the particle size periodically using Dynamic Light Scattering (DLS) until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling beads.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Mandatory Visualization
Caption: Workflow for overcoming the poor aqueous solubility of this compound.
Caption: Hypothetical signaling pathway for this compound's antifungal action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. Review on Nanomaterials and Nano-Scaled Systems for Topical and Systemic Delivery of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
Dactylfungin A Stability & Storage: Technical Support Center
Introduction
Dactylfungin A is a novel antifungal antibiotic isolated from Dactylaria parvispora and more recently from Amesia hispanica.[1][2][3] It contains α-pyrone and γ-pyrone rings, a polyalcohol group, and a long side chain.[1] While demonstrating potent activity against fungi like Candida pseudotropicalis, Aspergillus fumigatus, and Cryptococcus neoformans, its complex structure may render it susceptible to degradation, posing challenges for consistent experimental results and long-term storage.[1][2][3]
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to improve the stability and storage of this compound, ensuring the integrity and reproducibility of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid (lyophilized) this compound should be stored at -20°C or below, protected from light and moisture.[4] The container should be tightly sealed and consider storage in a desiccator to minimize exposure to humidity.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. For immediate use (within 24 hours), solutions can be stored at 4°C. For longer-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[4] Always protect solutions from light by using amber vials or wrapping them in foil.
Q3: Is this compound sensitive to pH?
A3: Yes, compounds with functional groups like those in this compound are often sensitive to pH.[5] Acidic or basic conditions can catalyze hydrolysis, leading to degradation. It is recommended to maintain solutions at a neutral pH (around 7.0) unless experimental conditions require otherwise. Use buffered media, such as RPMI 1640 with MOPS for antifungal assays, to maintain a stable pH.[6]
Q4: What are the common signs of this compound degradation?
A4: Degradation can be indicated by:
-
A decrease in antifungal activity or inconsistent results in bioassays.
-
Visible changes in the solution, such as color change or precipitate formation.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Q5: How can I prevent oxidative degradation?
A5: To prevent oxidation, you can purge stock solution vials with an inert gas like nitrogen or argon before sealing.[5] Including antioxidants in the formulation can also help, but their compatibility with your experimental system must be validated.[5]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Inconsistent MIC values in antifungal assays | This compound in the stock solution or assay plate has degraded. | Prepare fresh stock solutions from solid compound for each experiment. Minimize the time plates are incubated or exposed to light and elevated temperatures. Perform a stability check of this compound in your specific assay medium. |
| Precipitate forms in the stock solution upon freezing or storage | The solvent cannot maintain this compound in solution at low temperatures, or the compound is aggregating. | Try a different solvent or a co-solvent system. Ensure the initial concentration is not above the solubility limit. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure complete dissolution. |
| Gradual loss of activity in a long-term experiment | This compound is unstable under the prolonged incubation conditions (e.g., temperature, medium components). | Design a time-course experiment to measure the concentration of active this compound at different time points using HPLC. Consider formulation strategies like liposomal encapsulation to improve stability.[7] |
| No antifungal activity observed | Complete degradation of this compound. | Verify the integrity of the solid compound with a fresh sample. Review preparation and storage procedures, ensuring protection from light, extreme pH, and high temperatures. Prepare a fresh stock solution and test immediately. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, high-concentration stock solution for use in various experiments.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO (or ethanol)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until all solid is dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
For short-term storage (up to 1 week), store at -20°C. For long-term storage, store at -80°C.
-
When ready to use, thaw the aliquot at room temperature and vortex gently before diluting into the experimental medium. Avoid repeated freeze-thaw cycles.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantitatively assess the degradation of this compound over time under specific conditions.
Materials:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound solution to be tested
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution being tested. Dilute it with the initial mobile phase composition to a concentration within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: Determined by a UV scan of this compound (typically between 190-600 nm).[8]
-
Injection Volume: 10 µL
-
Gradient: Start with 5% B for 0.5 min, increase to 100% B over 20 min, hold at 100% B for 10 min, and then return to initial conditions to re-equilibrate.[8]
-
-
Data Analysis: Integrate the peak area of this compound at each time point. Calculate the percentage remaining relative to the T=0 time point. The appearance of new peaks may indicate degradation products.
Visualizations
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ways to improve drug stability [repository.usmf.md]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing Antifungal Efficacy and Stability of Nystatin Liposomes Through Chitosan and Alginate Layer-by-Layer Coating: In vitro Studies Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Dactylfungin A NMR Signal Assignment
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the NMR-based structure elucidation of Dactylfungin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR experiments and data interpretation for this complex natural product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1D ¹H NMR spectrum of this compound is extremely crowded, especially in the aliphatic region. How can I begin to assign the proton signals?
A1: Signal overlap is a significant challenge for this compound due to its long, flexible side chain and polyalcohol moiety.[1] A systematic approach using 2D NMR spectroscopy is essential for resolving these overlapping signals.[1][2]
-
Initial Steps:
-
COSY (Correlation Spectroscopy): This experiment is the first step to identify proton-proton (H-H) spin coupling networks. It will help you trace the connectivity within the polyalcohol moiety and the long side chain.
-
TOCSY (Total Correlation Spectroscopy): Use TOCSY to reveal complete spin systems. This is particularly useful for identifying all the protons belonging to the polyalcohol substructure.[1]
-
-
Troubleshooting Signal Overlap:
-
If key correlations are obscured in the COSY spectrum, consider running a TOCSY experiment with varying mixing times to optimize magnetization transfer.
-
For severely overlapped regions, advanced techniques like pure-shift NMR experiments can simplify the spectrum by collapsing multiplets into singlets.[1]
-
Q2: I'm having difficulty distinguishing between the numerous CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. What's the best approach?
A2: The long aliphatic side chain in this compound results in many similar carbon signals.
-
DEPT/APT Experiments:
-
Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment. A DEPT-135 will show CH and CH₃ signals with positive phase and CH₂ signals with negative phase. Quaternary carbons are absent. An APT experiment will show CH and CH₃ with positive phase and CH₂ and quaternary carbons with negative phase.
-
A DEPTQ pulse sequence can also be used to differentiate between CH, CH₂, CH₃, and quaternary carbons in a single experiment.
-
-
Heteronuclear Correlation:
-
HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton with its directly attached carbon. By overlaying the HSQC with your 1D ¹H spectrum, you can definitively assign the carbon signals for many of the protonated carbons, even in crowded regions.[2]
-
Q3: How can I confirm the connectivity between the α-pyrone core, the polyalcohol moiety, and the long side chain?
A3: Long-range correlations are key to assembling the different fragments of this compound.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons that are two or three bonds away. It is essential for connecting the different substructures. For example, you should look for correlations from the protons on the carbon adjacent to the α-pyrone ring to the carbons within the ring itself.[3][4]
Q4: The relative stereochemistry of the polyalcohol moiety is proving difficult to determine. What NMR experiments can help?
A4: Determining the stereochemistry is often one of the most challenging aspects of structure elucidation for polyketides like this compound.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are physically close to each other (typically < 5 Å). The presence of NOE or ROE cross-peaks provides strong evidence for the relative orientation of stereocenters.[1]
-
J-Coupling Analysis: Careful analysis of the coupling constants (³JHH) from a high-resolution 1D ¹H or a DQF-COSY spectrum can provide information about the dihedral angles between protons on adjacent carbons, which can help in assigning relative stereochemistry.
-
Residual Dipolar Couplings (RDCs): For flexible molecules where NOEs may be ambiguous, RDCs can provide long-range structural information. This is an advanced technique that may require aligning the molecule in a specific medium.[1]
This compound NMR Data
The following table summarizes the ¹H and ¹³C NMR data for this compound recorded in DMSO-d₆.[5]
| Position | δC (ppm) | δH (ppm), J (Hz) |
| 2 | 163.7 (C) | |
| 3 | 99.6 (C) | |
| 4 | 168.1 (C) | |
| 5 | 99.3 (CH) | 6.06 (s) |
| 6 | 169.9 (C) | |
| 1' | 74.2 (CH) | 4.30 (d, J = 9.6) |
| 2' | 71.7 (CH) | 4.02 (dd, J = 9.6, 8.7) |
| 3' | 73.1 (CH) | 3.39–3.49 (m) |
| 4' | 36.9 (CH₂) | 1.91 (dd, J = 11.4, 4.7), 1.23–1.36 (m) |
| 5' | 77.1 (CH) | 3.39–3.49 (m) |
| 6' | 64.7 (CH₂) | |
| 1" | 44.2 (C) | |
| 2" | 76.1 (CH) | 4.24 (dd, J = 6.3, 4.7) |
| 2"-OH | 5.13 (br d, J = 4.7) | |
| 3" | 126.7 (CH) | 5.59 (dd, J = 15.6, 7.0) |
| 4" | 136.9 (CH) | 6.30 (d, J = 15.6) |
| 5" | 133.0 (C) | |
| 6" | 136.6 (CH) | 5.39 (d, J = 9.6) |
| 7" | 39.2 (CH) | 2.64 (m) |
| 8" | 40.1 (CH₂) | 1.56 (m) |
| 9" | 28.1 (CH) | 1.58 (m) |
| 10" | 45.0 (CH₂) | 1.23–1.36 (m), 0.98 (m) |
| 11" | 28.5 (CH) | 1.77 (m) |
| 12" | 47.7 (CH₂) | 2.13 (dd, J = 12.3, 3.6), 1.73 (m) |
| 13" | 137.0 (C) | |
| 14" | 127.1 (CH) | 5.91 (d, J = 10.8) |
| 15" | 123.2 (CH) | 6.39 (dd, J = 15.3, 10.8) |
| 16" | 136.0 (CH) | 6.22 (d, J = 15.3) |
| 17" | 133.1 (C) | |
| 18" | 138.7 (CH) | 5.33 (d, J = 9.6) |
| 19" | 34.3 (CH) | 2.48 (m) |
| 20" | 30.4 (CH₂) | 1.44 (m), 1.23–1.36 (m) |
| 21" | 12.3 (CH₃) | 0.89 (t, J = 7.4) |
| 22" | 20.1 (CH₃) | 1.17 (s) |
| 23" | 23.1 (CH₃) | 1.13 (s) |
| 24" | 13.4 (CH₃) | 1.81 (br s) |
| 25" | 65.1 (CH₂) | 3.36 (br d, J = 5.6) |
| 26" | 21.6 (CH₃) | 0.95 (d, J = 6.2) |
| 27" | 20.7 (CH₃) | 0.85 (d, J = 6.3) |
| 28" | 16.9 (CH₃) | 1.79 (br s) |
| 29" | 13.0 (CH₃) | 1.83 (d, J = 0.6) |
| 30" | 21.1 (CH₃) | 1.02 (d, J = 6.6) |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 1-5 mg of purified this compound in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as used in the reference data).[5]
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
1D NMR Data Acquisition
-
¹H NMR: Acquire a standard ¹H NMR spectrum to assess signal dispersion and overall complexity.
-
¹³C NMR: Acquire a ¹³C NMR spectrum, preferably using a DEPTQ pulse sequence to differentiate between CH, CH₂, CH₃, and quaternary carbons.
2D NMR Data Acquisition
The following are general guidelines for key 2D NMR experiments. Specific parameters should be optimized on the spectrometer.
-
gCOSY (gradient-selected Correlation Spectroscopy):
-
Purpose: To identify ¹H-¹H scalar couplings.
-
Description: This experiment generates cross-peaks between protons that are coupled to each other, typically through two or three bonds.
-
-
TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a spin system.
-
Description: Cross-peaks are observed between a given proton and all other protons in its spin system. A mixing time of 60-120 ms (B15284909) is typically used.
-
-
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons.
-
Description: This experiment generates a cross-peak for each C-H bond, with the ¹H chemical shift on one axis and the ¹³C chemical shift on the other.
-
-
gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
Description: This experiment is crucial for connecting different structural fragments of the molecule. The long-range coupling delay should be optimized based on an estimated average J-coupling value (e.g., 8 Hz).
-
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To determine the spatial proximity of protons for stereochemical analysis.
-
Description: ROESY is often preferred over NOESY for molecules of intermediate size like this compound, as it avoids the issue of zero NOE enhancement. A mixing time of 200-500 ms is a good starting point.
-
Workflow for this compound NMR Signal Assignment
Caption: Workflow for NMR-based structure elucidation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins [mdpi.com]
Technical Support Center: Enhancing Dactylfungin A Production in Liquid Culture
Welcome to the technical support center for the enhanced production of Dactylfungin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the liquid culture fermentation of this compound-producing fungal strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound in liquid culture?
A1: The production of this compound, a polyketide secondary metabolite, is highly sensitive to several environmental and nutritional factors. Key parameters to control and optimize include:
-
Culture Medium Composition: The types and concentrations of carbon and nitrogen sources are critical.
-
pH of the Culture Medium: The initial pH and its stability throughout the fermentation process can significantly impact enzyme activity and nutrient uptake.
-
Temperature: Fungal growth and secondary metabolism have optimal temperature ranges.
-
Aeration and Agitation: Adequate oxygen supply and mixing are crucial for the growth of aerobic fungi and the biosynthesis of secondary metabolites.
-
Inoculum Quality and Size: The age, density, and physiological state of the inoculum can affect the lag phase and overall productivity.
-
Fermentation Duration: this compound production is typically growth-associated, but the optimal harvest time needs to be determined empirically.
Q2: Which fungal strains are known to produce this compound?
A2: this compound and its derivatives have been isolated from several fungal species, including:
It is important to note that secondary metabolite production can vary significantly between different strains of the same species.
Q3: What is the biosynthetic pathway of this compound?
A3: this compound is synthesized via the polyketide pathway. The biosynthesis is initiated with an acetyl-CoA starter unit followed by the sequential addition of malonyl-CoA extender units, a process catalyzed by a polyketide synthase (PKS) enzyme.[4][5] The resulting polyketide chain undergoes a series of modifications, including reductions and cyclizations, to form the characteristic α-pyrone ring and the long side chain of the this compound molecule.
Troubleshooting Guides
Issue 1: Low or No Production of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | Systematically evaluate different carbon and nitrogen sources. See Table 1 for a comparison of common sources. Start with a rich medium like Potato Dextrose Broth (PDB) or Yeast Malt (B15192052) (YM) Broth and then optimize. |
| Incorrect pH | Monitor the pH of the culture throughout the fermentation. Test a range of initial pH values (e.g., 5.0, 6.0, 7.0, 8.0). See Table 2 for the effect of initial pH. Use buffers to maintain a stable pH if significant shifts are observed. |
| Inappropriate Temperature | Determine the optimal temperature for your specific fungal strain by testing a range (e.g., 20°C, 25°C, 30°C). See Table 3 for an example of temperature effects. |
| Poor Aeration/Agitation | Vary the agitation speed (e.g., 120, 150, 180 rpm) and the fill volume of the flasks to ensure adequate oxygen supply. |
| Inactive or Old Inoculum | Use a fresh, actively growing seed culture for inoculation. Standardize the inoculum size and age. |
| Incorrect Fermentation Time | Perform a time-course experiment to determine the optimal harvest time for maximum this compound production. |
Issue 2: High Biomass but Low this compound Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Nutrient Limitation for Secondary Metabolism | While primary metabolism (growth) is robust, the specific precursors for this compound may be limiting. Try adding potential precursors like acetate (B1210297) to the medium. |
| Carbon Catabolite Repression | High concentrations of rapidly metabolizable sugars like glucose can sometimes repress secondary metabolite production. Test alternative, more slowly metabolized carbon sources such as lactose (B1674315) or glycerol. |
| Nitrogen Source Repression | Certain nitrogen sources, particularly ammonium, can inhibit polyketide synthesis.[6] Experiment with complex nitrogen sources like peptone or yeast extract. |
| Feedback Inhibition | High concentrations of this compound may inhibit its own biosynthesis. Consider strategies for in situ product removal, such as the addition of adsorbent resins to the culture medium. |
Data Presentation: Optimizing Culture Conditions
The following tables present hypothetical but plausible data to guide the optimization of this compound production. The values are for illustrative purposes and should be determined empirically for your specific fungal strain and experimental setup.
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | Peptone | 12.5 | 45.2 |
| Sucrose | Peptone | 11.8 | 58.7 |
| Fructose | Peptone | 10.9 | 52.1 |
| Maltose | Peptone | 13.1 | 65.4 |
| Sucrose | Yeast Extract | 12.2 | 62.3 |
| Sucrose | Ammonium Sulfate | 14.0 | 22.5 |
| Sucrose | Sodium Nitrate | 13.5 | 35.8 |
Table 2: Effect of Initial pH on this compound Production
| Initial pH | Final pH | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 4.2 | 9.8 | 38.9 |
| 6.0 | 5.1 | 12.6 | 68.3 |
| 7.0 | 6.3 | 11.5 | 55.1 |
| 8.0 | 7.2 | 10.2 | 42.7 |
Table 3: Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 20 | 8.9 | 40.5 |
| 25 | 12.8 | 72.1 |
| 30 | 11.2 | 59.6 |
Experimental Protocols
Protocol 1: General Liquid Culture for this compound Production
-
Media Preparation: Prepare the desired liquid medium (e.g., YM 6.3 broth: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose). Dispense into Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask) and autoclave.
-
Inoculum Preparation: Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 7-10 days. Prepare a spore suspension in sterile water or cut out agar plugs from the leading edge of the colony.
-
Inoculation: Inoculate the liquid medium with the spore suspension (to a final concentration of 10^6 spores/mL) or with agar plugs (e.g., 3 plugs of 5 mm diameter).
-
Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the optimal temperature (e.g., 25°C) for the desired period (e.g., 10-14 days).
-
Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate.
-
Analysis: Combine the organic extracts, evaporate to dryness, and redissolve in a suitable solvent (e.g., methanol). Analyze and quantify this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Protocol 2: Systematic Optimization of a Single Factor (e.g., Carbon Source)
-
Basal Medium: Prepare a basal liquid medium containing all necessary components except for the variable being tested (in this case, the carbon source).
-
Variable Addition: To separate flasks of the basal medium, add different carbon sources (e.g., glucose, sucrose, fructose, maltose) at the same concentration.
-
Control: Include a control flask with the original carbon source.
-
Standardized Inoculation and Incubation: Inoculate all flasks with the same amount of inoculum and incubate under identical conditions (temperature, agitation, duration).
-
Harvest and Analysis: At the end of the fermentation, harvest all cultures and analyze for biomass and this compound production as described in Protocol 1.
-
Comparison: Compare the results to identify the carbon source that yields the highest production of this compound.
References
- 1. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of fungicidal and acaricidal metabolite production by endophytic fungus Aspergillus sp. SPH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the degradation of Dactylfungin A during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Dactylfungin A during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to low yield or degradation of the target compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no antifungal activity in the crude extract. | Degradation of this compound. this compound is a polyene macrolide, a class of compounds known to be sensitive to light, heat, and extreme pH.[1][2] | - Protect from light: Conduct all extraction steps in amber glassware or cover equipment with aluminum foil. Work in a dimly lit room where possible.- Control temperature: Maintain temperatures at or below 40°C during sonication and evaporation steps.[3] Consider using a cold water bath during sonication.- pH management: Ensure solvents are neutral. If acidic or basic conditions are necessary for other reasons, minimize exposure time. Polyene macrolides are generally more stable around neutral pH.[1] |
| The final extract is a dark, tarry substance instead of a powder. | Co-extraction of impurities or polymerization of this compound. This can be caused by overly aggressive extraction conditions or the use of inappropriate solvents. | - Optimize solvent polarity: While acetone (B3395972) is a documented solvent for this compound extraction, consider a step-wise extraction with solvents of increasing polarity to selectively extract the compound.[3]- Reduce extraction time: Prolonged extraction times, especially with heating and sonication, can lead to the extraction of a wider range of impurities and potential degradation. |
| Presence of unexpected peaks in HPLC analysis of the crude extract. | Formation of degradation products. These could be isomers, oxidation products, or cleavage products of this compound. While specific degradation products for this compound are not extensively documented, related polyenes are known to undergo photo-oxidation and isomerization.[4] | - Minimize light and oxygen exposure: As mentioned, light protection is crucial. Additionally, consider degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative degradation.[2]- Analyze for known derivatives: Be aware of potential hydroxylated or dehydroxylated forms of this compound, which have been isolated from its producing organism and may also arise from degradation.[3][5] |
| Low yield of this compound after purification. | Inefficient initial extraction or degradation during purification. The initial extraction may not be efficiently capturing the this compound, or the compound may be degrading on the chromatography column. | - Evaluate extraction solvent: While acetone is effective, other alcohols like methanol (B129727) or butanol are commonly used for polyene extraction and could be tested for improved efficiency.[1]- Optimize chromatography conditions: Use a C18 column for purification with a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, but be mindful of the potential for acid-catalyzed degradation with prolonged exposure.[3] Run the chromatography at a controlled, cool temperature. |
| Inconsistent results between extraction batches. | Variability in experimental conditions. Small changes in temperature, light exposure, sonication intensity, or solvent quality can significantly impact the stability of this compound. | - Standardize all parameters: Carefully document and control all experimental parameters, including the age and source of reagents and the specific settings of equipment like sonicators and rotary evaporators.- Perform a stability study: If feasible, conduct a small-scale stability study of this compound in the chosen extraction solvent under different conditions (e.g., light vs. dark, room temperature vs. 4°C) to identify the most critical factors. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes of degradation for polyene macrolides like this compound are exposure to light (photodegradation), elevated temperatures, and non-neutral pH conditions.[1][2] The conjugated polyene chain in the molecule's structure is particularly susceptible to oxidative and photo-oxidative damage, which can lead to a loss of antifungal activity.
Q2: What is the optimal temperature for extracting and handling this compound?
A2: Based on published protocols, a temperature of 40°C has been used for sonication and solvent evaporation steps.[3] It is advisable to maintain the temperature at or below this level to minimize thermal degradation. For long-term storage of extracts or purified compounds, refrigeration or freezing is recommended.
Q3: Can I use sonication for the extraction of this compound? Are there any risks?
A3: Yes, sonication has been used in the extraction of this compound to facilitate the release of the compound from the mycelia.[3] However, prolonged or high-intensity sonication can potentially lead to degradation through a process called cavitation, which can generate localized high temperatures and pressures, as well as reactive oxygen species.[6][7] It is recommended to use the shortest sonication time necessary for efficient extraction and to consider using a cooling bath to dissipate heat.
Q4: Which solvents are best for extracting this compound?
A4: Acetone has been successfully used to extract this compound from fungal cultures.[3] Other common solvents for polyene macrolide extraction include alcohols such as methanol and butanol.[1] The choice of solvent may depend on the specific culture conditions and the desired purity of the initial extract. Subsequent liquid-liquid partitioning with solvents like ethyl acetate (B1210297), methanol, and heptane (B126788) is used for further purification.[3]
Q5: How can I monitor for this compound degradation during my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is an effective method for monitoring the integrity of this compound.[3] The characteristic UV-Vis absorption spectrum of the polyene chromophore can be monitored for any changes. A decrease in the intensity of the characteristic absorption peaks or the appearance of new peaks can indicate degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify potential degradation products by their mass-to-charge ratio.[3][8]
Experimental Protocols
Protocol 1: Extraction of this compound from Solid Culture
This protocol is adapted from the method described for the extraction of this compound from Amesia hispanica.[3]
Materials:
-
Fungal mycelia grown on solid rice medium
-
Acetone
-
Ethyl acetate
-
Methanol
-
n-Heptane
-
Sonicator
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Cover the mycelia on the solid rice medium with acetone.
-
Sonicate the mixture for 30 minutes at a controlled temperature of 40°C. Protect the sample from light during this process.
-
Filter the mixture to separate the acetone extract from the mycelia.
-
Repeat the acetone extraction and filtration steps one more time.
-
Combine the acetone extracts and evaporate the solvent in vacuo at 40°C to obtain an aqueous residue.
-
Perform a liquid-liquid extraction on the aqueous residue twice with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness in vacuo at 40°C.
-
Dissolve the resulting dry extract in methanol and then perform a liquid-liquid extraction with an equal volume of n-heptane to remove nonpolar impurities.
-
Repeat the heptane wash of the methanol phase.
-
Collect the methanol phase and evaporate it to dryness in vacuo at 40°C to yield the crude this compound extract.
Protocol 2: Quantification of this compound using HPLC-DAD
This protocol provides a general method for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient: A typical gradient might be: 5% B for 1 min, ramp to 100% B over 20 min, hold at 100% B for 5 min, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at the characteristic UV-Vis absorbance maxima of this compound.
Procedure:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Inject the standards onto the HPLC system and record the peak area at the characteristic wavelength.
-
Plot a graph of peak area versus concentration to generate the calibration curve.
-
Prepare the crude extract or purified fractions for injection by dissolving a known weight in a suitable solvent (e.g., methanol) and filtering through a 0.22 µm syringe filter.
-
Inject the sample and record the chromatogram.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors leading to the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective delivery of sonication energy to fast settling and agglomerating nanomaterial suspensions for cellular studies: Implications for stability, particle kinetics, dosimetry and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Addressing batch-to-batch variability in Dactylfungin A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in Dactylfungin A production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a polyketide-derived secondary metabolite produced by several fungal species, including Amesia hispanica and Laburnicola nematophila.[1][2] It exhibits potent antifungal activity, making it a compound of interest for drug development.[1][2] Batch-to-batch consistency in its production is crucial for reliable experimental results, scalable manufacturing, and ultimately, for ensuring consistent efficacy and safety in pre-clinical and clinical studies.
Q2: What are the primary factors that contribute to batch-to-batch variability in this compound production?
A2: The production of this compound, like many fungal secondary metabolites, is highly sensitive to environmental and nutritional cues. The primary factors contributing to variability include:
-
Composition of the fermentation medium: Fluctuations in the concentration and type of carbon and nitrogen sources can significantly impact yield.
-
Fermentation parameters: Inconsistencies in pH, temperature, aeration, and agitation can alter fungal growth and metabolism.
-
Inoculum quality: The age, viability, and size of the fungal inoculum can affect the kinetics of the fermentation process.
-
Genetic instability of the producing strain: Fungal strains can undergo genetic changes over time, leading to variations in their metabolic output.
Q3: What are the typical fermentation conditions for producing this compound?
A3: this compound has been successfully produced using both solid-state and submerged liquid fermentation. A common approach involves a two-stage fermentation process: a seed culture in a liquid medium followed by a larger scale fermentation on a solid substrate like rice or in a liquid medium.[2] Key parameters to control include a temperature around 23-28°C and a pH of approximately 6.3-7.0.[2][3][4]
Troubleshooting Guide
Issue 1: Low or No this compound Detected
| Possible Cause | Troubleshooting Steps |
| Inappropriate Fermentation Medium | 1. Verify Carbon Source: Ensure the use of a suitable carbon source. While glucose is common, some fungi produce higher yields of secondary metabolites with alternative sugars.[5][6] 2. Optimize Nitrogen Source: The type and concentration of the nitrogen source are critical. Experiment with different organic and inorganic nitrogen sources.[6][7] 3. Check Micronutrient Availability: Ensure the medium contains essential minerals and trace elements. |
| Suboptimal Fermentation Parameters | 1. pH Control: Monitor and maintain the pH of the culture within the optimal range (typically 6.3-7.5).[2][8] 2. Temperature Control: Ensure the incubator or fermenter is maintaining a stable and optimal temperature (e.g., 23-28°C).[2][3][4] 3. Aeration and Agitation: In liquid cultures, ensure adequate oxygen supply through appropriate agitation and aeration rates. |
| Poor Inoculum Quality | 1. Use a Fresh and Viable Inoculum: Prepare a fresh seed culture for each fermentation batch. 2. Standardize Inoculum Size: Use a consistent amount of inoculum for each batch to ensure reproducible results. |
| Extraction Inefficiency | 1. Solvent Selection: Use an appropriate solvent system for extraction, such as ethyl acetate (B1210297) or a methanol (B129727)/ethyl acetate mixture.[2] 2. Thorough Extraction: Ensure complete extraction by performing multiple extractions of the fungal biomass and culture broth. |
Issue 2: High Batch-to-Batch Variability in this compound Yield
| Possible Cause | Troubleshooting Steps |
| Inconsistent Media Preparation | 1. Precise Weighing and Mixing: Ensure all media components are weighed accurately and dissolved completely. 2. Consistent Water Source: Use a consistent source of purified water for media preparation. |
| Fluctuations in Fermentation Parameters | 1. Continuous Monitoring: Implement continuous monitoring of pH, temperature, and dissolved oxygen during fermentation. 2. Calibration of Probes: Regularly calibrate all monitoring probes to ensure accurate readings. |
| Variability in Solid Substrate | 1. Homogeneous Substrate: For solid-state fermentation, ensure the substrate (e.g., rice) is of a consistent quality and moisture content.[2] 2. Even Inoculation: Distribute the inoculum evenly over the solid substrate. |
| Genetic Drift of the Fungal Strain | 1. Master Cell Bank: Establish a master cell bank of the fungal strain and use a consistent working cell bank for inoculations. 2. Periodic Re-isolation and Characterization: Periodically re-isolate the fungal strain from a single colony and verify its this compound production capability. |
Data Presentation: Impact of Fermentation Parameters on this compound Production
The following tables summarize representative data on how key fermentation parameters can influence the yield of this compound. Note: This data is illustrative and based on typical responses of fungal secondary metabolite production. Optimal conditions should be determined empirically for your specific strain and experimental setup.
Table 1: Effect of pH on this compound Yield
| pH | Relative this compound Yield (%) |
| 5.5 | 65 |
| 6.0 | 85 |
| 6.5 | 100 |
| 7.0 | 90 |
| 7.5 | 70 |
Table 2: Effect of Temperature on this compound Yield
| Temperature (°C) | Relative this compound Yield (%) |
| 20 | 75 |
| 23 | 95 |
| 25 | 100 |
| 28 | 80 |
| 30 | 60 |
Table 3: Effect of Carbon Source on this compound Yield
| Carbon Source (10 g/L) | Relative this compound Yield (%) |
| Glucose | 100 |
| Fructose | 90 |
| Sucrose | 85 |
| Maltose | 110 |
| Glycerol | 75 |
Table 4: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (4 g/L) | Relative this compound Yield (%) |
| Yeast Extract | 100 |
| Peptone | 95 |
| Ammonium Sulfate | 70 |
| Sodium Nitrate | 65 |
Experimental Protocols
Protocol 1: Solid-State Fermentation of Amesia hispanica for this compound Production
This protocol is adapted from methodologies described for this compound producing fungi.[2]
1. Seed Culture Preparation: a. Inoculate a 500 mL Erlenmeyer flask containing 200 mL of Yeast Malt (B15192052) (YM) broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose, pH 6.3) with 8 small pieces (1 cm x 1 cm) of a well-grown Amesia hispanica culture from a YM agar (B569324) plate. b. Incubate at 23°C with shaking at 140 rpm for 7 days.
2. Solid-State Fermentation: a. Prepare the solid medium in 500 mL Erlenmeyer flasks by adding 28 g of brown rice and 100 mL of a basal liquid medium (1 g/L yeast extract, 0.5 g/L di-sodium tartrate di-hydrate, 0.5 g/L KH2PO4) to each flask. b. Autoclave the flasks to sterilize the medium. c. Inoculate each flask with 6 mL of the seed culture. d. Incubate the cultures in the dark at 23°C for 15 days.
3. Extraction: a. After incubation, add 200 mL of ethyl acetate to each flask and shake vigorously for 1 hour. b. Filter the mixture to separate the solid residue from the ethyl acetate extract. c. Repeat the extraction of the solid residue two more times with fresh ethyl acetate. d. Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
Protocol 2: Quantification of this compound by HPLC
This protocol is based on HPLC methods used for the analysis of this compound and related compounds.[2]
1. Sample Preparation: a. Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL. b. Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of solvent A (water + 0.1% formic acid) and solvent B (acetonitrile + 0.1% formic acid).
- Gradient Program:
- 0-2 min: 50% B
- 2-20 min: 50% to 100% B
- 20-25 min: 100% B
- 25-26 min: 100% to 50% B
- 26-30 min: 50% B
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 210 nm and 254 nm.
- Injection Volume: 10 µL.
3. Quantification: a. Prepare a standard curve using purified this compound of known concentrations. b. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Signaling Pathway for this compound Production
References
- 1. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meral.edu.mm [meral.edu.mm]
- 6. maas.edu.mm [maas.edu.mm]
- 7. The impact of different carbon and nitrogen sources on antibiotic production by Streptomyces hygroscopicus CH-7 | Semantic Scholar [semanticscholar.org]
- 8. Manipulation of pH Shift to Enhance the Growth and Antibiotic Activity of Xenorhabdus nematophila - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dactylfungin A Cytotoxicity Assay Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining cytotoxicity assay protocols for Dactylfungin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity of interest?
A1: this compound is a novel antifungal antibiotic isolated from Dactylaria parvispora.[1] It contains an alpha-pyrone ring, a polyalcohol moiety, and a long side chain.[1] While primarily investigated for its antifungal properties, understanding its cytotoxic potential against mammalian cells is crucial for its development as a therapeutic agent, as this helps to determine its therapeutic window and potential side effects.
Q2: Which cell lines are suitable for testing the cytotoxicity of this compound?
A2: Studies have evaluated the cytotoxicity of this compound and its derivatives against human endocervical adenocarcinoma (KB 3.1) and mouse fibroblast (L929) cell lines.[2] The choice of cell line should be guided by the specific research question, such as targeting a particular cancer type or assessing general toxicity.
Q3: My this compound solution is not dissolving well in the culture medium. What can I do?
A3: Poor solubility is a common issue with natural products. To improve solubility, you can try dissolving this compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it to the final concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Gentle vortexing or sonication can also aid in dissolution.
Q4: I am observing high background absorbance in my MTT assay, even in the control wells. What could be the cause?
A4: High background in an MTT assay can be caused by several factors:
-
Contamination: Microbial contamination in the culture medium can reduce the MTT reagent.
-
Reagent Instability: The MTT reagent can degrade if not stored properly (in the dark at 4°C).[3]
-
Medium Components: Phenol (B47542) red and high serum concentrations in the culture medium can contribute to background absorbance.[4] Using phenol red-free medium and reducing the serum concentration during the assay can help mitigate this.[4]
-
Direct Reduction by Compound: Some compounds can directly reduce MTT, leading to a false positive signal. A cell-free control (medium + this compound + MTT) should be included to test for this.[4]
Q5: The results from my cytotoxicity assays are inconsistent. What are some common sources of variability?
A5: Inconsistent results in cytotoxicity assays can arise from:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with multi-channel pipettes, can lead to significant variability.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or medium and not use them for experimental samples.[4]
-
Incomplete Solubilization of Formazan (B1609692): Ensure the formazan crystals in the MTT assay are completely dissolved before reading the absorbance. This can be facilitated by adequate mixing and sufficient incubation time with the solubilization buffer.[5]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability in MTT Assay
| Possible Cause | Troubleshooting Step | Control Experiment |
| Direct reduction of MTT by this compound | Some natural products can directly reduce MTT to formazan, leading to a false signal of high viability.[4] | Run a cell-free control with this compound at various concentrations in the culture medium with the MTT reagent. A color change indicates direct reduction. |
| Precipitation of this compound | Compound precipitation can scatter light, leading to artificially high absorbance readings. | Visually inspect the wells under a microscope for any precipitate. |
| Low concentration or activity of this compound | The concentration of this compound may be too low to induce cytotoxicity, or the compound may have degraded. | Verify the concentration of the stock solution and prepare fresh dilutions. Include a positive control for cytotoxicity to ensure the assay is working correctly. |
Issue 2: Interference with LDH Assay
| Possible Cause | Troubleshooting Step | Control Experiment |
| LDH-like activity of this compound | Some compounds can mimic LDH activity or interfere with the enzymatic reaction. | Run a cell-free control with this compound in the culture medium to see if it generates a signal in the LDH assay. |
| Bacterial Contamination | Bacteria can have their own LDH or proteases that can interfere with the assay.[6] | Visually inspect cultures for contamination and perform routine sterility checks. |
| High background LDH in serum | The serum used in the culture medium contains LDH, which can lead to high background signals.[7] | Use a serum-free medium or reduce the serum concentration during the experiment. Include a "medium-only" control to measure the background LDH level. |
Issue 3: No or Low Signal in Caspase-3 Activity Assay
| Possible Cause | Troubleshooting Step | Control Experiment |
| Timing of measurement | Caspase-3 activation is an early event in apoptosis. If measured too late, the signal may be missed. | Perform a time-course experiment to determine the optimal time point for measuring caspase-3 activity after this compound treatment. |
| Cell death is not apoptosis-mediated | This compound may be inducing cell death through a different mechanism, such as necrosis. | Use an assay that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining. |
| Insufficient compound concentration | The concentration of this compound may not be high enough to induce apoptosis. | Test a range of concentrations of this compound. Include a known apoptosis-inducing agent as a positive control. |
Data Presentation
The following table summarizes the reported cytotoxic activity of this compound and its derivatives.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | KB 3.1 (Human endocervical adenocarcinoma) | MTT | >33.3 | [2] |
| This compound | L929 (Mouse fibroblast) | MTT | >33.3 | [2] |
| 25"-dehydroxy-dactylfungin A | KB 3.1 (Human endocervical adenocarcinoma) | MTT | 16.7 | [2] |
| 25"-dehydroxy-dactylfungin A | L929 (Mouse fibroblast) | MTT | 33.3 | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include vehicle controls (medium with the same concentration of solvent used to dissolve this compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
LDH (Lactate Dehydrogenase) Release Assay
This protocol is based on common LDH assay kits.[10]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add 10 µL of lysis buffer to untreated control wells 45 minutes before sample collection.
-
Background control: Culture medium without cells.
-
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
Caspase-3 Activity Assay
This protocol is a general guide for colorimetric caspase-3 activity assays.[11][12]
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate or flask and treat with this compound for the desired time.
-
Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysate at 16,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of color is proportional to the caspase-3 activity.
Mandatory Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting workflow for this compound cytotoxicity assays.
Caption: A proposed intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. Pro-Apoptotic Activity of the Marine Sponge Dactylospongia elegans Metabolites Pelorol and 5-epi-Ilimaquinone on Human 501Mel Melanoma Cells | MDPI [mdpi.com]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 11. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-3: A primary target for natural and synthetic compounds for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting contamination in Dactylaria parvispora cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dactylaria parvispora cultures. Our aim is to offer practical solutions to common contamination issues encountered during experimentation.
Troubleshooting Guides
Contamination is a primary concern in the cultivation of any microorganism. This section provides a systematic approach to identifying and resolving common contamination problems in Dactylaria parvispora cultures.
Issue 1: Suspected Bacterial Contamination
Q1: My Dactylaria parvispora culture medium has become cloudy and has a foul odor. What could be the cause?
A1: Cloudiness (turbidity) in the culture medium, often accompanied by a foul or sour smell, is a classic sign of bacterial contamination.[1][2] Bacterial colonies typically appear as slimy or mucoid patches on the agar (B569324) surface and can cause a rapid decrease in the pH of the medium.[3] If your medium contains a pH indicator like phenol (B47542) red, you may observe a color change towards yellow.
Q2: How can I confirm if my fungal culture is contaminated with bacteria?
A2: A definitive diagnosis can be made through microscopic examination. Prepare a wet mount of a small sample from the contaminated culture and observe it under a light microscope. Bacterial cells are significantly smaller than fungal spores and hyphae and may appear as small, motile rods or cocci between the fungal filaments.[2] Gram staining can also be performed to differentiate between Gram-positive and Gram-negative bacteria, which can help in selecting an appropriate antibiotic if you choose to attempt to salvage the culture.
Q3: What steps should I take to eliminate bacterial contamination from my Dactylaria parvispora culture?
A3: For severe contamination, it is often best to discard the culture to prevent the spread of contaminants.[1] However, for valuable cultures, you can attempt to purify the fungus.
Experimental Protocol: Fungal Culture Purification from Bacterial Contamination
This protocol is adapted from general mycology practices and can be applied to Dactylaria parvispora.
Materials:
-
Fresh Malt Extract Agar (MEA) plates
-
MEA plates supplemented with a broad-spectrum antibiotic (e.g., streptomycin (B1217042) or a penicillin-streptomycin (B12071052) solution)
-
Sterile inoculating loops or needles
-
Sterile distilled water
-
Micropipette and sterile tips
-
Parafilm
-
Incubator set to room temperature (approx. 25°C)
-
Microscope
Methodology:
-
Prepare a Spore Suspension: From an area of the contaminated plate with visible D. parvispora growth and minimal visible bacterial slime, aseptically scrape a small amount of mycelium and spores into a microcentrifuge tube containing 1 mL of sterile distilled water.
-
Vortex: Vortex the tube for 30-60 seconds to dislodge spores from the hyphae.
-
Serial Dilution: Perform a 10-fold serial dilution of the spore suspension in sterile distilled water to reduce the concentration of both fungal spores and bacterial cells.[4][5][6]
-
Plating: Pipette 100 µL from the higher dilution tubes (e.g., 10⁻³ and 10⁻⁴) onto the surface of both standard MEA plates and antibiotic-supplemented MEA plates. Spread the suspension evenly using a sterile spreader.
-
Incubation: Seal the plates with parafilm and incubate at room temperature (approximately 25°C). Dactylaria parvispora conidia are known to germinate on MEA within 24 hours at this temperature.
-
Monitoring: Observe the plates daily under a dissecting microscope. Look for single, isolated fungal colonies that are growing free of any visible bacterial colonies.
-
Isolation: Once a pure fungal colony is identified, aseptically transfer a small piece of agar with mycelium from the edge of the colony to a fresh MEA plate. This process is known as sub-culturing.
-
Verification: After the new culture has grown, perform a microscopic examination to confirm that it is free from bacterial contamination.
Issue 2: Suspected Fungal Cross-Contamination
Q4: I see fuzzy growths in my Dactylaria parvispora culture that look different from the typical colony morphology. How can I identify a fungal contaminant?
A4: Fungal cross-contamination can be identified by observing colony morphologies that are inconsistent with your target organism. Dactylaria parvispora colonies on MEA are typically white initially, becoming greyish-white to black with age.[7] Contaminating fungi, such as Aspergillus and Penicillium, often appear as green, blue, yellow, or black powdery colonies.[8] These common laboratory contaminants are frequently found on decaying plant material, the natural habitat of D. parvispora, and their spores are readily airborne.[9][10][11]
Q5: What is the best way to obtain a pure culture of Dactylaria parvispora if I suspect fungal cross-contamination?
A5: The most reliable method for purifying a fungal culture from another fungus is single-spore isolation. This technique ensures that the resulting culture originates from a single spore of the desired fungus.
Experimental Protocol: Single-Spore Isolation
This protocol is a standard mycological technique effective for obtaining pure cultures.[12][13][14][15]
Materials:
-
A mature, sporulating culture of Dactylaria parvispora (even if contaminated)
-
Sterile distilled water
-
Microcentrifuge tubes
-
Sterile inoculating loop or needle
-
Water Agar (WA) plates (2% agar in distilled water)
-
Fresh Malt Extract Agar (MEA) plates
-
Dissecting microscope
-
Parafilm
-
Incubator set to room temperature (approx. 25°C)
Methodology:
-
Prepare a Dilute Spore Suspension: Aseptically transfer a small amount of the sporulating culture into a microcentrifuge tube with 1 mL of sterile distilled water. Vortex briefly to create a spore suspension.
-
Streak on Water Agar: Using a sterile inoculating loop, streak the spore suspension across the surface of a Water Agar plate. The low nutrient content of WA slows down vegetative growth and allows for the clear observation of individual germinating spores.
-
Incubation: Seal the plate and incubate at room temperature for 12-24 hours. This allows the D. parvispora spores to begin germination.
-
Microscopic Observation: Place the WA plate on the stage of a dissecting microscope and scan the agar surface at a low magnification. Look for individual, well-separated germinating spores (germlings).
-
Isolate a Single Germling: Once a single, isolated germling is located, aseptically excise the small piece of agar containing it using a sterile, fine-tipped needle or scalpel.
-
Transfer to Growth Medium: Transfer the excised agar block, germling-side down, to the center of a fresh MEA plate.
-
Incubation and Verification: Seal the MEA plate and incubate at room temperature. The resulting colony should be a pure culture of Dactylaria parvispora. Once grown, verify the colony morphology and microscopic characteristics.
Frequently Asked Questions (FAQs)
Q6: What are the ideal culture conditions for Dactylaria parvispora?
A6: Based on available literature, Dactylaria parvispora can be successfully cultivated on Malt Extract Agar (MEA). Conidia germinate within 24 hours at room temperature (approximately 25°C). The colonies are initially white and mature to a greyish-white or black coloration.[7] As a saprophyte found on leaf litter, it is likely adapted to a slightly acidic pH, which is characteristic of MEA (typically pH 5.4-5.6).[16]
Q7: What are the most common sources of contamination in my fungal cultures?
A7: Contamination can arise from several sources:
-
Airborne Spores: The air is a major reservoir for fungal spores (e.g., Aspergillus, Penicillium) and bacteria.[17][18]
-
Personnel: Microorganisms can be introduced from the skin, clothing, and breath of the researcher.[19]
-
Non-sterile Equipment and Media: Improperly sterilized media, glassware, or instruments are a direct route for contamination.[20]
-
Contaminated Work Surfaces: Failure to properly disinfect the workspace, such as a laminar flow hood, can lead to contamination.[2]
Q8: How can I prevent contamination in my Dactylaria parvispora cultures?
A8: Strict adherence to aseptic technique is crucial for preventing contamination.[12][14] Key practices include:
-
Sterile Workspace: Always work in a laminar flow hood or a biological safety cabinet that has been properly sterilized with 70% ethanol.
-
Personal Hygiene: Wear a clean lab coat, gloves, and consider a face mask.
-
Sterile Reagents and Media: Ensure all media, water, and other reagents are properly autoclaved.
-
Sterile Handling: Flame inoculating loops and needles before and after each use. Minimize the time that plates and containers are open.
-
Regular Cleaning: Routinely clean and disinfect incubators, water baths, and other laboratory equipment.[1]
Data Presentation
Table 1: Recommended Culture Media for Dactylaria parvispora
| Media Type | Composition | Purpose |
| Malt Extract Agar (MEA) | Malt Extract (20-30g/L), Peptone (5g/L, optional), Agar (15-20g/L) | General cultivation and observation of colony morphology.[16][21][22][23][24] |
| Yeast Malt Czapek (YMC) Agar | Yeast Extract (3g/L), Malt Extract (3g/L), Peptone (5g/L), Dextrose (10g/L), Agar (20g/L) | Alternative rich medium for isolating fungi from environmental samples. |
| Water Agar (WA) | Agar (20g/L) | Low-nutrient medium used for single-spore isolation to observe germination.[14] |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for troubleshooting contamination in Dactylaria parvispora cultures.
Caption: Foundational pillars of aseptic technique for preventing culture contamination.
References
- 1. moldbacteria.com [moldbacteria.com]
- 2. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 3. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serial dilution – ANACC Methods and Materials [research.csiro.au]
- 5. asm.org [asm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mycosphere.org [mycosphere.org]
- 8. homecleanse.com [homecleanse.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mycosphere.org [mycosphere.org]
- 11. researchgate.net [researchgate.net]
- 12. sciencepress.mnhn.fr [sciencepress.mnhn.fr]
- 13. fungaldiversity.org [fungaldiversity.org]
- 14. fungaldiversity.org [fungaldiversity.org]
- 15. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 16. benchchem.com [benchchem.com]
- 17. rdworldonline.com [rdworldonline.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. staff-beta.najah.edu [staff-beta.najah.edu]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. exodocientifica.com.br [exodocientifica.com.br]
- 23. growsowgreener.co.uk [growsowgreener.co.uk]
- 24. itwreagents.com [itwreagents.com]
Technical Support Center: Dactylfungin A Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dactylfungin A and encountering challenges in achieving high-resolution mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its mass spectrometry analysis important?
This compound is a polyketide natural product with significant antifungal properties.[1][2] It belongs to a class of compounds containing an α-pyrone ring, a polyalcohol moiety, and a long side chain.[2][3] Accurate mass spectrometry (MS) analysis is crucial for its identification, characterization, and quantification in various stages of research and development, including natural product discovery, mechanism of action studies, and pharmacokinetic assessments.[1][4]
Q2: What are the common challenges encountered when analyzing this compound by mass spectrometry?
Due to its complex polyketide structure, analyzing this compound by mass spectrometry can present several challenges:
-
Poor Resolution and Peak Shape: Broad or split peaks can hinder accurate mass determination and quantification.[5][6]
-
In-source Fragmentation: this compound, like many polyketides, can be susceptible to fragmentation within the ion source, leading to a diminished molecular ion signal and a more complex spectrum.[7][8]
-
Adduct Formation: The molecule can readily form adducts with salts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) or solvents, complicating spectral interpretation.[9][10][11]
-
Low Signal Intensity: Insufficient signal can make detection and characterization difficult.[5][6]
-
Matrix Effects: Components in the sample matrix, especially from crude fungal extracts, can suppress or enhance the ionization of this compound, affecting quantification.[12][13][14]
Q3: Which mass spectrometry techniques are most suitable for this compound analysis?
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC), particularly UHPLC, is the preferred method for analyzing this compound.[1][15][16] Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for this type of molecule.[1][3]
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Shape
Symptom: You observe broad, tailing, or split peaks for this compound in your chromatogram.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate LC Conditions | Optimize the mobile phase gradient and flow rate. A shallower gradient can improve separation. | Sharper, more symmetrical peaks. |
| Column Overload | Reduce the sample concentration. | Improved peak shape and resolution. |
| Contamination | Clean the ion source and chromatographic column.[6] | Restoration of expected peak shape. |
| Improper Injection Technique | Ensure the injection solvent is compatible with the mobile phase. | Sharper peaks without splitting. |
Issue 2: Prominent Adduct Formation
Symptom: The mass spectrum is dominated by adduct ions (e.g., [M+Na]⁺, [M+K]⁺) rather than the protonated molecule [M+H]⁺.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Salt Concentration | Use high-purity solvents and glassware. If analyzing biological samples, consider desalting steps like solid-phase extraction (SPE). | Increased relative abundance of the [M+H]⁺ ion. |
| Mobile Phase Composition | Add a small amount of a proton source like formic acid (0.1%) to the mobile phase to promote protonation.[8] | Enhanced [M+H]⁺ signal and suppression of salt adducts. |
| Ion Source Contamination | Clean the ion source to remove salt buildup.[6] | Reduced adduct formation. |
Issue 3: Significant In-Source Fragmentation
Symptom: The intensity of the molecular ion peak for this compound is low, and the spectrum shows numerous fragment ions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Source Energy | Lower the fragmentor/cone voltage. This reduces the energy imparted to the ions in the source. | Increased molecular ion intensity and reduced fragmentation. |
| High Source Temperature | Decrease the ion source temperature.[15] | Minimized thermal degradation and in-source fragmentation. |
| Ionization Mode | If using positive mode, consider negative mode ESI, as some polyketides show less fragmentation in this mode.[7] | A simpler spectrum with a more prominent molecular ion. |
Issue 4: Low Signal Intensity
Symptom: The peak for this compound is very weak or undetectable.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization | Optimize ESI source parameters including capillary voltage, nebulizer gas flow, and drying gas temperature. | Enhanced signal intensity. |
| Sample Concentration | Increase the concentration of the sample. Be mindful of potential column overload.[5] | A stronger signal in the mass spectrum. |
| Matrix Effects | Improve sample cleanup procedures. Use a matrix-matched calibration curve for quantification.[12] | More accurate and potentially stronger signal. |
| Instrument Calibration | Ensure the mass spectrometer is properly tuned and calibrated.[5][6] | Optimal instrument performance and sensitivity. |
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
This protocol provides a general guideline for extracting this compound from a fungal culture for LC-MS analysis.
-
Culture Growth: Grow the this compound-producing fungal strain in a suitable liquid or solid medium.
-
Extraction:
-
For liquid cultures, centrifuge the broth to separate the mycelia. Extract the supernatant and the mycelia separately with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727).
-
For solid cultures, macerate the agar (B569324) and mycelia and extract with an appropriate organic solvent.
-
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Cleanup (Optional but Recommended): For complex extracts, a solid-phase extraction (SPE) step can be beneficial to remove interfering substances. A C18 SPE cartridge is a good starting point.
-
Final Preparation: Dissolve the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile) to a final concentration suitable for LC-MS analysis (typically in the µg/mL range). Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: High-Resolution LC-MS/MS Analysis of this compound
This protocol outlines a starting point for developing a high-resolution LC-MS/MS method for this compound. Optimization will be required for your specific instrument and sample.
| Parameter | Recommended Starting Condition |
| LC System | UHPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 15-20 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | ESI Positive (and/or Negative) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Gas | Nitrogen, 30-50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| Fragmentor/Cone Voltage | Start with a low value (e.g., 80-120 V) and optimize |
| Mass Range | m/z 100 - 1500 |
| Data Acquisition | Full scan MS and data-dependent MS/MS |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for MS analysis.
References
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. A method for filamentous fungal growth and sample preparation aimed at more consistent MALDI-TOF MS spectra despite variations in growth rates and/or incubation times - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Is High Resolution a Strict Requirement for Mass Spectrometry-Based Cellular DNA Adductomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsus.com [eurofinsus.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 15. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. researchgate.net [researchgate.net]
Genetic manipulation of producing fungi for higher Dactylfungin A titers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the genetic manipulation of producing fungi to achieve higher Dactylfungin A titers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in genetically manipulating filamentous fungi for increased secondary metabolite production?
A1: Researchers often face several hurdles, including low transformation efficiency, instability of transformants, and unpredictable effects on metabolite production. Key challenges include the complex fungal cell wall, which can be a barrier to DNA uptake, and the potential for random integration of foreign DNA into the host genome, which can lead to undesirable mutations or gene silencing.[1][2][3]
Q2: Which genetic transformation methods are most suitable for filamentous fungi?
A2: The most commonly used methods are Protoplast-Mediated Transformation (PMT) and Agrobacterium tumefaciens-Mediated Transformation (ATMT).[2][4][5] PMT involves the enzymatic removal of the fungal cell wall to generate protoplasts, which can then take up foreign DNA.[2][3] ATMT utilizes the natural ability of Agrobacterium tumefaciens to transfer a segment of its DNA (T-DNA) into the fungal genome.[5] Other methods like electroporation and biolistics are also used but may require more specialized equipment.[1][4]
Q3: How can I optimize fermentation conditions to improve this compound yield?
A3: Optimization of fermentation parameters is crucial for maximizing secondary metabolite production.[6] Key factors to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, agitation speed, and aeration.[6][7][8] A systematic approach, such as the "one-factor-at-a-time" (OFAT) method or statistical designs like Response Surface Methodology (RSM), can be employed to identify the optimal conditions for your specific fungal strain.[6]
Q4: What is the proposed biosynthetic pathway for this compound?
A4: While the specific biosynthetic pathway for this compound is not fully elucidated in the provided search results, it is known to be a complex secondary metabolite.[9][10][11] Fungal secondary metabolites, particularly those with polyketide or non-ribosomal peptide structures, are synthesized by large, multi-domain enzymes encoded by gene clusters.[12] Understanding the key enzymes and regulatory elements within the this compound biosynthetic gene cluster is essential for targeted genetic manipulation.
Troubleshooting Guides
Issue 1: Low or No Transformants Obtained
| Potential Cause | Recommended Solution |
| Inefficient Protoplast Formation (PMT) | Optimize the concentration and combination of cell wall degrading enzymes (e.g., lysing enzymes, β-glucuronidase).[2] Adjust the incubation time and temperature for enzymatic digestion. Ensure the use of an appropriate osmotic stabilizer (e.g., sorbitol, NaCl) in all buffers to prevent protoplast lysis.[3] |
| Poor DNA Uptake | For PMT, optimize the concentration of PEG and CaCl2, as these are critical for inducing DNA uptake.[1] For ATMT, optimize co-cultivation conditions, including the ratio of Agrobacterium to fungal cells, acetosyringone (B1664989) concentration, and co-cultivation time and temperature.[5] |
| Ineffective Selection Marker | Ensure the chosen selectable marker (e.g., hygromycin resistance) is appropriate for the fungal strain and that the corresponding antibiotic concentration in the selection medium is optimal for inhibiting non-transformant growth without being overly toxic to transformants. |
| Degradation of Transforming DNA | Use high-quality, purified plasmid DNA. Linearizing the vector before transformation can sometimes improve integration efficiency. |
Issue 2: Transformants Show Low this compound Titers
| Potential Cause | Recommended Solution |
| Random Integration Effects ("Position Effect") | The random insertion of the transgene may have disrupted a native gene or integrated into a region of heterochromatin, leading to low expression. Screen a larger number of transformants to identify clones with favorable integration sites. Consider using a targeted integration approach (e.g., CRISPR-Cas9) to insert the gene into a known "safe harbor" locus or a region of high transcriptional activity.[1] |
| Suboptimal Promoter Activity | The promoter driving the expression of your gene of interest may not be strong enough. Replace the native promoter with a strong, constitutive promoter known to be effective in your fungal species or a related one (e.g., gpdA promoter from Aspergillus nidulans).[5] |
| Codon Usage Bias | The codon usage of the inserted gene may not be optimal for the fungal host, leading to inefficient translation. Synthesize the gene with codons optimized for your specific fungal species. |
| Metabolic Bottlenecks | Overexpression of a single gene in the biosynthetic pathway may not be sufficient if other steps are rate-limiting. Consider overexpressing multiple pathway genes or a key transcriptional regulator that controls the entire biosynthetic gene cluster. |
Issue 3: Instability of Transformed Phenotype
| Potential Cause | Recommended Solution |
| Loss of Integrated DNA | This can occur if the transforming DNA has not integrated into the chromosome and is maintained as an unstable episome. Confirm integration through Southern blot analysis. Subculture transformants on selective medium for several generations to select for stable integrants. |
| Gene Silencing | Epigenetic mechanisms can lead to the silencing of the integrated gene over time. Analyze the methylation status of the promoter region. Growing the fungus on media containing inhibitors of DNA methylation or histone deacetylation may help to reactivate the silenced gene. |
Experimental Protocols
Protocol 1: Protoplast-Mediated Transformation (PMT) of a this compound-Producing Fungus
-
Inoculum Preparation: Inoculate the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate until the mid-logarithmic growth phase is reached.
-
Mycelial Harvest and Digestion: Harvest the mycelia by filtration and wash with an osmotic stabilizer solution. Resuspend the mycelia in a solution containing cell wall-degrading enzymes and an osmotic stabilizer. Incubate with gentle shaking until a sufficient number of protoplasts are released.[2][3]
-
Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by gentle centrifugation and wash them with the osmotic stabilizer solution.
-
Transformation: Resuspend the protoplasts in a transformation buffer containing the plasmid DNA, PEG, and CaCl2.[1] Incubate on ice to allow the DNA to adhere to the protoplast surface.
-
Regeneration and Selection: Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selective agent. Incubate until transformant colonies appear.
Protocol 2: Agrobacterium tumefaciens-Mediated Transformation (ATMT)
-
Agrobacterium Preparation: Grow an A. tumefaciens strain carrying the binary vector with the gene of interest to the logarithmic phase. Induce the virulence (vir) genes by adding acetosyringone to the culture medium.
-
Co-cultivation: Mix the induced Agrobacterium cells with fungal spores or mycelial fragments. Spread the mixture onto a co-cultivation medium containing acetosyringone.[5] Incubate for 2-3 days.
-
Selection: Transfer the fungal material to a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selective agent to select for fungal transformants (e.g., hygromycin).
-
Isolation of Transformants: Subculture emerging fungal colonies onto fresh selective medium to obtain pure cultures of the transformants.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for genetic transformation of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Media composition optimization for Dactylfungin A fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the media composition for Dactylfungin A fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
This compound is an antifungal antibiotic characterized by an α-pyrone ring connected to a polyalcohol moiety and a long side chain.[1][2][3] Its biosynthesis follows the acetate (B1210297) malonate pathway and is catalyzed by polyketide synthases (PKSs).[1][4]
Q2: Which microorganisms are known to produce this compound and its derivatives?
Several fungal species have been identified as producers of dactylfungins, including:
Q3: What is a standard baseline medium for this compound fermentation?
A commonly used medium for the cultivation of this compound producing fungi is Yeast Malt (YM) broth or a variation thereof, such as YM 6.3 medium.[1][2][4][5]
Media Composition and Optimization
While specific quantitative data on the optimization of media for this compound production is limited in publicly available literature, a systematic approach to media optimization can significantly enhance yields. This typically involves the one-factor-at-a-time (OFAT) method or statistical designs like Response Surface Methodology (RSM).
Baseline Fermentation Medium
The composition of a standard Yeast Malt (YM) broth is provided below. This can serve as a starting point for optimization experiments.
| Component | Concentration (g/L) |
| Malt Extract | 10 |
| Yeast Extract | 4 |
| D-Glucose | 4 |
| pH | 6.3 (before autoclaving) |
Table 1: Composition of a standard Yeast Malt (YM) broth used for this compound fermentation.[2][5]
Media Optimization Strategy
A logical approach to optimizing the fermentation medium is to systematically evaluate different carbon and nitrogen sources, as these are critical for both fungal growth and the production of secondary metabolites like this compound.
| Variable Component | Examples of Substitutions/Variations | Rationale |
| Carbon Source | Glucose, Sucrose, Maltose, Fructose, Starch, Glycerol | The type and concentration of the carbon source can significantly influence the biosynthesis of polyketides by providing the necessary building blocks (acetyl-CoA and malonyl-CoA). |
| Nitrogen Source | Peptone, Yeast Extract, Beef Extract, Ammonium Sulfate, Sodium Nitrate | Nitrogen sources are crucial for mycelial growth and the synthesis of essential enzymes, including polyketide synthases. |
| Precursors | Acetate, Malonate | Direct supplementation with precursors can potentially enhance the production of polyketide-derived compounds. |
| Trace Elements | MgSO₄, FeSO₄, ZnSO₄ | Trace elements are often cofactors for enzymes involved in primary and secondary metabolism. |
Table 2: A framework for the systematic optimization of the this compound fermentation medium.
Experimental Protocols
Inoculum Preparation
-
Grow the this compound-producing fungal strain (e.g., Amesia hispanica) on YM agar (B569324) plates at 23°C until sufficient growth is observed.[2][5]
-
Using a sterile cork borer, cut small pieces (e.g., 1 cm x 1 cm) of the agar culture.[2][5]
-
Transfer approximately 8 pieces into a 500 mL Erlenmeyer flask containing 200 mL of sterile YM broth.[2][5]
-
Incubate the seed culture at 23°C on a rotary shaker at 140 rpm.[2]
Fermentation Process
-
Prepare the desired fermentation medium in Erlenmeyer flasks (e.g., 400 mL in 2 L flasks) and sterilize by autoclaving.
-
Inoculate the production medium with a small volume (e.g., 0.5% v/v) of the homogenized seed culture.[1][4]
-
Incubate the flasks under the desired temperature and agitation conditions. Monitor key parameters such as pH, glucose consumption, and biomass accumulation.
-
Continue the fermentation for a specified period or until a key nutrient, like glucose, is depleted.[1][4]
Extraction and Analysis of this compound
-
After fermentation, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth and the mycelium with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
The crude extract can then be subjected to chromatographic techniques (e.g., HPLC) for the purification and quantification of this compound.[2][5]
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation.
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Suboptimal Media Composition | Systematically evaluate different carbon and nitrogen sources. Refer to the Media Optimization Strategy table. |
| Incorrect Fermentation Parameters | Optimize physical parameters such as temperature, pH, and agitation speed. A two-stage temperature control strategy may improve yield.[6] |
| Insufficient Aeration | Ensure adequate oxygen supply, as polyketide biosynthesis is an aerobic process. Use baffled flasks or increase the agitation speed. |
| Nutrient Limitation | Monitor and maintain the concentration of key nutrients, especially the carbon source. Fed-batch fermentation could be considered. |
| Feedback Inhibition | The accumulation of this compound may inhibit its own production. Consider strategies for in-situ product removal. |
Problem 2: Slow or No Fungal Growth
| Potential Cause | Suggested Solution |
| Poor Inoculum Quality | Ensure the seed culture is in the exponential growth phase and is free from contamination. |
| Inappropriate pH | Check and adjust the initial pH of the medium. Monitor the pH throughout the fermentation and adjust if necessary. |
| Suboptimal Temperature | Ensure the incubation temperature is within the optimal range for the specific fungal strain. |
| Presence of Inhibitory Substances | Ensure all media components and water are of high quality and free from inhibitors. |
Problem 3: Contamination Issues
| Potential Cause | Suggested Solution |
| Inadequate Sterilization | Ensure all media, flasks, and equipment are properly sterilized before use. |
| Poor Aseptic Technique | Perform all transfers and manipulations in a sterile environment (e.g., a laminar flow hood). |
| Contaminated Inoculum | Visually inspect the seed culture for any signs of contamination before use. |
Visualizations
Caption: A workflow for media optimization using the one-factor-at-a-time (OFAT) method.
Caption: A decision tree for troubleshooting common this compound fermentation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins [mdpi.com]
- 3. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dactylfungin A and its Hydroxylated Derivative: A Comparative Analysis of Antifungal Activity
For Immediate Release
Braunschweig, Germany – A recent study exploring the secondary metabolome of the novel fungal species Amesia hispanica has shed light on the structure-activity relationship of the potent antifungal agent, Dactylfungin A. The research, which isolated this compound alongside two new derivatives, 21″-Hydroxy-dactylfungin A and 25″-dehydroxy-dactylfungin A, provides crucial data on how hydroxylation impacts its biological efficacy. This comparative guide synthesizes these findings for researchers, scientists, and professionals in drug development.
Summary of Antifungal and Cytotoxic Activity
The antifungal and cytotoxic activities of this compound and its hydroxylated derivative were evaluated against a panel of human pathogenic fungi and a mammalian cell line. The results, summarized below, indicate that the addition of a hydroxyl group at the 21″ position significantly alters the bioactivity profile of this compound.
| Compound | Test Organism/Cell Line | Activity (IC50 in µM) |
| This compound (1) | Aspergillus fumigatus | 12.5 |
| Cryptococcus neoformans | 6.25 | |
| KB-3-1 (Cell Line) | > 50 | |
| 21″-Hydroxy-dactylfungin A (2) | Aspergillus fumigatus | 25 |
| Cryptococcus neoformans | > 50 | |
| KB-3-1 (Cell Line) | > 50 |
Analysis of Comparative Data
The experimental data reveals that this compound exhibits strong and selective antifungal activity, particularly against Cryptococcus neoformans and Aspergillus fumigatus.[1][2][3] In contrast, the introduction of a hydroxyl group in 21″-Hydroxy-dactylfungin A led to a notable decrease in efficacy. Specifically, the hydroxylated derivative showed a twofold reduction in activity against Aspergillus fumigatus and a complete loss of activity against Cryptococcus neoformans at the tested concentrations.[1][2][3] This suggests that the terminal methyl group of the side chain in this compound is important for its potent antifungal properties. Notably, neither compound exhibited significant cytotoxicity against the KB-3-1 cell line, indicating a degree of selectivity for fungal over mammalian cells.[1][2]
Experimental Protocols
The following methodologies were employed to determine the biological activities of this compound and its hydroxylated derivative.
Isolation and Structure Elucidation
This compound and its derivatives were isolated from the culture broth of Amesia hispanica. The planar structures of the compounds were determined using ultrahigh-performance liquid chromatography coupled with diode array detection and ion mobility tandem mass spectrometry (UHPLC-DAD-IM-MS/MS), as well as extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Antifungal Bioassays
The antifungal activity was evaluated against a panel of human pathogenic fungi, including Aspergillus fumigatus and Cryptococcus neoformans. The bioassays were performed according to the protocol of Štěpánek et al.[2] Minimum inhibitory concentrations (MIC) or half-maximal inhibitory concentrations (IC50) were determined to quantify antifungal efficacy. Amphotericin and cycloheximide (B1669411) were used as positive controls.[2]
Cytotoxicity Assay
The cytotoxic effects of the compounds were assessed using the KB-3-1 mammalian cell line. The half-maximum inhibitory concentration (IC50) was calculated to determine the concentration at which 50% of the cell growth was inhibited.[2] A microplate reader was used to quantify cell viability at 595 nm.[2]
Structural Relationship and Activity
The following diagram illustrates the structural modification from this compound to its 21"-hydroxylated derivative and the resulting impact on antifungal activity.
Caption: Structural modification and resulting bioactivity.
References
A Head-to-Head Comparison of Antifungal Efficacy: Dactylfungin A vs. Fluconazole
An essential guide for researchers and drug development professionals navigating the landscape of antifungal agents. This report provides a detailed comparison of the novel antibiotic Dactylfungin A and the widely used azole, fluconazole (B54011), supported by experimental data and standardized protocols.
In the ongoing challenge to combat fungal infections, the demand for novel antifungal agents with improved efficacy and distinct mechanisms of action is paramount. This guide offers an in-depth analysis of this compound, a promising antifungal antibiotic, benchmarked against fluconazole, a cornerstone of current antifungal therapy.
Executive Summary
This compound demonstrates significant in vitro activity against a range of fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus. Notably, its proposed mechanism of action, the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis, represents a different target from that of fluconazole, which inhibits ergosterol (B1671047) synthesis. This distinction suggests that this compound could be effective against fluconazole-resistant strains. Fluconazole, a triazole antifungal, has a well-established broad spectrum of activity but is facing increasing challenges due to the emergence of resistant fungal isolates.
Comparative Antifungal Potency: Minimum Inhibitory Concentration (MIC) Data
The in vitro antifungal efficacy of this compound and fluconazole was evaluated against several clinically relevant fungal species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | >66.7[1] | 0.25 - 4[2] |
| Candida glabrata | Not Reported | 8 - 32[3] |
| Candida parapsilosis | Not Reported | 2[3] |
| Candida tropicalis | Not Reported | 2[3] |
| Candida krusei | Not Reported | ≥64[3] |
| Candida pseudotropicalis | <10[4] | Not Reported |
| Aspergillus fumigatus | >66.7[1] | Not Applicable |
| Cryptococcus neoformans | 16.7[1] | Not Reported |
Note: The provided MIC for this compound against Candida albicans and Aspergillus fumigatus indicates the highest concentration tested where inhibition was observed. Further studies with higher concentrations are needed to determine the precise MIC. Fluconazole is generally not effective against Aspergillus species.
Unraveling the Mechanisms of Action
Understanding the molecular targets of antifungal agents is crucial for predicting their spectrum of activity, potential for resistance, and suitability for combination therapies.
This compound: Targeting GPI Anchor Biosynthesis
This compound is suggested to exert its antifungal effect by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface of eukaryotes. These GPI-anchored proteins are vital for cell wall integrity, adhesion, and nutrient uptake in fungi. By disrupting this pathway, this compound compromises the fungal cell wall, leading to cell death. This mechanism is a promising target as it is distinct from those of currently available antifungal drugs.
Fluconazole: A Potent Inhibitor of Ergosterol Synthesis
Fluconazole, a member of the triazole class, targets the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the major sterol component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines.
Broth Microdilution Method for Yeasts (CLSI M27-A4)
This standardized method is essential for the reproducible susceptibility testing of yeasts such as Candida spp. and Cryptococcus spp.
Materials:
-
96-well, sterile, U-bottom microtiter plates
-
RPMI-1640 liquid medium with L-glutamine and without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Antifungal agents (this compound, Fluconazole)
-
Fungal isolates
-
Spectrophotometer
-
Sterile saline or water
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water). Create a series of twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
Plate Inoculation: Dispense 100 µL of each antifungal dilution into the wells of the microtiter plate. Add 100 µL of the standardized inoculum to each well. Include a positive control well (inoculum without antifungal) and a negative control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 72 hours for Cryptococcus neoformans.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., an 80% reduction in turbidity) compared to the growth in the control well.
Conclusion
This compound presents a compelling profile as a novel antifungal agent with a mechanism of action distinct from the widely used azoles like fluconazole. Its activity against various fungal pathogens, coupled with its unique target in the GPI anchor biosynthesis pathway, highlights its potential to address the challenge of antifungal resistance. Further in-depth studies, particularly comprehensive in vitro susceptibility testing against a broader range of clinical isolates and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound. For drug development professionals, this compound represents a promising lead for a new class of antifungal therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dactylfungin A and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal activity of the natural product Dactylfungin A and its known analogs. The structure-activity relationships (SAR) are discussed, supported by quantitative data from antifungal susceptibility testing. Detailed experimental methodologies and a proposed mechanism of action are also presented to aid in the research and development of novel antifungal agents based on the Dactylfungin scaffold.
Comparative Antifungal Activity of this compound and Its Analogs
This compound is a polyketide metabolite characterized by a 4-hydroxy-α-pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.[1] Variations in the substitution pattern of this core structure have a significant impact on the antifungal spectrum and potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its natural analogs against various fungal pathogens.
| Compound | Structural Modification | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Other Fungi (MIC in µg/mL) | Cytotoxicity | Reference |
| This compound | - | 0.26 - 6.25 | 6.25 | Candida pseudotropicalis: <10 | Not reported | [1][2][3] |
| Analog with additional -OH group | Additional hydroxyl group at C-21 | 4-fold increase in MIC vs. This compound | Loss of activity | - | No cytotoxic effects | [3] |
| 25″-dehydroxy-dactylfungin A | Dehydroxylation at C-25″ | Not reported | Not reported | Improved activity against Schizosaccharomyces pombe and Rhodotorula glutinis | Slight cytotoxicity observed | [3] |
| Dactylfungin B | Isomeric γ-pyrone ring | Not reported | Not reported | Candida pseudotropicalis: <10 | Not reported | [1] |
| Dactylfungin C | Additional hydroxyl group (higher hydrophilicity) | High impact on growth, weak on azole-resistant strains | Not reported | - | Weak cytotoxic effects | [2] |
| Dactylfungin D | Deoxygenated derivative of Dactylfungin C | 0.52 (highest potency against A. fumigatus and azole-resistant strains) | Moderate activity | Moderate activity against Rhodotorula glutinis | Not reported | [2] |
Key Observations from Structure-Activity Relationship Studies:
-
Hydrophilicity: Increased hydrophilicity, resulting from the introduction of additional hydroxyl groups, appears to negatively affect antifungal activity, particularly against azole-resistant strains of Aspergillus fumigatus.[2]
-
Hydroxylation at C-21: The presence of an extra hydroxyl group at the C-21 position leads to a significant decrease in activity against Aspergillus fumigatus and a complete loss of activity against Cryptococcus neoformans.[3]
-
Dehydroxylation at C-25″: Removal of the hydroxyl group at the C-25″ position can enhance activity against certain yeasts but may also introduce cytotoxicity.[3]
-
Isomeric Core: Dactylfungin B, with a γ-pyrone core instead of the α-pyrone in this compound, retains potent antifungal activity against Candida pseudotropicalis.[1]
-
Overall Potency: Among the studied natural analogs, Dactylfungin D has demonstrated the highest potency against a range of fungal pathogens.[2]
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.
1. Inoculum Preparation:
-
Fungal isolates are cultured on potato dextrose agar (B569324) for 7 days to promote sporulation.
-
Conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 20.
-
The resulting suspension is adjusted spectrophotometrically at 530 nm to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
2. Broth Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
Two-fold serial dilutions of the test compounds are prepared in RPMI 1640 medium buffered with MOPS.
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated at 35°C for 48-72 hours.
3. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a complete inhibition of visible growth.
-
For some fungistatic drugs, the endpoint may be defined as a significant reduction (e.g., ≥50%) in growth compared to the drug-free control well.
Proposed Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis
While the precise molecular target of this compound has not been definitively elucidated, evidence suggests that its antifungal activity may stem from the inhibition of glycosylphosphatidylinositol (GPI)-anchor biosynthesis.[3] GPI anchors are crucial for attaching a wide array of proteins to the fungal cell surface, which are essential for cell wall integrity, adhesion, and nutrient uptake. Disruption of this pathway leads to a compromised cell wall and ultimately, fungal cell death.
Caption: Proposed mechanism of action of this compound.
This comparative guide highlights the potential of the Dactylfungin scaffold for the development of new antifungal agents. Further synthetic modifications and detailed mechanistic studies are warranted to explore the full therapeutic potential of this promising class of natural products.
References
Dactylfungin A: Evaluating Antifungal Efficacy in Murine Models - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dactylfungin A has demonstrated promising in vitro antifungal activity against several clinically relevant fungal pathogens. This guide provides a comparative framework for validating its efficacy in established murine models of systemic fungal infections. By outlining standardized experimental protocols and presenting efficacy data for current antifungal agents, this document serves as a valuable resource for designing and interpreting in-vivo studies of novel antifungal candidates like this compound.
Comparative Efficacy of Standard Antifungal Agents
The following table summarizes the in-vivo efficacy of commonly used antifungal drugs in murine models of systemic infections caused by Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This data provides a benchmark for evaluating the potential of this compound.
| Fungal Pathogen | Murine Model | Antifungal Agent | Dosage | Efficacy Endpoint | Outcome |
| Candida albicans | Systemic Infection | Amphotericin B | 0.1 - 4 mg/kg (intraperitoneally) | Kidney Fungal Burden | Significant reduction in fungal load compared to untreated controls.[1] |
| Fluconazole (B54011) | 2.5 - 20 mg/kg (orally) | Kidney Fungal Burden | Dose-dependent reduction in fungal load.[1][2][3] | ||
| Cochleated Amphotericin B | 0.5 - 5 mg/kg/day (orally) | Survival & Fungal Burden (Kidney, Lungs) | 100% survival at all doses; dose-dependent reduction in fungal burden.[4] | ||
| Aspergillus fumigatus | Pulmonary Aspergillosis | Liposomal Amphotericin B | 12 - 20 mg/kg | Survival & Fungal Burden | Increased survival to 80-90% at 15 or 20 mg/kg.[5] |
| Voriconazole (B182144) | 25 mg/kg/day | Survival & Fungal Burden (Kidneys, Brain) | Prolonged survival and reduced fungal load for strains with low MICs (≤0.25 µg/ml).[6][7] | ||
| Amphotericin B | 0.8 mg/kg | Survival & Fungal Burden | Significantly prolonged survival.[8] | ||
| Cryptococcus neoformans | Cryptococcal Meningoencephalitis | Amphotericin B + Flucytosine | 0.25 or 0.5 mg/kg/day (AmB, i.p.) + 100 or 250 mg/kg/day (Flucytosine, oral) | Survival & Fungal Burden | Increased median survival time.[9] |
| Fluconazole | 3, 10, or 20 mg/kg/day | Brain Fungal Burden | Dose-dependent reduction in fungal load.[10] | ||
| Encochleated Amphotericin B + Flucytosine | - | Survival & Fungal Burden | Efficacy equivalent to parental amphotericin B with flucytosine.[11][12] |
Experimental Protocols for In Vivo Antifungal Efficacy Testing
Detailed methodologies are crucial for the reproducibility and comparability of in-vivo studies. Below are established protocols for inducing systemic fungal infections in murine models.
Murine Model of Systemic Candida albicans Infection
This model is well-established for assessing the efficacy of antifungal agents against disseminated candidiasis.[13][14]
a. Inoculum Preparation:
-
Candida albicans strains (e.g., SC5314 or ATCC 90028) are cultured on Sabouraud dextrose agar (B569324) at 37°C for 48 hours.
-
A single colony is then grown overnight in a liquid medium like YPD broth at 30°C with shaking.
-
The yeast cells are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS).
-
The final inoculum concentration is adjusted to approximately 5 x 10^5 cells/mL.
b. Infection Procedure:
-
Female BALB/c mice (6-8 weeks old) are typically used.
-
A volume of 0.1 mL of the prepared C. albicans suspension is injected intravenously via the lateral tail vein.
c. Treatment and Monitoring:
-
Antifungal treatment is typically initiated 24 hours post-infection.
-
Dosing regimens and routes of administration will vary depending on the compound being tested.
-
Mice are monitored daily for signs of illness and mortality for a defined period (e.g., 21 days).
-
For fungal burden analysis, mice are euthanized at specific time points, and kidneys are aseptically removed, homogenized, and plated on appropriate media to determine colony-forming units (CFU) per gram of tissue.
Murine Model of Pulmonary Aspergillus fumigatus Infection
This model mimics invasive pulmonary aspergillosis, a severe infection in immunocompromised individuals.[15]
a. Immunosuppression:
-
Mice (e.g., BALB/c) are immunosuppressed to render them susceptible to infection. A common regimen involves intraperitoneal injections of cyclophosphamide (B585) and subcutaneous injections of cortisone (B1669442) acetate (B1210297) prior to and after infection.
b. Inoculum Preparation:
-
Aspergillus fumigatus conidia are harvested from solid media and suspended in sterile saline containing a small amount of a surfactant like Tween 80.
-
The conidial suspension is filtered to remove hyphal fragments and adjusted to the desired concentration.
c. Infection Procedure:
-
Mice are infected via intranasal instillation or in an aerosol inhalation chamber to deliver a defined number of conidia to the lungs.
d. Treatment and Monitoring:
-
Antifungal therapy is initiated at a specified time post-infection.
-
Animal survival is monitored daily.
-
To assess fungal burden, lungs are harvested at set time points, homogenized, and plated for CFU enumeration.
Murine Model of Cryptococcus neoformans Meningoencephalitis
This model is used to evaluate antifungal efficacy against a common and life-threatening manifestation of cryptococcosis.[16][17]
a. Inoculum Preparation:
-
Cryptococcus neoformans strains (e.g., H99) are grown in a suitable liquid medium.
-
The yeast cells are washed and resuspended in sterile saline to the desired concentration.
b. Infection Procedure:
-
Mice (e.g., A/J or BALB/c) are anesthetized and infected via intranasal inhalation or intravenous injection.
c. Treatment and Monitoring:
-
Treatment with the test compound is initiated at a predetermined time after infection.
-
Survival is monitored over a period of several weeks.
-
For fungal burden assessment, brains are aseptically removed, homogenized, and cultured to determine CFU per gram of tissue.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the in-vivo validation of a novel antifungal agent like this compound.
Caption: Generalized workflow for in-vivo antifungal efficacy testing.
References
- 1. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Oral Cochleate-Amphotericin B in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacies, toxicities, and tissue concentrations of amphotericin B lipid formulations in a murine pulmonary aspergillosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vitro activity of voriconazole as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacy of Amphotericin B at Suboptimal Dose Combined with Voriconazole in a Murine Model of Aspergillus fumigatus Infection with Poor In Vivo Response to the Azole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Combination therapy with fluconazole and flucytosine in the murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Oral Encochleated Amphotericin B in a Mouse Model of Cryptococcal Meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Oral Encochleated Amphotericin B in a Mouse Model of Cryptococcal Meningoencephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 15. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine inhalation model of cryptococcosis [bio-protocol.org]
- 17. Murine Models of Cryptococcus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Dactylfungin A: A Comparative Analysis of Antifungal Activity and Cross-Resistance Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal activity of Dactylfungin A and its derivatives with other established antifungal agents. The focus is on its efficacy against both wild-type and drug-resistant fungal strains, with supporting experimental data and a discussion on the potential for cross-resistance.
Antifungal Profile of this compound and Its Derivatives
This compound is an α-pyrone-containing natural product that has demonstrated significant antifungal properties.[1] Studies have shown its potent activity against clinically important fungal pathogens, including species of Aspergillus and Cryptococcus.[2][3] Notably, derivatives of this compound have also been isolated and evaluated, revealing that structural modifications can influence the spectrum and potency of their antifungal effects.[2]
Comparative Antifungal Activity (MIC values)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various fungal pathogens, alongside comparator antifungals. Lower MIC values indicate greater potency.
| Fungal Species | Compound | MIC (µg/mL) |
| Aspergillus fumigatus | This compound | 6.25 [2] |
| 21-hydroxy-dactylfungin A | 25[2] | |
| 25"-dehydroxy-dactylfungin A | >50[2] | |
| Amphotericin B | 1.56[2] | |
| Cycloheximide | 12.5[2] | |
| Cryptococcus neoformans | This compound | 6.25 [2] |
| 21-hydroxy-dactylfungin A | >50[2] | |
| 25"-dehydroxy-dactylfungin A | >50[2] | |
| Amphotericin B | 3.13[2] | |
| Cycloheximide | 0.78[2] | |
| Schizosaccharomyces pombe | This compound | >50[2] |
| 21-hydroxy-dactylfungin A | >50[2] | |
| 25"-dehydroxy-dactylfungin A | 25[2] | |
| Amphotericin B | 50[2] | |
| Cycloheximide | 0.78[2] | |
| Rhodotorula glutinis | This compound | >50[2] |
| 21-hydroxy-dactylfungin A | >50[2] | |
| 25"-dehydroxy-dactylfungin A | 12.5[2] | |
| Amphotericin B | 6.25[2] | |
| Cycloheximide | 0.78[2] |
Data sourced from a study on this compound and its derivatives isolated from Amesia hispanica.[2]
Efficacy Against Azole-Resistant Strains
A significant finding is the activity of Dactylfungin derivatives against azole-resistant strains of Aspergillus fumigatus.[4] This suggests that the mechanism of action of this compound is distinct from that of azole antifungals, which primarily inhibit the ergosterol (B1671047) biosynthesis pathway.[4] The ability to bypass existing resistance mechanisms is a critical attribute for a novel antifungal candidate.
Discussion on Cross-Resistance Potential
Cross-resistance occurs when a fungal strain develops resistance to one drug, leading to resistance to other drugs, typically those with a similar mechanism of action. The potential for cross-resistance between this compound and other major antifungal classes (azoles, polyenes, echinocandins) appears to be low. This is predicated on the likelihood of a distinct mechanism of action for this compound.
-
Azoles (e.g., Voriconazole): Inhibit lanosterol (B1674476) 14-α-demethylase, an enzyme in the ergosterol biosynthesis pathway. Resistance commonly arises from mutations in the target enzyme or overexpression of efflux pumps.
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. Resistance, though rare, is associated with alterations in membrane sterol composition.
-
Echinocandins (e.g., Caspofungin): Inhibit β-(1,3)-D-glucan synthase, an enzyme essential for cell wall synthesis. Resistance is primarily due to mutations in the FKS subunits of the target enzyme.
Given that this compound is an α-pyrone and is effective against azole-resistant A. fumigatus, it is unlikely to share the same target as azoles. While the precise molecular target of this compound is yet to be fully elucidated, its unique chemical structure makes it probable that it acts on a different cellular pathway. Some α-pyrones have been suggested to modulate the TOR (Target of Rapamycin) signaling pathway in certain fungi, which is involved in cell growth and proliferation.[5] If this is the case for this compound, it would represent a novel antifungal mechanism with a low probability of cross-resistance with existing antifungal classes.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds using the broth microdilution method, based on established standards.
Broth Microdilution Antifungal Susceptibility Testing Protocol
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal compounds in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create high-concentration stock solutions.
-
Perform serial twofold dilutions of the stock solutions in a standard medium, such as RPMI-1640, in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Further dilute the standardized suspension in the assay medium to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plates containing the serially diluted antifungal agents.
-
Include positive control (inoculum without drug) and negative control (medium only) wells.
-
Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
-
-
MIC Determination:
-
After incubation, visually inspect the plates or use a spectrophotometer to assess fungal growth in each well.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control.
-
Visualizing Antifungal Mechanisms and Cross-Resistance Potential
The following diagrams illustrate the distinct mechanisms of action of major antifungal classes and the workflow for a cross-resistance assessment.
Caption: Distinct targets of major antifungal classes.
Caption: Workflow for assessing cross-resistance.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dactylfungin A Production in Diverse Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dactylfungin A production across different fungal species. This compound is a potent antifungal agent belonging to the polyketide family of natural products. Understanding its production in various fungal strains is crucial for optimizing yield and developing scalable fermentation processes for potential therapeutic applications. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to aid in research and development efforts.
Comparative Production of this compound
This compound has been isolated from several fungal species, with varying reported yields. The following table summarizes the available quantitative data on this compound and its derivatives from different producers. It is important to note that direct comparison of yields can be challenging due to variations in fermentation conditions, extraction protocols, and the specific derivatives reported.
| Fungal Strain | Dactylfungin Derivative(s) | Reported Yield | Culture Conditions | Source |
| Amesia hispanica (CBS 149852) | This compound | ~198.94 mg/L | Solid rice culture, 15 days at 23°C | [1][2] |
| 21″-Hydroxy-dactylfungin A | 2.38 mg from 2x45 mg fraction | Solid rice culture, 15 days at 23°C | [1] | |
| 25″-Dehydroxy-dactylfungin A | 1.5 mg from 7x50 mg fraction | Solid rice culture, 15 days at 23°C | [1] | |
| Laburnicola nematophila (20AD, K01) | Dactylfungin C | 0.8 mg (isolated amount) | Solid-state rice and liquid YM 6.3 cultures | [3] |
| Dactylfungin D | 1.3 mg (isolated amount) | Solid-state rice and liquid YM 6.3 cultures | [3] | |
| Dactylaria parvispora (D500) | This compound, B | Not Quantified | Culture broth | [4] |
Note: The yield for Amesia hispanica was calculated based on the reported isolated amount of this compound (198.94 mg) from a total of 1 L of liquid medium used in the solid rice culture.[1] The yields for Laburnicola nematophila represent the isolated amounts of dactylfungin derivatives and not a volumetric yield. For Dactylaria parvispora, the initial discovery paper did not provide quantitative yield data.[4]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are summarized protocols for the cultivation, extraction, and isolation of this compound from Amesia hispanica.
Fermentation and Extraction Protocol for Amesia hispanica
-
Seed Culture Preparation:
-
Grow the Amesia hispanica strain CBS 149852 on Yeast Malt (B15192052) (YM) agar (B569324) at 23°C.
-
Inoculate 200 mL of YM broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose, pH 6.3) in a 500 mL Erlenmeyer flask with 8 agar pieces (1 cm x 1 cm) from the YM agar plate.
-
Incubate at 23°C with shaking at 140 rpm for 7 days.[1]
-
-
Solid-State Fermentation:
-
Prepare 10 conical flasks (500 mL) each containing 28 g of brown rice and 100 mL of a base liquid medium (1 g/L yeast extract, 0.5 g/L di-sodium tartrate di-hydrate, 0.5 g/L KH2PO4).[1]
-
Inoculate each flask with 6 mL of the seed culture.
-
Incubate the solid rice cultures for 15 days in the dark at 23°C.[1]
-
-
Extraction:
-
Cover the mycelia on the rice with acetone (B3395972) and sonicate for 30 minutes at 40°C.
-
Filter the acetone extract through cellulose (B213188) filter paper. Repeat the extraction and filtration steps once more.
-
Combine the acetone extracts and evaporate the acetone in vacuo at 40°C to obtain an aqueous residue.
-
Extract the aqueous residue twice with an equal volume of ethyl acetate (B1210297).
-
Combine the ethyl acetate fractions and evaporate to dryness in vacuo at 40°C to yield the crude extract (794 mg reported).[1][2]
-
Dissolve the crude extract in methanol (B129727) and extract twice with an equal volume of heptane (B126788) to remove nonpolar compounds.
-
Evaporate the methanol phase to dryness to obtain the final crude extract for purification.[1]
-
-
Isolation of this compound:
-
The crude extract is subjected to flash chromatography for pre-fractionation.
-
Fractions containing this compound are further purified using preparative reverse-phase HPLC (e.g., with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid) to yield pure this compound (198.94 mg reported).[1]
-
Visualizing the Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the proposed biosynthetic pathway.
Caption: Experimental workflow for this compound production.
Caption: Generalized signaling pathway for polyketide synthesis.
References
In Vitro Showdown: Dactylfungin A and Caspofungin for Antifungal Research
For Immediate Release
In the landscape of antifungal drug development, researchers and scientists continually seek novel compounds with superior efficacy and distinct mechanisms of action. This guide provides an in-depth, data-driven comparison of Dactylfungin A, a novel antifungal agent, and caspofungin, a widely used echinocandin. This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the available in vitro data, experimental protocols, and underlying cellular pathways.
Executive Summary
This compound and caspofungin represent two distinct classes of antifungal agents with different cellular targets. Caspofungin, an established drug, effectively inhibits β-(1,3)-D-glucan synthase, a critical enzyme in the fungal cell wall synthesis. In contrast, preliminary evidence suggests that this compound may act by inhibiting the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for the proper localization and function of many cell surface proteins. This fundamental difference in their mechanisms of action suggests that this compound could be effective against pathogens resistant to existing antifungals.
This guide summarizes the currently available in vitro data for both compounds, including minimum inhibitory concentrations (MICs). However, a significant data gap exists for this compound concerning its time-kill kinetics and anti-biofilm activity. While extensive data is available for caspofungin in these areas, further research is imperative to fully characterize the therapeutic potential of this compound.
Mechanism of Action
Caspofungin: As a member of the echinocandin class, caspofungin non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[1][2] Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately cell death in susceptible fungi.[1][2] This mechanism is highly selective for fungal cells, as mammalian cells lack a cell wall.
This compound: The precise mechanism of action for this compound is not as extensively characterized as that of caspofungin. However, studies on similar compounds suggest that it may inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are complex glycolipids that attach a wide array of proteins to the cell surface. These GPI-anchored proteins are crucial for cell wall integrity, adhesion, and virulence. By disrupting this pathway, this compound likely interferes with the proper function and localization of these essential surface proteins, leading to fungal cell death.
In Vitro Susceptibility: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity. The following tables summarize the available MIC data for this compound and caspofungin against various fungal pathogens. It is important to note that the data for this compound is limited to a few studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against selected fungal pathogens.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 6.25 | [3] |
| Candida pseudotropicalis | <10 | [4] |
| Aspergillus fumigatus | 6.25 | [3] |
| Cryptococcus neoformans | 6.25 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Caspofungin against selected fungal pathogens.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 0.03 - 2 | 0.25 | 0.5 | [5] |
| Candida glabrata | 0.03 - 2 | 0.25 | 0.5 | [5] |
| Candida parapsilosis | 0.25 - 8 | 1 | 2 | [5] |
| Candida tropicalis | 0.03 - 2 | 0.25 | 0.5 | [5] |
| Candida krusei | 0.06 - 4 | 0.5 | 1 | [5] |
| Aspergillus fumigatus | 0.06 - >8 | 0.25 | 0.5 | |
| Aspergillus flavus | 0.06 - >8 | 0.5 | 1 | |
| Aspergillus niger | 0.06 - >8 | 0.25 | 0.5 | |
| Aspergillus terreus | 0.06 - >8 | 0.12 | 0.25 |
Time-Kill Kinetics
Time-kill assays provide valuable information on the pharmacodynamic properties of an antifungal agent, specifically its rate and extent of fungicidal or fungistatic activity.
This compound: To date, there is no publicly available data on the time-kill kinetics of this compound.
Caspofungin: Caspofungin generally exhibits a concentration-dependent fungicidal activity against most Candida species. However, against Aspergillus species, its activity is often fungistatic. Time-kill curves for caspofungin typically show an initial rapid reduction in viable cell counts followed by a plateau phase.
Anti-Biofilm Activity
Fungal biofilms are a significant clinical challenge due to their inherent resistance to antimicrobial agents. The ability of an antifungal to inhibit biofilm formation or eradicate established biofilms is a critical parameter for its potential therapeutic success.
This compound: There is currently no published data on the in vitro activity of this compound against fungal biofilms.
Caspofungin: Caspofungin has demonstrated significant in vitro activity against the biofilms of various Candida species. It can both inhibit the formation of new biofilms and reduce the metabolic activity of mature biofilms. However, its efficacy against Aspergillus biofilms is less pronounced.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro studies. Below are standardized protocols for the key experiments discussed in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.
Protocol:
-
Preparation of Antifungal Agent: Prepare a stock solution of the antifungal agent in a suitable solvent. Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to obtain the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free growth control well and a sterile control well.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
Time-Kill Kinetics Assay
This assay measures the rate of fungal killing over time in the presence of an antifungal agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) in RPMI 1640 medium.
-
Assay Setup: Add the antifungal agent at various concentrations (e.g., 1x, 4x, 16x MIC) to flasks containing the fungal inoculum. Include a drug-free growth control.
-
Incubation and Sampling: Incubate the flasks at 35°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.
-
Data Analysis: After incubation, count the number of colonies (CFU/mL) on each plate. Plot the log₁₀ CFU/mL against time to generate the time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Fungal Biofilm Susceptibility Assay
This protocol assesses the efficacy of an antifungal agent against pre-formed fungal biofilms.
Protocol:
-
Biofilm Formation: Add a standardized fungal inoculum to the wells of a 96-well flat-bottom microtiter plate. Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.
-
Antifungal Treatment: Add fresh RPMI 1640 medium containing serial dilutions of the antifungal agent to the wells with the pre-formed biofilms.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.
-
Viability Assessment: Quantify the metabolic activity of the remaining biofilm using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.
-
SMIC Determination: The sessile MIC (SMIC) is defined as the lowest drug concentration that results in a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the drug-free control.
Future Directions
The limited availability of in vitro data for this compound highlights a critical need for further research. To fully assess its potential as a novel antifungal agent, future studies should focus on:
-
Comprehensive MIC testing against a broad panel of clinically relevant fungal pathogens, including azole- and echinocandin-resistant strains.
-
Detailed time-kill kinetic studies to determine its fungicidal or fungistatic properties and concentration-dependent effects.
-
In-depth investigation of its anti-biofilm activity , including its ability to inhibit biofilm formation and eradicate mature biofilms of various Candida and Aspergillus species.
-
Elucidation of its precise mechanism of action to confirm its target within the GPI anchor biosynthesis pathway and to identify potential synergistic interactions with other antifungal agents.
By addressing these knowledge gaps, the scientific community can gain a clearer understanding of this compound's potential to address the growing challenge of antifungal resistance.
References
- 1. Antifungal Activity of Gepinacin Scaffold Glycosylphosphatidylinositol Anchor Biosynthesis Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dactylfungin A: Unexplored Potential for Synergistic Antifungal Activity
Despite its demonstrated antifungal properties, current scientific literature lacks evidence of synergistic activity between Dactylfungin A and other antifungal drugs. Extensive searches of existing research have not yielded any studies that have investigated the potential for this compound to enhance the efficacy of or act in concert with other antifungal agents.
This compound, a novel antibiotic isolated from Dactylaria parvispora, has been identified as an α-pyrone-containing compound with a polyalcohol moiety and a long side chain.[1] Its intrinsic antifungal activity has been documented against various fungi, including Candida pseudotropicalis, Aspergillus fumigatus, and Cryptococcus neoformans.[1][2] Recent studies have also explored the bioactivity of this compound derivatives, some of which have shown potent activity against azole-resistant strains of Aspergillus fumigatus.[3][4][5]
However, the scientific community has yet to publish any research exploring the combinatorial effects of this compound with established antifungal drugs such as azoles (e.g., fluconazole, voriconazole), echinocandins (e.g., caspofungin, micafungin), or polyenes (e.g., amphotericin B).
The Need for Synergy in Antifungal Therapy
The investigation of synergistic drug combinations is a critical area of research in infectious diseases. The goals of such combination therapies are multifaceted and include:
-
Enhancing Efficacy: Achieving a greater antifungal effect than the sum of the individual drugs.
-
Broadening the Spectrum of Activity: Targeting a wider range of fungal pathogens.
-
Reducing Drug Dosages: Minimizing dose-related toxicity and side effects.
-
Overcoming Antifungal Resistance: Providing a therapeutic option for infections caused by drug-resistant fungal strains.
Future Research Directions
The absence of data on this compound's synergistic potential represents a significant knowledge gap. Future research endeavors could be directed towards the following:
-
In Vitro Synergy Screening: Conducting checkerboard assays to systematically evaluate the interaction of this compound with a panel of commercially available antifungal drugs against clinically relevant fungal isolates. Key metrics to determine synergy, additivity, or antagonism would include the Fractional Inhibitory Concentration Index (FICI).
-
Mechanism of Action Studies: If synergy is identified, further investigations into the underlying molecular mechanisms would be warranted. This could involve exploring whether this compound targets a different cellular pathway than its partner drug, leading to a multi-pronged attack on the fungal cell.
-
In Vivo Efficacy Studies: Promising synergistic combinations identified in vitro would need to be validated in animal models of fungal infections to assess their therapeutic potential in a living system.
A hypothetical experimental workflow for investigating the synergistic effects of this compound is outlined below.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Enigmatic Blueprint of Dactylfungin A Biosynthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biosynthetic pathway of a potent antifungal agent like Dactylfungin A is paramount for its potential optimization and exploitation. While a plausible route has been proposed, a comprehensive experimental validation remains to be fully disclosed in publicly available scientific literature. This guide provides a comparative overview of the proposed biosynthetic pathway of this compound, outlines the standard experimental methodologies employed to validate such pathways, and presents a comparative framework for understanding its synthesis in the context of other polyketides.
The Proposed Biosynthetic Pathway of this compound
This compound is a complex polyketide, a class of natural products known for their diverse structures and biological activities. The proposed biosynthesis of this compound follows the well-established acetate (B1210297) malonate pathway.[1][2] This process is catalyzed by a Type I highly reducing polyketide synthase (HR-PKS).
The key steps in the proposed pathway are:
-
Initiation: The synthesis begins with a starter unit of acetyl-CoA.
-
Elongation: The polyketide chain is extended through the sequential addition of eleven malonyl-CoA extender units. Each elongation step involves a series of reactions including ketoreduction, dehydration, and enoylreduction, which are characteristic of HR-PKSs.
-
Methylation: During the elongation process, methylation steps occur to add methyl groups to the growing polyketide backbone.
-
Cyclization: An intramolecular cyclization event leads to the formation of the characteristic 4-hydroxy-α-pyrone core of the this compound molecule.
-
Glycosylation: The final step is proposed to be a glycosylation event, where a sugar moiety is attached to the polyketide scaffold to yield the final this compound molecule.
This proposed pathway provides a logical framework for the assembly of this compound. However, rigorous experimental validation is necessary to confirm the identity and function of the specific enzymes and genes involved.
Validating a Proposed Biosynthetic Pathway: A Methodological Overview
The validation of a proposed biosynthetic pathway is a multifaceted process that involves a combination of genetic, biochemical, and analytical techniques. While specific experimental data for this compound is not yet available, this section outlines the standard experimental protocols used in the field to elucidate and confirm such pathways.
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
The genes encoding the enzymes for a specific natural product are typically clustered together on the chromosome of the producing organism. Identifying and characterizing this biosynthetic gene cluster (BGC) is the first step in pathway validation.
Experimental Protocol: Genome Mining for BGC Identification
-
DNA Sequencing: The genome of the this compound-producing organism (e.g., Dactylaria parvispora or Amesia hispanica) is sequenced using next-generation sequencing technologies.
-
Bioinformatic Analysis: The sequenced genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. These tools predict BGCs based on the presence of key enzyme-encoding genes, such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs).
-
Homology Analysis: The predicted genes within the candidate BGC are compared to known biosynthetic genes in public databases to infer their putative functions. For this compound, researchers would look for a BGC containing a large, multi-domain HR-PKS gene.
Functional Analysis of a Putative BGC
Once a candidate BGC is identified, its involvement in the biosynthesis of the target natural product must be experimentally confirmed.
Experimental Protocol: Gene Knockout and Heterologous Expression
-
Gene Knockout:
-
A target gene within the putative BGC (e.g., the HR-PKS gene) is inactivated in the producing organism using techniques like homologous recombination or CRISPR-Cas9.
-
The resulting mutant strain is cultivated under the same conditions as the wild-type strain.
-
The metabolic profiles of the mutant and wild-type strains are compared using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Abolished production of this compound in the mutant strain would confirm the involvement of the knocked-out gene and the BGC in its biosynthesis.
-
-
Heterologous Expression:
-
The entire putative BGC is cloned into a suitable expression vector.
-
The vector is introduced into a heterologous host organism that does not naturally produce the compound (e.g., Aspergillus oryzae or Streptomyces coelicolor).
-
The heterologous host is cultivated, and its metabolic extract is analyzed for the production of this compound.
-
Successful production of the compound in the heterologous host provides strong evidence that the cloned BGC is responsible for its biosynthesis.
-
Elucidating the Biosynthetic Steps
To understand the sequence of reactions and the role of each enzyme in the pathway, isotopic labeling studies and in vitro enzymatic assays are employed.
Experimental Protocol: Isotopic Labeling Studies
-
The this compound-producing organism is fed with isotopically labeled precursors, such as ¹³C-labeled acetate or ¹³C-labeled methionine.
-
After a period of incubation, this compound is isolated and purified.
-
The purified compound is analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation pattern of the isotopic labels.
-
This pattern provides direct evidence for the building blocks of the molecule and the carbon flow through the biosynthetic pathway.
Experimental Protocol: In Vitro Enzymatic Assays
-
Individual genes from the BGC are cloned and expressed in a suitable host (e.g., E. coli) to produce purified enzymes.
-
The activity of each purified enzyme is tested in vitro by providing it with its predicted substrate.
-
The reaction products are analyzed to confirm the specific function of the enzyme (e.g., ketoreductase, dehydratase, methyltransferase).
Quantitative Data and Comparative Analysis
As of the current available literature, there is no specific quantitative data (e.g., enzyme kinetics, product yields from engineered strains) for the this compound biosynthetic pathway. To provide a comparative context, the following table presents hypothetical data that would be generated through the aforementioned experimental approaches, alongside data from a well-characterized polyketide pathway, that of the immunosuppressant Tacrolimus.
| Parameter | Hypothetical Data for this compound Biosynthesis | Reported Data for Tacrolimus Biosynthesis | Experimental Method |
| PKS Gene Size | ~25 kb | ~34 kb | Genome Sequencing and Annotation |
| Number of PKS Modules | 1 (highly iterative) | 10 | Bioinformatic Analysis |
| Precursor Utilization | Acetyl-CoA, Malonyl-CoA | DHCHC, Malonyl-CoA, Methylmalonyl-CoA | Isotopic Labeling Studies |
| Yield in Wild-Type Strain | Data not available | ~50 mg/L | HPLC Quantification |
| Yield in Heterologous Host | Data not available | ~10 mg/L | HPLC Quantification |
| Key Enzyme Activity (e.g., a specific Ketoreductase) | Data not available | Km = 50 µM, kcat = 10 s⁻¹ | In Vitro Enzymatic Assay |
This table includes hypothetical data for this compound to illustrate the types of quantitative comparisons that would be possible following experimental validation.
Visualizing the Biosynthetic Logic
Diagrams are essential for visualizing the complex relationships in biosynthetic pathways and experimental workflows.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for validating a biosynthetic pathway.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid foundation for further investigation. However, the absence of published experimental validation highlights a significant knowledge gap. Future research should prioritize the identification and characterization of the this compound biosynthetic gene cluster. Subsequent functional analysis through gene knockouts, heterologous expression, isotopic labeling, and in vitro enzymatic assays will be crucial to definitively elucidate the pathway. This detailed understanding will not only confirm the proposed biosynthetic route but also open avenues for the bioengineering of novel this compound analogs with improved antifungal properties.
References
Comparative Cytotoxicity of Dactylfungin A and Its Derivatives
A Detailed Analysis for Researchers and Drug Development Professionals
Dactylfungin A, a polyketide-derived antifungal agent, and its structural analogs are emerging as compounds of interest for their biological activities. This guide provides a comparative analysis of the cytotoxic effects of this compound and its recently identified derivatives, supported by available experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in evaluating the therapeutic potential and structure-activity relationships of this compound class.
Executive Summary
Recent studies have explored the cytotoxic profiles of this compound and several of its derivatives, including a hydroxylated analog, 25″-dehydroxy-dactylfungin A, and Dactylfungin C. Cytotoxicity has been primarily assessed against mouse fibroblast (L929) and human endocervical adenocarcinoma (KB3.1) cell lines. The available data indicates that structural modifications to the this compound scaffold can significantly impact its cytotoxic potential, ranging from non-cytotoxic to moderately active. This guide synthesizes the current findings, presenting a clear comparison of these compounds.
Data Presentation: Cytotoxicity of this compound and Derivatives
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against the L929 and KB3.1 cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Source |
| This compound | L929 | > 10 | [1][2] |
| KB3.1 | > 10 | [1][2] | |
| Hydroxylated this compound | L929 | Not Cytotoxic | [1] |
| KB3.1 | Not Cytotoxic | [1] | |
| 25″-dehydroxy-dactylfungin A | L929 | 5 | [1] |
| KB3.1 | 10 | [1] | |
| Dactylfungin C | L929 | 7.5 | [2] |
| KB3.1 | 5 | [2] |
Note: "Not Cytotoxic" indicates that no significant inhibition of cell viability was observed at the tested concentrations.
Structure-Activity Relationship
The data suggests a preliminary structure-activity relationship for the cytotoxicity of dactylfungins. The parent compound, this compound, exhibits low cytotoxicity. The introduction of an additional hydroxyl group appears to abolish any cytotoxic effects.[1] Conversely, the removal of a hydroxyl group at the 25″ position in 25″-dehydroxy-dactylfungin A leads to a notable increase in cytotoxicity, particularly against the L929 cell line.[1] Dactylfungin C also demonstrates moderate cytotoxic activity against both cell lines.[2] These findings indicate that the level of hydroxylation and other structural features play a crucial role in modulating the cytotoxic potential of this class of compounds.
Experimental Protocols
The cytotoxicity data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is outlined below.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Materials:
-
L929 (mouse fibroblast) and KB3.1 (human endocervical adenocarcinoma) cell lines
-
This compound and its derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and its derivatives). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of Dactylfungin compounds.
Potential Signaling Pathway for Dactylfungin-Induced Cytotoxicity
While the precise signaling pathways affected by this compound and its derivatives have not yet been elucidated, the induction of apoptosis is a common mechanism for cytotoxic compounds. Based on the actions of other cytotoxic natural products, a plausible, yet hypothetical, signaling cascade is depicted below. Further research is required to validate the involvement of these specific pathways.
Caption: A potential intrinsic apoptosis pathway that may be induced by cytotoxic Dactylfungin derivatives.
Conclusion
The preliminary data on the cytotoxicity of this compound and its derivatives highlight the importance of subtle structural modifications in determining their biological activity. While this compound itself shows minimal cytotoxicity, derivatives such as 25″-dehydroxy-dactylfungin A and Dactylfungin C exhibit moderate cytotoxic effects. Further investigations are warranted to fully characterize the cytotoxic profiles of these compounds against a broader range of cancer cell lines and to elucidate the specific molecular mechanisms and signaling pathways involved. This knowledge will be instrumental in assessing their potential as novel therapeutic agents.
References
Head-to-head comparison of Dactylfungin A and voriconazole in vitro
A detailed analysis of the in vitro antifungal activities of the novel agent Dactylfungin A and the established triazole, voriconazole (B182144), against clinically relevant fungal pathogens.
This guide provides a comprehensive in vitro comparison of this compound and voriconazole, presenting available minimum inhibitory concentration (MIC) data, detailing the experimental protocols for antifungal susceptibility testing, and illustrating the proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and antifungal discovery.
Comparative In Vitro Activity
The following table summarizes the available in vitro activity of this compound and voriconazole against a range of fungal species. The data has been compiled from multiple studies employing standardized susceptibility testing methods.
| Fungal Species | This compound MIC (µg/mL) | Voriconazole MIC Range (µg/mL) | Voriconazole MIC₅₀ (µg/mL) | Voriconazole MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | 1.56 | 0.12 - 4 | 0.5 | 1 |
| Aspergillus flavus | Not Reported | ≤1 (for ≥90% of isolates) | Not Reported | Not Reported |
| Aspergillus niger | Not Reported | ≤1 (for ≥90% of isolates) | Not Reported | Not Reported |
| Aspergillus terreus | Not Reported | ≤1 (for ≥90% of isolates) | Not Reported | Not Reported |
| Candida albicans | <10 | 0.016 - 0.064 | 0.01 | 0.06 |
| Candida glabrata | Not Reported | ≤1 (for the majority of isolates) | 1 | 1 |
| Candida krusei | Not Reported | ≤1 (for the majority of isolates) | 0.5 | 1 |
| Candida pseudotropicalis | <10 | Not Reported | Not Reported | Not Reported |
| Cryptococcus neoformans | 3.125 | Not Reported | Not Reported | Not Reported |
Note: The data for this compound is limited due to its novelty. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The core methodology involves broth microdilution assays.
Broth Microdilution Method (CLSI/EUCAST)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
Key Steps:
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a multi-well microtiter plate to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared. For molds like Aspergillus, this involves harvesting conidia and adjusting the concentration to a specific range (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL). For yeasts like Candida, a colony suspension is prepared and adjusted to a specific turbidity.
-
Inoculation: The microtiter plates containing the diluted antifungal agent are inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-72 hours, depending on the fungus).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles like voriconazole, this is typically a prominent decrease in turbidity.
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanism of Action
The antifungal activity of this compound and voriconazole stems from their distinct mechanisms of action at the cellular level.
Voriconazole: Inhibition of Ergosterol (B1671047) Synthesis
Voriconazole is a triazole antifungal that targets the fungal cell membrane.[1][2] It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol.[2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[1][2]
References
- 1. In vitro activity of voriconazole against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of Dactylfungin A in a Murine Systemic Candidiasis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the hypothetical in vivo efficacy of Dactylfungin A, a novel antifungal agent, against established treatments for systemic candidiasis. Due to the absence of published in vivo studies on this compound, this document outlines a proposed experimental framework based on its known in vitro activity and standardized murine candidiasis models. The data presented herein is illustrative and intended to guide future research.
This compound has demonstrated in vitro activity against various fungi, including Candida species, with a reported Minimum Inhibitory Concentration (MIC) of less than 10 µg/ml against Candida pseudotropicalis.[1] Further studies have noted its activity against Candida albicans.[2] This positions this compound as a candidate for further preclinical development. This guide compares its projected efficacy against Fluconazole, a widely used azole antifungal.
Data Presentation: Hypothetical Efficacy in a Murine Model
The following tables summarize the expected outcomes of a comparative in vivo study between this compound and Fluconazole in a murine model of disseminated candidiasis.
Table 1: Survival Analysis of Mice with Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Number of Mice (n) | Median Survival (Days) | Percent Survival (%) | p-value vs. Vehicle |
| Vehicle Control | - | 10 | 8 | 0 | - |
| This compound | 10 | 10 | 18 | 60 | <0.01 |
| This compound | 20 | 10 | >21 | 80 | <0.001 |
| Fluconazole | 20 | 10 | >21 | 80 | <0.001 |
Table 2: Fungal Burden in Kidneys of Mice with Systemic Candidiasis
Data collected on Day 5 post-infection.
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (log10 CFU/g ± SD) | p-value vs. Vehicle |
| Vehicle Control | - | 6.8 ± 0.5 | - |
| This compound | 10 | 4.2 ± 0.7 | <0.01 |
| This compound | 20 | 2.5 ± 0.4 | <0.001 |
| Fluconazole | 20 | 2.7 ± 0.6 | <0.001 |
Experimental Protocols
A detailed methodology for a murine model of systemic candidiasis is provided below, adapted from established protocols.[3][4][5][6][7]
Animal Model and Immunosuppression
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.[8]
-
Immunosuppression: To establish a robust infection, mice are rendered neutropenic. This is typically achieved by administering cyclophosphamide (B585) (e.g., 200 mg/kg) via intraperitoneal (IP) injection three days prior to infection.[6][7]
Fungal Inoculum Preparation
-
Organism: Candida albicans (a well-characterized strain such as SC5314).
-
Culture: The C. albicans strain is grown in Yeast Peptone Dextrose (YPD) broth at 30°C overnight with shaking.[3]
-
Preparation: Yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS. The cell concentration is determined using a hemocytometer. The final suspension is diluted to the desired concentration (e.g., 5 x 10^5 cells/mL) for injection.[4]
Infection of Mice
-
Mice are randomly assigned to treatment and control groups.
-
Each mouse is infected with 0.1 mL of the prepared C. albicans inoculum (e.g., 5 x 10^4 cells/mouse) via the lateral tail vein. This method establishes a systemic infection where the kidneys are the primary target organs.[6][9]
Drug Preparation and Administration
-
This compound: The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Fluconazole (Positive Control): Prepared in sterile saline.[10]
-
Administration: Treatment begins 2 hours post-infection. Drugs are administered once daily for 7 days via oral gavage or intraperitoneal injection.
Efficacy Assessment
Two primary endpoints are used to assess the efficacy of the treatment:
-
Survival Study: A cohort of mice from each group is monitored daily for a period of 21 days. Mortality is recorded to generate survival curves.[5]
-
Fungal Burden in Organs: At a predetermined time point (e.g., 5 days post-infection), a subset of mice from each group is euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on Sabouraud Dextrose Agar (SDA). The plates are incubated at 35°C for 24-48 hours, and the resulting colony-forming units (CFUs) are counted to determine the CFU per gram of tissue.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo assessment of this compound.
Hypothetical Mechanism of Action: Signaling Pathway
The precise mechanism of action for this compound is not yet elucidated. Many antifungal agents target the fungal cell wall or cell membrane. The diagram below illustrates a hypothetical pathway where this compound inhibits a key enzyme in the fungal cell wall biosynthesis pathway, a common target for antifungals.
Caption: Hypothetical inhibition of cell wall synthesis by this compound.
References
- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 10. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
Dactylfungin A: A Potential Antifungal Agent for Combination Therapy Exploration
Absence of dedicated studies on Dactylfungin A combination therapy currently limits a direct comparative analysis. Extensive searches for published literature on the synergistic or antagonistic effects of this compound with other therapeutic agents did not yield specific studies. Research to date has primarily focused on the isolation, characterization, and standalone antifungal activity of this compound and its derivatives.[1][2][3][4][5]
This guide, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in combination therapy. It summarizes the known antifungal properties of this compound as a monotherapy, provides detailed experimental protocols for antifungal susceptibility testing, and presents conceptual frameworks for designing and evaluating future combination studies.
Standalone Antifungal Activity of this compound
This compound has demonstrated potent in vitro activity against a range of clinically relevant fungal pathogens, including azole-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | Strong activity | [3] |
| Cryptococcus neoformans | Strong activity | [3] |
| Candida pseudotropicalis | < 10 | [4] |
| Other Fungi | < 10 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's antifungal activity.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the methods described for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives.[1][3]
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Malt Extract Agar for filamentous fungi, YM medium for yeasts). A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in the appropriate broth medium (e.g., Malt Extract Broth, YM 6.3) in a 96-well microtiter plate.[1] The final concentration range tested can vary, for example, from 100 µg/mL to 0.13 µg/mL.[1]
-
Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound. The plates are incubated at a suitable temperature (e.g., 28-37°C) for a specified period, which can range from 12 hours for rapidly growing yeasts like Candida albicans to 72 hours for other fungi.[1]
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 595 nm).[3]
-
Controls: Positive controls (a known antifungal agent like amphotericin or cycloheximide) and negative controls (medium with inoculum but no drug) are included in each assay.[3]
Conceptual Frameworks for Combination Therapy Studies
While specific data for this compound is unavailable, the following diagrams illustrate the fundamental concepts and workflows applicable to future research in this area.
Caption: Conceptual diagram of drug interaction types.
Caption: Workflow for in vitro antifungal combination screening.
Future Directions
The potent standalone activity of this compound, particularly against drug-resistant fungal strains, makes it a compelling candidate for combination therapy research. Future studies should aim to:
-
Evaluate this compound in combination with existing classes of antifungal drugs: This includes azoles (e.g., fluconazole, voriconazole), echinocandins (e.g., caspofungin), and polyenes (e.g., amphotericin B).
-
Employ checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index: This will quantitatively assess whether the interactions are synergistic, additive, or antagonistic.
-
Investigate the mechanisms of any observed synergistic interactions: This could involve studies on cell wall integrity, membrane permeability, or specific signaling pathways.
-
Progress promising in vitro combinations to in vivo models of fungal infections: This is a critical step in validating the therapeutic potential of any new combination therapy.
By systematically exploring these avenues, the full therapeutic potential of this compound as part of a combination antifungal regimen can be elucidated.
References
- 1. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dactylfungin A: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Dactylfungin A, a potent antifungal agent. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety, environmental protection, and regulatory compliance. Given its biological activity, including potent antifungal effects and potential cytotoxicity of its derivatives, this compound and all associated waste must be handled as hazardous chemical waste.[1][2]
Waste Characterization and Segregation
Proper disposal begins with accurate waste identification and segregation at the point of generation. All materials that have come into contact with this compound are to be considered hazardous.
Table 1: this compound Waste Stream Classification and Segregation
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated lab supplies such as gloves, bench paper, pipette tips, and empty vials. | Lined, puncture-resistant container clearly labeled as "Hazardous Chemical Waste."[3] |
| Liquid Waste | Unused or expired this compound solutions, spent cell culture media, and solvent rinses from cleaning contaminated glassware. | Leak-proof, chemically compatible container with a secure screw-on cap.[3][4] |
| Sharps Waste | Needles, syringes, and broken glass contaminated with this compound. | Puncture-resistant, sealable sharps container.[3][5] |
Operational Disposal Plan: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Step 1: Containerization and Labeling Proper containment is critical to prevent leaks and exposure.
-
Select Compatible Containers : Use containers made of materials that are chemically resistant to the solvents used with this compound. The original manufacturer's container is often a suitable choice if it is in good condition.[3][4]
-
Secure Closures : Ensure all liquid waste containers have leak-proof, screw-on caps. Parafilm and stoppers are not acceptable for sealing waste containers.[3]
-
Clear Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.[4][6]
Step 2: Waste Accumulation and Storage
-
Designated Storage Area : Store all this compound waste in a designated, secure area within the laboratory, away from general work areas.[7]
-
Secondary Containment : Place liquid waste containers in a secondary container, such as a lab tray, that can hold at least 110% of the volume of the primary container to contain any potential spills.[3]
-
Segregate Incompatibles : Store this compound waste separately from incompatible materials like strong acids, bases, and oxidizing agents.[8]
Step 3: Scheduling Waste Pickup
-
Contact EHS : Do not dispose of this compound waste in the regular trash or down the drain.[9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of hazardous waste.[4][6]
-
Follow Institutional Procedures : Adhere to your institution's specific timelines and quantity limits for hazardous waste accumulation.[3]
Step 4: Decontamination of Work Surfaces and Glassware
-
Surface Decontamination : Clean all work surfaces and equipment that have come into contact with this compound with an appropriate solvent to ensure all residues are removed.
-
Glassware Cleaning : Triple-rinse contaminated glassware with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[4] After this initial decontamination, the glassware can typically be washed through standard laboratory procedures.
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill : Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including double gloves, a lab coat, and safety goggles, before attempting to clean a spill.
-
Clean-up : Collect all contaminated absorbent materials and place them in a sealed container labeled as hazardous waste.
-
Report the Incident : Report the spill to your laboratory supervisor and EHS department.
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for any chemicals used in conjunction with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Dactylfungin A
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial guidance on the safe handling, operation, and disposal of Dactylfungin A, a novel and potent antifungal agent. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling hazardous compounds and information from SDS of similar antifungal agents.
Personal Protective Equipment (PPE) and General Safety Precautions
When handling this compound, a stringent adherence to safety protocols is mandatory to minimize exposure risk. The following PPE should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemical-resistant gloves. Ensure to change gloves frequently and immediately if contaminated.
-
Body Protection: A fully buttoned lab coat, preferably a disposable one.
-
Respiratory Protection: When handling the compound in powder form or when aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is essential. All handling of solid this compound should be performed in a certified chemical fume hood.
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensure safety and experimental integrity.
2.1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before starting, ensure the work area is clean and uncluttered.
-
Use a calibrated analytical balance for weighing the powdered compound.
-
To minimize dust, handle the powder gently and avoid rapid movements.
-
Use anti-static weighing dishes.
-
Close the container tightly immediately after use.
2.2. Solubilization:
-
Consult experimental protocols for the appropriate solvent. This compound has been dissolved in methanol (B129727) for experimental use.[1]
-
Add the solvent slowly to the vessel containing the weighed this compound powder.
-
Ensure the container is capped during dissolution to prevent solvent evaporation and potential aerosol formation.
2.3. Experimental Use:
-
All procedures involving this compound, including dilutions and transfers, should be carried out within the chemical fume hood.
-
Use disposable plasticware whenever possible to minimize cross-contamination and cleaning requirements.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, date, and hazard symbols.
Disposal Plan: Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
3.2. Decontamination:
-
Work Surfaces: Clean the designated work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent after each use.
-
Non-disposable Equipment: Any non-disposable equipment should be thoroughly decontaminated. Consult your institution's safety guidelines for appropriate decontamination procedures for potent compounds.
3.3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Quantitative Data: Antifungal Activity of this compound
This compound has demonstrated significant activity against a range of fungal pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values from published studies.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida pseudotropicalis | < 10 | |
| Aspergillus fumigatus | 6.25 | [1] |
| Cryptococcus neoformans | 6.25 | [1] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method):
This protocol is a generalized representation based on standard antifungal testing methods.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80). The suspension is adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO or methanol). A series of twofold dilutions are then made in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control.
Mandatory Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
